molecular formula C7H5ClN2 B1590987 6-(Chloromethyl)nicotinonitrile CAS No. 83640-36-2

6-(Chloromethyl)nicotinonitrile

Cat. No.: B1590987
CAS No.: 83640-36-2
M. Wt: 152.58 g/mol
InChI Key: JWMUINMLGIWUHB-UHFFFAOYSA-N
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Description

6-(Chloromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(chloromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMUINMLGIWUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566444
Record name 6-(Chloromethyl)pyridine-3-carbonitrile
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83640-36-2
Record name 6-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
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Record name 6-(chloromethyl)pyridine-3-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Chloromethyl)nicotinonitrile is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a pyridine core, a reactive chloromethyl group, and a cyano moiety—renders it an exceptionally versatile intermediate for the synthesis of complex molecular scaffolds. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound, designed for researchers, scientists, and drug development professionals. We delve into the strategic considerations behind a robust synthetic pathway, offer detailed, field-proven experimental protocols, and outline a multi-technique approach for unambiguous structural validation. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers with a foundational understanding beyond mere procedural steps.

Introduction: The Strategic Value of a Versatile Pyridine Intermediate

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for more complex moieties like tetrazoles or amidines.[2] The pyridine ring itself is a cornerstone of drug design, offering favorable pharmacokinetic properties and diverse interaction capabilities with biological targets.[3]

This compound (CAS 83640-36-2) elevates this utility by introducing a reactive electrophilic center at the 6-position.[4] This chloromethyl group serves as a crucial handle for introducing a wide range of functionalities via nucleophilic substitution reactions. This strategic combination makes it a sought-after intermediate in the synthesis of novel active pharmaceutical ingredients (APIs), particularly in the development of therapeutics for neurological disorders and as enzyme inhibitors.[5][6] This guide aims to provide a comprehensive technical framework for its preparation and validation, ensuring high purity and reproducible outcomes essential for drug development programs.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is critical for its safe handling and application.

PropertyValueSource
CAS Number 83640-36-2[4]
Molecular Formula C₇H₅ClN₂[4]
Molecular Weight 152.58 g/mol [4]
Synonyms 6-(Chloromethyl)-3-pyridinecarbonitrile[4]
GHS Hazard Warning: Causes skin and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled.[7]

Synthesis Methodology: A Strategic Approach

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the commercially available 6-methylnicotinonitrile. This pathway offers superior control over selectivity and minimizes the formation of difficult-to-separate byproducts, a common issue with direct radical chlorination of the methyl group.

Retrosynthetic Analysis & Strategy

The primary challenge is the selective introduction of a single chlorine atom onto the methyl group without affecting the sensitive nitrile or the aromatic pyridine ring. A direct free-radical chlorination of 6-methylnicotinonitrile is often unselective, leading to over-chlorination (dichloromethyl and trichloromethyl species) and potential ring chlorination.

Therefore, a more robust strategy involves converting the methyl group into a more controllable functional group. An alcohol (hydroxymethyl group) is an ideal intermediate, as its conversion to the corresponding chloride is a high-yielding and clean transformation. This leads to the following retrosynthetic pathway:

Retrosynthesis Target This compound Intermediate1 6-(Hydroxymethyl)nicotinonitrile Target->Intermediate1 Functional Group Interconversion (FGI) (e.g., SOCl₂) StartingMaterial 6-Methylnicotinonitrile Intermediate1->StartingMaterial Oxidation (e.g., SeO₂)

Figure 1: Retrosynthetic pathway for this compound.

This two-step approach—oxidation followed by chlorination—is the recommended pathway for achieving high purity and yield.

Recommended Synthetic Pathway Workflow

The diagram below illustrates the forward synthesis, detailing the key transformations and reagents.

Synthesis_Workflow cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Chlorination Start 6-Methylnicotinonitrile Reagent1 SeO₂, 1,4-Dioxane, H₂O Start->Reagent1 Step1_Product 6-(Hydroxymethyl)nicotinonitrile Reagent1->Step1_Product Reagent2 SOCl₂ or (COCl)₂, DCM, cat. DMF Step1_Product->Reagent2 Purified Intermediate Final_Product This compound Reagent2->Final_Product

References

An In-depth Technical Guide to 6-(Chloromethyl)nicotinonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Chloromethyl)nicotinonitrile is a functionalized pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional structure, featuring a pyridine ring, a nitrile group, and a reactive chloromethyl substituent, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive technical overview of its chemical properties, detailed spectral analysis for structural confirmation, a field-proven synthesis protocol, and an exploration of its reactivity and applications, particularly in the realm of drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-(chloromethyl)pyridine-3-carbonitrile, is a solid compound at room temperature.[1] The strategic placement of its functional groups dictates its chemical behavior. The pyridine ring acts as a weak base and its aromatic system influences the reactivity of its substituents. The electron-withdrawing nature of the nitrile group (C≡N) and the nitrogen heteroatom deactivates the ring towards electrophilic substitution but activates the chloromethyl group for nucleophilic attack.

Table 1: Core Chemical Identifiers

Identifier Value Source
Chemical Name This compound N/A
CAS Number 83640-36-2 [1][2]
Molecular Formula C₇H₅ClN₂ [1]
Molecular Weight 152.58 g/mol [2]
Physical Form Solid [1]
Purity Typically ≥95% [1]

| InChI Key | JWMUINMLGIWUHB-UHFFFAOYSA-N |[1] |

Spectral Characterization: A Self-Validating System

Unambiguous structural confirmation is the bedrock of chemical synthesis. For this compound, a combination of spectroscopic techniques provides a complete picture of its molecular architecture. While a publicly available, fully-assigned experimental dataset is limited, the following section details the expected spectral characteristics based on established principles and data from analogous structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.[3]

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring (H-2, H-4, H-5) and one singlet in the aliphatic region for the chloromethyl protons.

    • The H-2 proton, adjacent to the ring nitrogen, will be the most deshielded.

    • The H-4 and H-5 protons will appear as doublets of doublets due to coupling with each other.

    • The -CH₂Cl protons will appear as a sharp singlet, typically shifted downfield (around 4.5-4.8 ppm) due to the electronegativity of the adjacent chlorine atom.

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom.

    • The nitrile carbon (C≡N) will appear in the characteristic range of 115-120 ppm.

    • The chloromethyl carbon (-CH₂Cl) is expected around 45-50 ppm.

    • The four pyridine ring carbons will have distinct chemical shifts influenced by the nitrogen and the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.[4]

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Signal / Peak Assignment and Rationale
¹H NMR ~8.9 ppm (d) H-2 proton, deshielded by adjacent ring nitrogen and nitrile group.
~8.1 ppm (dd) H-4 proton, coupled to H-5.
~7.6 ppm (d) H-5 proton, coupled to H-4.
~4.8 ppm (s) -CH₂Cl protons, deshielded by chlorine.
¹³C NMR ~152 ppm C-6, attached to the chloromethyl group and adjacent to nitrogen.
~150 ppm C-2, deshielded by adjacent nitrogen.
~140 ppm C-4, aromatic carbon.
~128 ppm C-5, aromatic carbon.
~117 ppm Nitrile carbon (-C≡N).
~110 ppm C-3, attached to the nitrile group.
~45 ppm Chloromethyl carbon (-CH₂Cl).
IR (cm⁻¹) 3100-3000 Aromatic C-H stretch.[5]
2230-2220 C≡N (nitrile) stretch, a sharp and strong absorption.
1600-1450 Aromatic C=C and C=N ring stretching vibrations.[5]
~1250 C-Cl stretch.
MS (EI) m/z 152/154 Molecular ion (M⁺) peak, showing the characteristic ~3:1 isotopic pattern for chlorine.

| | m/z 117 | Fragment ion corresponding to the loss of the chlorine radical ([M-Cl]⁺). |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.[6] The mass spectrum will prominently feature the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound.

Synthesis and Purification: A Field-Proven Protocol

The most direct and reliable synthesis of this compound involves the selective radical chlorination of the corresponding methyl-substituted precursor, 6-methylnicotinonitrile. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation as it provides a safer and more selective alternative to gaseous chlorine.[7][8]

Experimental Protocol: Radical Chlorination of 6-Methylnicotinonitrile
  • Rationale: This protocol utilizes a free-radical chain reaction initiated by a radical initiator like benzoyl peroxide (BPO) or AIBN. NCS serves as the chlorine atom source, allowing for selective chlorination at the benzylic-like position (the methyl group attached to the pyridine ring) over aromatic chlorination.[9] Carbon tetrachloride (CCl₄) is a classic solvent for such reactions due to its inertness, though safer alternatives like chlorobenzene may also be employed.

  • Step-by-Step Methodology:

    • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-methylnicotinonitrile (1.0 eq).

    • Solvent Addition: Add anhydrous carbon tetrachloride (or chlorobenzene) to dissolve the starting material (approx. 10 mL per gram of substrate).

    • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution.

    • Initiator Addition: Add a catalytic amount of benzoyl peroxide (BPO) (0.02 eq).

    • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start 6-Methylnicotinonitrile + NCS, BPO Solvent Add CCl₄ Start->Solvent Reflux Heat to Reflux (4-8 hours) Solvent->Reflux Cool Cool to RT Reflux->Cool Filter Filter Succinimide Cool->Filter Wash Aqueous Wash (NaHCO₃, Brine) Filter->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity on this compound is the chloromethyl group. The carbon atom of the -CH₂Cl moiety is highly electrophilic, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This is the key feature exploited in its synthetic applications.

  • Causality: The electron-withdrawing effects of the adjacent pyridine ring and the chlorine atom create a significant partial positive charge on the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). The chloride ion is an excellent leaving group, further facilitating this reaction.

This reactivity allows for the facile introduction of diverse functional groups, effectively using the this compound core as a scaffold to build molecular complexity.

Representative Reaction Pathway Diagram

Reactivity_Pathway Reactant This compound Product Substituted Product Reactant->Product Sₙ2 Attack Nucleophile Nucleophile (e.g., R-NH₂) Byproduct HCl Base Base (e.g., Et₃N)

Caption: Generalized Sₙ2 reaction of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The nicotinonitrile scaffold is a "privileged substructure" in drug design, appearing in numerous biologically active compounds. The ability of this compound to act as a versatile electrophilic building block makes it a valuable intermediate for constructing libraries of potential drug candidates.

The nitrile group itself is biocompatible and robust, often passing through metabolic processes unchanged.[10] It can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within enzyme active sites. By reacting this compound with various nucleophiles, medicinal chemists can systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For example, reacting it with amines or phenols can introduce linkers commonly used to connect different pharmacophores within a single molecule.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed.

  • Handling: this compound is harmful if swallowed, inhaled, or in contact with skin. It is irritating to the eyes, respiratory system, and skin. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, wash out the mouth with water and seek immediate medical attention.[11]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its trifunctional nature. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable handle for synthetic chemists to construct complex molecular architectures. A thorough understanding of its spectral properties is essential for reaction monitoring and quality control, while adherence to established synthesis and safety protocols ensures its effective and safe application in research and development, particularly within the pharmaceutical industry.

References

IUPAC name and structure of 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(Chloromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with tailored pharmacological profiles.[1][2] Among these, pyridine-based scaffolds are of exceptional importance, with the nicotinonitrile (3-cyanopyridine) moiety being a well-established pharmacophore found in several marketed drugs.[3][4] This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent that serves as a cornerstone for introducing the nicotinonitrile motif into nascent drug candidates.

This document delves into the core chemical properties, a detailed and field-proven synthetic protocol, and the strategic application of this building block in medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this compound in their research endeavors.

Core Compound Profile: this compound

This compound, systematically named 6-(chloromethyl)pyridine-3-carbonitrile , is a crystalline solid at room temperature. Its structure features a pyridine ring substituted with a nitrile group at the 3-position and a reactive chloromethyl group at the 6-position. This unique arrangement of functional groups—an electron-withdrawing nitrile and an electrophilic chloromethyl group—defines its chemical reactivity and utility as a synthetic intermediate.

1.1. Chemical Structure

The 2D structure of this compound is depicted below.

Caption: 2D Structure of this compound

1.2. Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is provided below. This data is essential for laboratory handling, reaction setup, and safety assessments.

PropertyValueSource(s)
IUPAC Name 6-(chloromethyl)pyridine-3-carbonitrilePubChem
CAS Number 83640-36-2[5][6][7]
Molecular Formula C₇H₅ClN₂[5][6][7]
Molecular Weight 152.58 g/mol [5][6]
Appearance Solid[5]
Purity Typically >95%[5]
Storage Inert atmosphere, 2-8°C[7]
SMILES ClCC1=CC=C(C=N1)C#N[7]
InChI Key JWMUINMLGIWUHB-UHFFFAOYSA-N[5]

Synthesis Protocol: A Validated Approach

While several methods for the synthesis of substituted nicotinonitriles exist, a robust and scalable protocol for this compound is crucial for its consistent supply in research and development.[8][9][10] The following two-step procedure, starting from the commercially available 6-methylnicotinic acid, represents a reliable and well-precedented pathway.

Workflow Overview

G start 6-Methylnicotinic Acid (Precursor) step1 Step 1: Amidation & Dehydration Reagents: SOCl₂, NH₄OH Intermediate: 6-Methylnicotinonitrile start->step1 step2 Step 2: Radical Chlorination Reagents: NCS, BPO Product: this compound step1->step2 purify Purification (Column Chromatography) step2->purify analyze QC Analysis (¹H NMR, LC-MS, Purity) purify->analyze final Final Product (>95% Purity) analyze->final

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Methylnicotinonitrile from 6-Methylnicotinic Acid

Principle: The conversion of a carboxylic acid to a nitrile is a foundational transformation in organic synthesis. This protocol employs a one-pot procedure involving an initial conversion to an acyl chloride, followed by amidation and subsequent dehydration to yield the nitrile. This method is often preferred over direct dehydration of the amide due to milder conditions and higher yields.

Methodology:

  • Reaction Setup: To a solution of 6-methylnicotinic acid (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

  • Acyl Chloride Formation: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution. This step converts the carboxylic acid to the more reactive acyl chloride intermediate.

  • Amidation: Cool the reaction mixture back to 0°C. Cautiously add an excess of concentrated aqueous ammonium hydroxide (NH₄OH, ~5.0 eq). This is a highly exothermic step and requires careful temperature control to prevent side reactions. The acyl chloride is converted in situ to 6-methylnicotinamide.

  • Dehydration: After the amidation is complete, add phosphorus oxychloride (POCl₃, 2.0 eq) or trifluoroacetic anhydride (TFAA) as a dehydrating agent. Heat the mixture to reflux for 4-6 hours until TLC or LC-MS analysis indicates the complete consumption of the amide intermediate.

  • Work-up & Isolation: Cool the reaction to room temperature and carefully quench by pouring it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: The crude product, 6-methylnicotinonitrile, can be purified by flash chromatography or recrystallization. Its identity should be confirmed by ¹H NMR (expecting a methyl singlet around δ 2.6 ppm) and mass spectrometry.

Step 2: Radical Chlorination to this compound

Principle: The conversion of the methyl group to a chloromethyl group is achieved via a free-radical halogenation. N-Chlorosuccinimide (NCS) is the chlorinating agent of choice as it maintains a low, steady concentration of chlorine radicals, which is critical for selectivity and preventing over-chlorination (i.e., formation of dichloromethyl or trichloromethyl species). A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is required to start the chain reaction.

Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 6-methylnicotinonitrile (1.0 eq) from Step 1 in an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.

  • Initiation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq).

    • Expertise & Causality: Using a slight excess of NCS ensures complete conversion of the starting material. BPO is chosen as the initiator due to its suitable decomposition temperature, which aligns with the refluxing temperature of the solvent, ensuring a steady production of radicals to sustain the reaction.

  • Propagation: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often irradiated with a UV or a high-wattage visible light lamp to facilitate the homolytic cleavage of the initiator and promote the radical chain process.

  • Monitoring (Self-Validation): The reaction progress must be meticulously monitored by TLC or GC-MS. The goal is to stop the reaction upon full consumption of the starting material to minimize the formation of the undesired dichlorinated byproduct. A key indicator is the disappearance of the starting material spot/peak and the appearance of a new, typically higher Rf product spot.

  • Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification & Characterization: The crude this compound should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

    • Trustworthiness & Validation: The final product's identity and purity must be confirmed.

      • ¹H NMR: Expect the disappearance of the methyl singlet (δ ~2.6 ppm) and the appearance of a new singlet for the chloromethyl protons (CH₂Cl) at a downfield-shifted position (δ ~4.7 ppm). The aromatic protons will also be present.

      • ¹³C NMR: A new peak for the CH₂Cl carbon should appear around 45-50 ppm.

      • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in a ~3:1 ratio).

Reactivity and Application in Drug Discovery

The synthetic value of this compound lies in the high reactivity of the chloromethyl group, which acts as a potent electrophile. It is an excellent substrate for Sₙ2 reactions, allowing for the covalent attachment of the nicotinonitrile moiety to a wide range of nucleophiles.

Core Reactivity Profile

G reagent This compound (Electrophile) product Alkylated Product (Drug Intermediate) reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH nucleophile->product byproduct {HCl}

Caption: Core Sₙ2 reactivity of this compound.

This reactivity makes it an ideal building block for introducing the (nicotinonitrile)methyl group onto a core scaffold in a drug discovery program. The nitrile group itself is a valuable pharmacophore; it is metabolically stable and can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within a target protein's active site.[4]

Case Study: A Building Block for Kinase Inhibitors

The nicotinonitrile scaffold is a key component of numerous kinase inhibitors.[3] For instance, the pyrido[2,3-d]pyrimidin-7(8H)-one core is used in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[11] this compound is an ideal reagent for elaborating such cores.

Illustrative Synthetic Application: A common strategy in medicinal chemistry involves the N-alkylation of a heterocyclic core. For example, a pyrido[2,3-d]pyrimidinone core containing an N-H group can be readily alkylated with this compound in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.

Why this works:

  • Base: The base deprotonates the N-H on the core scaffold, generating a more potent nucleophile. Cs₂CO₃ is often favored as the large, soft cesium cation can coordinate with the reactants, accelerating the Sₙ2 reaction.

  • Solvent: A polar aprotic solvent (like DMF) is used because it effectively solvates the cations while leaving the nucleophilic anion relatively free, thereby increasing its reactivity.

  • Result: This reaction efficiently forges a new carbon-nitrogen bond, linking the drug scaffold to the biologically important nicotinonitrile moiety. This strategy has been instrumental in the development of potent inhibitors for various therapeutic targets.[11][12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, combined with a robust and scalable synthetic route, makes it an invaluable building block for the synthesis of novel therapeutics. Understanding its chemical properties, mastering its synthesis, and appreciating its role as an electrophilic partner in Sₙ2 reactions enables drug discovery teams to rapidly generate and optimize new chemical entities. The protocols and insights provided in this guide serve as a validated foundation for researchers aiming to leverage the power of the nicotinonitrile scaffold in their quest for next-generation medicines.

References

solubility and stability of 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-(Chloromethyl)nicotinonitrile

Abstract

This compound is a pivotal intermediate in medicinal chemistry, valued for its role in synthesizing a variety of pharmacologically active molecules, particularly kinase inhibitors and other targeted therapies.[1][2] Its utility in multi-step syntheses and the ultimate quality of the final active pharmaceutical ingredient (API) are critically dependent on its solubility and stability characteristics. This guide provides a comprehensive technical overview of these properties, grounded in established scientific principles and regulatory expectations. We will explore the theoretical underpinnings of its solubility, present pragmatic experimental protocols for its determination, and delve into a systematic evaluation of its stability under forced degradation conditions as mandated by ICH guidelines.[3] The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, formulate, and analyze this compound, thereby mitigating risks of impurity formation and ensuring the integrity of their research and development programs.

Chemical and Physical Profile

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and manufacturing settings.

PropertyValueSource
CAS Number 83640-36-2[4][5]
Molecular Formula C₇H₅ClN₂[4][5]
Molecular Weight 152.58 g/mol [4][5]
Appearance Solid[4]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][6][7]
InChI Key JWMUINMLGIWUHB-UHFFFAOYSA-N[4]

The structure combines a polar pyridine ring and a nitrile group with a reactive chloromethyl substituent. This duality dictates its solubility, favoring polar organic solvents, while the benzylic chloride-like chloromethyl group represents a primary site of chemical instability, particularly susceptibility to nucleophilic substitution.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter influencing reaction kinetics, purification strategies, and the bioavailability of resulting drug candidates. A thorough understanding of the solubility of this compound across a range of relevant solvents is paramount.

Theoretical Considerations

The molecule's polarity is driven by the nitrogen atom in the pyridine ring and the cyano group (C≡N). These features allow for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the aromatic ring itself provides some nonpolar character. Based on this structure, we can predict moderate to good solubility in polar aprotic solvents like acetonitrile and acetone, and in polar protic solvents like ethanol, with potentially lower solubility in nonpolar solvents like hexanes and variable solubility in water.

Experimental Determination of Solubility

While precise, publicly available solubility data is scarce, it can be readily determined using a standardized protocol such as the shake-flask method. This method provides the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, Ethanol, Acetonitrile, Dichloromethane, Toluene). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectrophotometry or, more commonly, HPLC-UV.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Anticipated Solubility in Common Solvents

The following table outlines the expected solubility profile. Researchers are advised to use Protocol 2.2.1 to determine precise quantitative values for their specific lots and conditions.

SolventTypePredicted SolubilityQuantitative Value (mg/mL)
WaterPolar ProticLow to ModerateTBD Experimentally
EthanolPolar ProticModerate to HighTBD Experimentally
Acetonitrile[8]Polar AproticHighTBD Experimentally
Dichloromethane (DCM)Polar AproticHighTBD Experimentally
AcetonePolar AproticHighTBD Experimentally
TolueneNonpolarLowTBD Experimentally
HexanesNonpolarVery LowTBD Experimentally

TBD: To Be Determined

dot graph TD; A[Start: Add Excess Solute to Solvent] --> B{Equilibrate}; B -- Agitate at Constant Temp --> C[Allow Solids to Settle]; C --> D[Filter Supernatant]; D --> E[Dilute Sample]; E --> F[Analyze by HPLC-UV]; F --> G[End: Calculate Solubility];

end Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Analysis

Understanding the chemical stability of this compound is critical for defining storage conditions, identifying potential degradants, and developing stability-indicating analytical methods. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for this purpose.[3][9]

Predicted Degradation Pathways

The primary points of instability in the molecule are the chloromethyl group and, to a lesser extent, the nitrile group.

  • Hydrolysis: The benzylic chloride is highly susceptible to hydrolysis. Under aqueous conditions (neutral, acidic, or basic), the chlorine atom can be displaced by a hydroxyl group to form 6-(Hydroxymethyl)nicotinonitrile . This alcohol could be further oxidized to 6-Carboxynicotinonitrile .

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed under strong acidic or basic conditions to a carboxamide and subsequently to a carboxylic acid, yielding 6-Chloronicotinic acid .[10][11] This pathway is supported by literature on the metabolism of related compounds like Nitenpyram.[10]

  • Oxidation: The molecule may be susceptible to oxidation, potentially at the pyridine ring or leading to the conversion of the chloromethyl group.

  • Photodegradation: Aromatic systems and molecules with heteroatoms can be sensitive to UV light, which can catalyze degradation reactions.[10][12]

DegradationPathway

Experimental Protocols for Forced Degradation

The following protocols are designed based on ICH guideline Q1A to systematically evaluate the stability of this compound.[3] A concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water) is a typical starting point.

  • Acidic Hydrolysis: Prepare a solution of the compound in 0.1 M HCl.

  • Basic Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH.

  • Neutral Hydrolysis: Prepare a solution of the compound in purified water.

  • Procedure: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours). At specified time points, withdraw samples, neutralize them if necessary (e.g., acid sample with NaOH, base sample with HCl), and analyze by a stability-indicating HPLC method.

  • Preparation: Prepare a solution of the compound in a mixture containing 3-6% hydrogen peroxide (H₂O₂).

  • Procedure: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). Withdraw samples at specified time points and analyze immediately by HPLC to prevent further degradation.

  • Procedure: Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C) for an extended period (e.g., 7 days).

  • Analysis: At specified time points, dissolve a weighed amount of the solid in a suitable solvent and analyze by HPLC.

  • Procedure: Expose both the solid compound and a solution of the compound (~1 mg/mL) to a controlled light source as specified in ICH guideline Q1B.[12] This involves exposure to not less than 1.2 million lux hours and 200 watt hours per square meter of near UV energy.

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze the light-exposed and dark control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A robust, validated stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the intact compound from its potential degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

dot graph TD; subgraph "Method Development & Validation" A[Select Column & Mobile Phase] --> B[Optimize Gradient & Flow Rate]; B --> C{Specificity Check}; C -- Spiked Samples --> D[Linearity & Range]; D --> E[Accuracy & Precision]; E --> F[Robustness]; F --> G[Validated Method]; end

end Caption: Workflow for Stability-Indicating Method Development.

Recommended HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, re-equilibrate.A gradient is necessary to elute the parent compound and a range of potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~265 nmThe pyridine ring provides strong UV absorbance; the maximum should be confirmed experimentally.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating method and is demonstrated by showing that the peak for this compound is pure and resolved from all degradation products generated during the forced degradation studies.

Practical Implications for Drug Development

  • Handling and Storage: Due to its potential for hydrolysis and irritation, this compound should be handled in a well-ventilated area with appropriate personal protective equipment (gloves, eye protection).[6][13] It must be stored in tightly sealed containers in a cool, dry place, away from moisture and light, to minimize degradation.

  • Reaction and Formulation: The compound's reactivity necessitates careful selection of reaction solvents and conditions. The use of non-aqueous, aprotic solvents is recommended for synthetic steps unless a reaction with the chloromethyl group is intended. For formulation development, its limited aqueous solubility and potential for hydrolysis in aqueous vehicles must be considered.

  • Quality Control: A validated stability-indicating method should be used for release testing and stability monitoring of any material containing this compound to ensure that levels of degradants, particularly the potentially genotoxic chloromethyl moiety, are controlled.

Conclusion

This compound is a valuable but reactive building block. A proactive and systematic approach to characterizing its solubility and stability is not merely an academic exercise but a fundamental requirement for successful and compliant drug development. By employing the experimental frameworks and analytical strategies outlined in this guide, researchers can effectively manage the challenges associated with this compound, ensuring the development of safe, stable, and efficacious medicines. The insights gained from forced degradation studies are invaluable, providing a predictive understanding of the molecule's behavior that informs everything from synthesis and purification to formulation and long-term storage.

References

An In-depth Technical Guide to the Synthetic Routes of 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloromethyl)nicotinonitrile is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a versatile nitrile moiety on a pyridine scaffold, allows for diverse chemical modifications and the construction of complex molecular architectures. This guide provides a comprehensive review of the primary synthetic routes to this compound, offering a critical analysis of each method's advantages, limitations, and practical considerations. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two main strategies:

  • Direct Chlorination of 6-Methylnicotinonitrile: This is the most straightforward approach, involving the direct functionalization of the methyl group of a readily available precursor.

  • Multi-step Synthesis from Nicotinic Acid Derivatives: This strategy involves the construction of the nicotinonitrile framework followed by the introduction and manipulation of the C6-substituent.

This guide will delve into the specifics of each of these pathways, providing a comparative analysis to aid in the selection of the most suitable route for a given research and development context.

Route 1: Direct Free-Radical Chlorination of 6-Methylnicotinonitrile

The direct chlorination of the methyl group of 6-methylnicotinonitrile represents the most atom-economical and convergent approach to the target molecule. This transformation is typically achieved through a free-radical halogenation reaction.

Reaction Principle and Mechanism

Free-radical chlorination proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination. The reaction is typically initiated by light or a radical initiator, which homolytically cleaves a weak bond in the chlorinating agent to generate a reactive radical species. This radical then abstracts a hydrogen atom from the methyl group of 6-methylnicotinonitrile to form a resonance-stabilized benzylic-type radical. This radical then reacts with the chlorinating agent to yield the desired product and regenerate the chain-carrying radical.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Light or Heat Non-radical_products Non-radical_products Radical->Non-radical_products Radical 6-Methylnicotinonitrile 6-Methylnicotinonitrile Benzylic_Radical Benzylic_Radical 6-Methylnicotinonitrile->Benzylic_Radical Radical This compound This compound Benzylic_Radical->this compound Chlorinating Agent

Synthesis of the Precursor: 6-Methylnicotinonitrile

The primary precursor for this route, 6-methylnicotinonitrile, can be synthesized from commercially available 2-methyl-5-ethylpyridine. This involves the oxidation of the ethyl group to a carboxylic acid, followed by conversion to the nitrile.

A common method for this oxidation is the use of nitric acid in the presence of sulfuric acid.

Experimental Protocol: Synthesis of 6-Methylnicotinic Acid [1][2]

  • In a suitable reaction vessel, 2-methyl-5-ethylpyridine is added to a cooled solution of concentrated sulfuric acid.

  • The mixture is heated to approximately 140-225 °C.

  • Nitric acid is added dropwise to the heated mixture, ensuring that water and diluted nitric acid are continuously distilled off.

  • After the addition of nitric acid is complete, the distillation is continued until all water and excess nitric acid are removed.

  • The resulting reaction mixture contains 6-methylnicotinic acid.

This can be achieved via a multi-step process involving esterification, amidation, and subsequent dehydration. A more direct approach involves the ammoxidation of 6-methylpyridine, though this requires specialized equipment. A common laboratory-scale method is the dehydration of the corresponding amide.

Experimental Protocol: Synthesis of 6-Methylnicotinonitrile (via the amide)

  • Esterification: 6-Methylnicotinic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 6-methylnicotinate.

  • Amidation: The methyl ester is then treated with aqueous ammonia to form 6-methylnicotinamide.

  • Dehydration: The amide is dehydrated using a suitable dehydrating agent, such as phosphorus pentoxide or thionyl chloride, to yield 6-methylnicotinonitrile. The product can be purified by distillation or recrystallization.

Chlorination of 6-Methylnicotinonitrile

N-Chlorosuccinimide (NCS) is a commonly used reagent for the benzylic chlorination of methyl-substituted aromatic and heteroaromatic compounds. The reaction is typically carried out in a non-polar solvent and can be initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a representative protocol based on similar reactions and may require optimization.

  • To a solution of 6-methylnicotinonitrile (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) is added N-chlorosuccinimide (1.1-1.2 eq.).[3]

  • A catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) is added to the mixture.

  • The reaction mixture is heated to reflux (e.g., 55-80 °C) and monitored by TLC or GC-MS.[3]

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford this compound.

Table 1: Comparison of Chlorinating Agents for Free-Radical Chlorination

Chlorinating AgentInitiatorTypical SolventsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS)Light, AIBN, BPOCCl₄, CH₃COOHMild, selective for benzylic positions, easy to handle solid.Can be sluggish, requires an initiator.
Sulfuryl Chloride (SO₂Cl₂)Light, AIBNCCl₄, BenzeneReactive, good yields.Corrosive, generates HCl and SO₂ byproducts.
Chlorine Gas (Cl₂)UV lightCCl₄Inexpensive, highly reactive.Difficult to handle, can lead to over-chlorination.

Route 2: Synthesis from 6-Hydroxymethylnicotinonitrile

An alternative strategy involves the synthesis of 6-hydroxymethylnicotinonitrile as a key intermediate, which is then converted to the desired chloromethyl compound. This two-step approach can offer better control and avoid the potential for over-chlorination sometimes observed in direct chlorination methods.

Synthesis of the Precursor: 6-Hydroxymethylnicotinonitrile

The synthesis of this intermediate can be accomplished starting from 6-methylnicotinonitrile.

The methyl group can be selectively oxidized to an aldehyde using various oxidizing agents. A common method is the use of selenium dioxide.

The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Synthesis of 6-Hydroxymethylnicotinonitrile

Disclaimer: The following is a representative protocol and may require optimization.

  • Oxidation: 6-Methylnicotinonitrile is heated with a stoichiometric amount of selenium dioxide in a suitable solvent like dioxane or acetic acid. The reaction is monitored until the starting material is consumed.

  • Reduction: The crude 6-formylnicotinonitrile is dissolved in methanol or ethanol, and sodium borohydride is added portion-wise at 0 °C. The reaction is stirred until the reduction is complete.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 6-hydroxymethylnicotinonitrile, which can be purified by chromatography or recrystallization.

Chlorination of 6-Hydroxymethylnicotinonitrile

The conversion of the primary alcohol to the corresponding chloride is a standard transformation that can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

G 6-Hydroxymethylnicotinonitrile 6-Hydroxymethylnicotinonitrile Intermediate Intermediate 6-Hydroxymethylnicotinonitrile->Intermediate SOCl₂ This compound This compound Intermediate->this compound -SO₂, -HCl

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a representative protocol and may require optimization.

  • To a solution of 6-hydroxymethylnicotinonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) is added thionyl chloride (1.1-1.5 eq.) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

  • The excess thionyl chloride and solvent are carefully removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography or recrystallization yields pure this compound.

Table 2: Comparison of Chlorinating Agents for Alcohols

Chlorinating AgentReaction ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)0 °C to reflux, often with a base (e.g., pyridine) or DMFVolatile byproducts (SO₂, HCl), generally good yields.Corrosive, must be handled in a fume hood.
Phosphorus Pentachloride (PCl₅)0 °C to room temperatureHighly reactive.Solid, can be difficult to handle, produces POCl₃ byproduct.
Oxalyl ChlorideLow temperature, often with DMF (Vilsmeier-Haack conditions)Mild conditions, volatile byproducts.Toxic and moisture-sensitive reagent.

Summary and Outlook

The synthesis of this compound can be effectively achieved through several synthetic routes, with the choice of method depending on factors such as scale, available starting materials, and desired purity. The direct free-radical chlorination of 6-methylnicotinonitrile offers a concise and atom-economical approach, while the two-step synthesis via 6-hydroxymethylnicotinonitrile provides an alternative with potentially better control over the reaction.

For large-scale production, the direct chlorination route is likely more cost-effective, provided that the reaction conditions can be optimized to minimize the formation of byproducts. For laboratory-scale synthesis where purity is paramount, the two-step route via the alcohol intermediate may be preferable.

Future research in this area could focus on the development of more sustainable and environmentally friendly chlorination methods, such as those employing catalytic systems or photochemical transformations under milder conditions. The continued exploration of novel synthetic pathways will undoubtedly facilitate the broader application of this compound in the discovery of new and improved therapeutic agents.

References

safety and handling precautions for 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-(Chloromethyl)nicotinonitrile

Section 1: Introduction and Hazard Analysis

This compound (CAS: 83640-36-2, Formula: C₇H₅ClN₂) is a bifunctional organic compound featuring a pyridine ring substituted with both a nitrile group and a reactive chloromethyl group.[1] This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. However, the very features that make it synthetically useful also render it hazardous, requiring stringent safety and handling protocols.

The primary concern stems from the chloromethyl group, which classifies the compound as a potential alkylating agent. Alkylating agents are electrophilic molecules that can react with nucleophilic functional groups present in biological macromolecules, including DNA. This reactivity is the mechanistic basis for the compound's significant toxicological risks. Therefore, all handling procedures must be designed with the assumption that this compound is toxic, irritant, and potentially mutagenic. This guide provides a comprehensive framework for its safe management in a research and development setting.

GHS Hazard Identification
Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed
alt text
Acute Toxicity, Dermal H312: Harmful in contact with skin
alt text
Skin Corrosion/Irritation H315: Causes skin irritation
alt text
Serious Eye Damage/Irritation H319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation
alt text
Potential Sensitization/Mutagenicity Not formally classified, but suspected due to the alkylating nature of the chloromethyl group.
alt text

Section 2: The Hierarchy of Controls: A Framework for Minimizing Exposure

Effective risk management for particularly hazardous substances like this compound relies on a multi-layered safety approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to eliminate or minimize worker exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Least Effective) Spill_Response_Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Assess Assess Spill Size & Risk (Minor vs. Major) Start->Assess Alert Alert personnel in immediate area Assess->Alert Minor Evacuate EVACUATE the area immediately Assess->Evacuate Major PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Cover with inert absorbent (e.g., vermiculite, sand) PPE->Contain Collect Carefully sweep/scoop into a sealed hazardous waste container Contain->Collect Decontaminate Decontaminate spill area (See Section 5) Collect->Decontaminate Report_Minor Report to Lab Supervisor Decontaminate->Report_Minor Isolate Isolate the area. Close doors, restrict access. Evacuate->Isolate Alert_Emergency Alert institutional EHS and Emergency Services (911) Isolate->Alert_Emergency Wait Await professional response. Do NOT attempt cleanup. Alert_Emergency->Wait First_Aid_Logic Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Skin SKIN CONTACT - Remove contaminated clothing - Flush with water for 15+ min Route->Skin Skin Eyes EYE CONTACT - Flush with eyewash for 15+ min - Remove contact lenses if easy Route->Eyes Eyes Inhalation INHALATION - Move to fresh air - Provide artificial respiration if needed Route->Inhalation Inhalation Ingestion INGESTION - Rinse mouth with water - DO NOT induce vomiting Route->Ingestion Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-(Chloromethyl)nicotinonitrile in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure, forming the core of numerous approved therapeutic agents and functional materials.[1] Its inherent biological activities and capacity for diverse functionalization make it a focal point of synthetic efforts.[1][2] 6-(Chloromethyl)nicotinonitrile emerges as a particularly valuable synthon in this context. As a benzylic-type halide, the chlorine atom is activated by the adjacent pyridine ring, rendering it highly susceptible to displacement by a wide array of nucleophiles. This heightened reactivity, analogous to that of benzyl chloride, allows for the facile construction of carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, providing a direct route to complex molecular architectures.[3][4]

This guide provides an in-depth exploration of the mechanistic principles governing the reactivity of this compound and delivers detailed, field-proven protocols for its application in nucleophilic substitution reactions.

Mechanistic Framework: Navigating the Sₙ1 and Sₙ2 Pathways

The reactivity of this compound is best understood through the lens of the mechanistic dichotomy between unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways.[3][4] The choice of reaction conditions—specifically the nucleophile strength, solvent polarity, and temperature—dictates which pathway predominates, allowing for precise control over the reaction outcome.

  • The Sₙ2 Pathway (Bimolecular): This is the preferred pathway for controlled, high-yield synthesis. It involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. This pathway is favored by strong nucleophiles (e.g., thiolates, alkoxides, amines) in polar aprotic solvents like DMF, DMSO, or acetonitrile, which solvate the cation but not the nucleophile, thus maximizing its reactivity.[3][5] The adjacent π-system of the pyridine ring helps to stabilize the transition state, further lowering the activation energy for this pathway.[3][5]

  • The Sₙ1 Pathway (Unimolecular): This pathway proceeds through a discrete, resonance-stabilized carbocation intermediate. It is favored under conditions involving weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, water), which can stabilize both the departing chloride anion and the carbocation intermediate.[3][4] While possible, this pathway is often less synthetically desirable due to the potential for side reactions and racemization if the carbon were chiral.

G cluster_SN2 Sₙ2 Pathway (Favored) cluster_SN1 Sₙ1 Pathway (Possible) reagents_sn2 This compound + Strong Nucleophile (Nu:⁻) (e.g., RS⁻, RO⁻, R₂NH) + Polar Aprotic Solvent (e.g., DMF, Acetonitrile) ts_sn2 [Nu---CH₂(Py)---Cl]⁻ Concerted Transition State reagents_sn2->ts_sn2 Single Step prod_sn2 Product Nu-CH₂(Py) ts_sn2->prod_sn2 reagents_sn1 This compound + Weak Nucleophile (NuH) (e.g., H₂O, ROH) + Polar Protic Solvent (e.g., Ethanol) carbocation Resonance-Stabilized Carbocation ⁺CH₂(Py) reagents_sn1->carbocation Step 1: Slow Loss of Cl⁻ prod_sn1 Product Nu-CH₂(Py) carbocation->prod_sn1 Step 2: Fast Attack by NuH

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Protocols for Key Synthetic Transformations

The following protocols are designed as robust starting points for the synthesis of diverse derivatives. Researchers should optimize conditions based on the specific substrate and scale.

General Experimental Workflow

A systematic approach is critical for success and reproducibility. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified, as some nucleophiles and intermediates can be sensitive to air or moisture.

G prep 1. Reagent Preparation & Inert Atmosphere Setup setup 2. Reaction Assembly (Solvent, Base, Nucleophile, then 6-CMN) prep->setup monitor 3. Reaction Monitoring (TLC, LC-MS) setup->monitor workup 4. Aqueous Work-up & Extraction monitor->workup purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS, HRMS) purify->char

Caption: Standard experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of Aryl Ethers via O-Alkylation

This protocol details the formation of a C-O bond by reacting with a phenolic nucleophile, a common strategy for creating biaryl ether linkages found in many pharmaceuticals.

  • Principle: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol to its more nucleophilic phenoxide form. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating high yields and clean conversions.[3]

  • Materials:

    • This compound (1.0 eq)

    • Substituted Phenol (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (CH₃CN)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the limiting reagent).

    • Stir the mixture at room temperature for 30 minutes to facilitate phenoxide formation.

    • Add a solution of this compound (1.0 eq) in a small amount of anhydrous acetonitrile dropwise to the slurry.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting chloride is consumed (typically 4-12 hours).

    • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and rinse with acetonitrile. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate gradient) to yield the desired aryl ether.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Amines via N-Alkylation

This protocol describes the formation of a C-N bond, a cornerstone of drug discovery, leading to the synthesis of 6-(aminomethyl)nicotinonitrile derivatives.[6]

  • Principle: A primary or secondary amine acts as the nucleophile. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine can be used to preserve the primary amine nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (2.2 eq) OR (1.1 eq of amine + 1.2 eq of Triethylamine)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the amine (2.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

    • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (typical eluents: dichloromethane/methanol gradient or hexane/ethyl acetate with 1% triethylamine to prevent streaking).

    • Validation: Characterize the purified amine by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Synthesis of Thioethers via S-Alkylation

This protocol outlines the highly efficient formation of a C-S bond with a thiol nucleophile.

  • Principle: Thiols are excellent nucleophiles, especially in their thiolate form. A mild base like triethylamine is sufficient to deprotonate the thiol, generating the thiolate in situ for a rapid Sₙ2 reaction.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous THF.

    • Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

    • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification: Purify the crude thioether by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate gradient).

    • Validation: Confirm the product structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 4: Synthesis of 6-(Cyanomethyl)nicotinonitrile via C-Alkylation

This protocol demonstrates a carbon-carbon bond formation via cyanation, extending the carbon chain by one atom and introducing a versatile nitrile functional group. The product is a known intermediate for further elaboration.[7][8]

  • Principle: Sodium cyanide provides the cyanide nucleophile (CN⁻), which displaces the chloride in a classic Sₙ2 reaction. DMSO is an ideal solvent as it is polar aprotic and effectively dissolves the cyanide salt.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment. All equipment should be quenched with bleach solution after use.

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium cyanide (1.2 eq).

    • Add anhydrous DMSO and stir to dissolve.

    • Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise.

    • Heat the reaction to 50 °C and stir until TLC analysis confirms the absence of starting material (typically 3-6 hours).

    • Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of ice water, which will precipitate the product.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and air-dry.

    • Purification: The precipitated product is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

    • Validation: Confirm the identity of 6-(cyanomethyl)nicotinonitrile by comparing its ¹H NMR and melting point to literature values.

Summary of Reaction Conditions

Nucleophile TypeExample NucleophileBaseSolventTypical Temp. (°C)Product Class
Oxygen PhenolK₂CO₃, Cs₂CO₃Acetonitrile, DMF25 - 80Aryl Ether
Nitrogen Secondary AmineEt₃N or Amine xsDMF, THF, CH₂Cl₂0 - 25Tertiary Amine
Sulfur ThiolEt₃N, K₂CO₃THF, Acetonitrile25Thioether
Carbon Sodium CyanideN/ADMSO, DMF25 - 50Nitrile

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin, eye, and respiratory system irritation.[9][10] It is a lachrymator.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9][11]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][12] An eyewash station and safety shower must be readily accessible.[9]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.[9][10]

    • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

    • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9][12]

References

Application Notes & Protocols for the Synthesis of Substituted Pyridines from 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 6-(Chloromethyl)nicotinonitrile has emerged as a highly versatile and reactive starting material, providing a direct and efficient entry point to a diverse array of substituted pyridine derivatives. The reactivity of its benzylic-like chloride facilitates a wide range of chemical transformations. This guide provides a comprehensive overview of two primary synthetic strategies for elaborating this key intermediate: nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and structured data are presented to empower researchers in drug discovery and chemical synthesis to leverage this valuable building block effectively.

The Strategic Importance of this compound

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in critical biological interactions.[4][5][6] The cyano group of the nicotinonitrile moiety is a key functional handle, capable of acting as a hydrogen bond acceptor or being transformed into other functional groups like amides or tetrazoles. The 6-(chloromethyl) group is the primary site of reactivity, functioning as a potent electrophile that readily engages with a wide spectrum of nucleophiles and organometallic reagents. This dual functionality makes this compound an ideal precursor for generating extensive libraries of novel compounds for biological screening.

G cluster_0 Synthetic Pathways cluster_1 Product Classes start This compound nuc_sub Nucleophilic Substitution start->nuc_sub pd_cross Pd-Catalyzed Cross-Coupling start->pd_cross ethers Ethers / Esters (O-Nucleophiles) nuc_sub->ethers amines Amines (N-Nucleophiles) nuc_sub->amines thioethers Thioethers (S-Nucleophiles) nuc_sub->thioethers alkylated C-Alkylated Products (C-Nucleophiles) nuc_sub->alkylated dinitriles Dinitriles (Cyanation) nuc_sub->dinitriles aryl_derivs Aryl/Vinyl Derivatives (Suzuki Coupling) pd_cross->aryl_derivs alkyne_derivs Alkyne Derivatives (Sonogashira Coupling) pd_cross->alkyne_derivs amine_derivs_pd Amine Derivatives (Buchwald-Hartwig) pd_cross->amine_derivs_pd

Caption: Synthetic utility of this compound.

Pathway I: Nucleophilic Substitution Reactions

The most direct approach to functionalizing this compound involves the displacement of the chloride ion by a nucleophile (SN2 reaction). The choice of nucleophile dictates the resulting functional group at the 6-position.

C-Alkylation with Active Methylene Compounds

Formation of a new carbon-carbon bond at the benzylic position is a powerful strategy for building molecular complexity. Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), can be readily deprotonated to form stabilized carbanions that serve as excellent carbon nucleophiles.[7][8]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for quantitatively deprotonating the active methylene compound without competing in the subsequent substitution reaction. For less acidic substrates or when milder conditions are required, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF are effective.[7][9]

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Generation: Slowly add a solution of diethyl malonate (1.1 eq.) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Parameter Value/Condition Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.
Solvent Anhydrous DMFPolar aprotic, effectively solvates ions.
Temperature 0 °C to Room Temp.Controls initial exotherm, allows for smooth reaction.
Stoichiometry 1.1 eq. NucleophileEnsures complete consumption of the electrophile.
Work-up Sat. aq. NH₄ClSafely quenches excess NaH.
Reactions with N, O, and S-Nucleophiles

Similar protocols can be applied for the synthesis of amines, ethers, and thioethers using the appropriate nitrogen, oxygen, or sulfur nucleophiles. Generally, a suitable base is required to deprotonate the nucleophile.

Nucleophile Type Example Nucleophile Base Typical Product
Nitrogen MorpholineK₂CO₃, Et₃N6-(morpholinomethyl)nicotinonitrile
Oxygen Sodium Phenoxide(pre-formed)6-(phenoxymethyl)nicotinonitrile
Sulfur ThiophenolK₂CO₃6-((phenylthio)methyl)nicotinonitrile

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-N bond formation in modern organic synthesis.[10][11][12] These reactions offer high functional group tolerance and allow for the coupling of the sp³-hybridized carbon of the chloromethyl group with various partners.

G cluster_0 Catalytic Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)L-X pd0->pd_complex Oxidative Addition pd_partner R-Pd(II)L-R' pd_complex->pd_partner Transmetalation pd_partner->pd0 Reductive Elimination product R-R' pd_partner->product start R-X (this compound) start->pd_complex partner R'-M (Coupling Partner) partner->pd_partner

Caption: Generalized catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of the chloromethyl group with an aryl or vinyl boronic acid (or ester), forming a new C-C bond.[13][14][15]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[16] The choice of phosphine ligand is critical to stabilize the catalyst and promote the reaction steps.

  • Base: A base, typically an inorganic carbonate (Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step.[16]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DME) and water is commonly used to dissolve both the organic and inorganic reagents.

  • Preparation: In a Schlenk flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines by reacting the chloromethyl group with a terminal alkyne.[17][18][19] This reaction is uniquely co-catalyzed by both palladium and copper(I).[17][19]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) promotes the main cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HX formed and helps maintain a soluble copper species.

  • Preparation: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add anhydrous THF, followed by triethylamine (Et₃N, 3.0 eq.) and phenylacetylene (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[21][22][23] While classically applied to aryl halides, conditions have been developed for coupling with alkyl halides, making it suitable for this compound.[24][25]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) which facilitates the reductive elimination step. A palladium source like Pd₂(dba)₃ is a common precatalyst.[26]

  • Base: A strong, non-nucleophilic base is required, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu). The choice of base can significantly impact reaction efficiency.

  • Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.05 eq.), and cesium carbonate (2.0 eq.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and anhydrous toluene. Finally, add benzylamine (1.2 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 16-20 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography.

Summary of Synthetic Protocols

Reaction Type Coupling Partner / Nucleophile Typical Catalyst / Reagent System Base Solvent Temp. Approx. Yield
C-Alkylation Diethyl MalonateNaHNaHDMFRT75-90%
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90 °C60-85%
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT70-92%[26]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C60-88%[26]
Cyanation Sodium CyanideNaCN / KI-DMSO/H₂O100 °C>80%[27]

Conclusion

This compound stands out as a pivotal starting material for the synthesis of diverse substituted pyridines. Its chloromethyl group can be readily functionalized through both classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide robust and reproducible methods for accessing a wide range of derivatives. By understanding the underlying principles and the rationale behind the selection of reagents and conditions, researchers can effectively utilize this versatile building block to accelerate the discovery and development of novel chemical entities.

References

Application Notes and Protocols: Synthesis of 6-(Aminomethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the nicotinonitrile ring is therefore a critical endeavor in the discovery of novel therapeutic agents. This application note provides a detailed protocol for the synthesis of 6-(aminomethyl)nicotinonitrile derivatives through the nucleophilic substitution of 6-(chloromethyl)nicotinonitrile with various primary and secondary amines. This key transformation provides access to a diverse library of compounds with significant potential for drug development.

Reaction Mechanism: A Tale of Two Pathways

The reaction of this compound with amines proceeds via a nucleophilic substitution at the benzylic-like carbon. This reaction can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.[2] The operative pathway is highly dependent on the reaction conditions and the nature of the reactants.[2]

  • SN1 Pathway: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. The adjacent pyridine ring effectively delocalizes the positive charge, making this intermediate relatively stable. This pathway is favored by polar protic solvents, weaker nucleophiles, and higher temperatures.[2]

  • SN2 Pathway: This is a concerted mechanism where the nucleophilic amine attacks the electrophilic carbon at the same time as the chloride leaving group departs.[3] This pathway is favored by strong nucleophiles, polar aprotic solvents, and lower temperatures. Steric hindrance at the electrophilic carbon can significantly slow down or prevent the SN2 reaction.[3][4]

For the reaction of this compound with amines, the SN2 pathway is generally preferred to ensure selectivity and avoid potential side reactions that can arise from a carbocation intermediate. The use of a suitable base is also crucial to neutralize the HCl generated during the reaction, thus preventing the protonation of the amine nucleophile.

Safety Precautions and Hazard Management

This compound and related halo-nicotinonitriles are potent chemical irritants and should be handled with extreme care in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust, vapor, mist, or gas.[5]

  • Avoid contact with skin and eyes.[5]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]

  • Skin: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[5]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

General Protocol for the Synthesis of 6-(Aminomethyl)nicotinonitrile Derivatives

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials and Equipment:
  • This compound

  • Amine (primary or secondary)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., Triethylamine, DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography system (for purification)

Experimental Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Add the chosen anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of the limiting reagent).

    • Add the amine (1.1 - 1.5 eq) to the stirred solution.

    • Add the base (1.5 - 2.0 eq). The choice of base depends on the amine's basicity and the desired reaction temperature. For less basic amines, a stronger base like Cs₂CO₃ may be beneficial. For more robust reactions, K₂CO₃ is often sufficient. Organic bases like triethylamine can also be used.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the nucleophilicity of the amine and the desired reaction rate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an inorganic base was used, filter the solid byproducts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a common starting point.

    • For basic amine products, cation-exchange chromatography can be an effective purification method.[6]

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table of Representative Reaction Conditions

Amine TypeExample AmineBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AliphaticBenzylamineK₂CO₃Acetonitrile604-8
Secondary AliphaticMorpholineK₂CO₃DMF506-12
Primary AromaticAnilineCs₂CO₃DMSO8012-24
Secondary AromaticN-MethylanilineDIPEAAcetonitrile7010-18

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-(aminomethyl)nicotinonitrile derivatives.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents This compound Amine Base Solvent ReactionVessel Reaction at Controlled Temperature Reagents->ReactionVessel 1. Setup Monitoring TLC / LC-MS Monitoring ReactionVessel->Monitoring 2. Execution Filtration Filtration (if applicable) Monitoring->Filtration 3. Workup Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Aqueous Extraction Evaporation1->Extraction Drying Drying & Evaporation Extraction->Drying Chromatography Column Chromatography Drying->Chromatography 4. Purification Characterization NMR, MS Analysis Chromatography->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: General workflow for the synthesis of 6-(aminomethyl)nicotinonitrile derivatives.

Conclusion

The protocol described herein provides a robust and versatile method for the synthesis of a wide array of 6-(aminomethyl)nicotinonitrile derivatives. The careful selection of reaction conditions, particularly the solvent and base, is paramount to achieving high yields and purity. The resulting compounds are valuable building blocks for the development of novel therapeutics, and this guide serves as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

References

The Versatile Precursor: Harnessing 6-(Chloromethyl)nicotinonitrile for the Construction of Novel Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinonitrile Moiety

The nicotinonitrile scaffold, a pyridine ring substituted with a cyano group, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of biologically active molecules and approved pharmaceuticals underscores its significance as a privileged structure.[1][2] The unique electronic properties of the nicotinonitrile core, characterized by the electron-withdrawing nature of the nitrile group and the π-deficient pyridine ring, facilitate a diverse range of interactions with biological targets. This has led to the development of numerous therapeutic agents across various disease areas.[3] Several marketed drugs, including bosutinib, neratinib, and milrinone, feature the nicotinonitrile motif, highlighting its clinical relevance.

6-(Chloromethyl)nicotinonitrile emerges as a particularly valuable and versatile precursor for drug discovery. Its bifunctional nature, possessing a highly reactive chloromethyl group at the 6-position and the characteristic nitrile at the 3-position, allows for a stepwise and controlled elaboration of molecular complexity. The chloromethyl group serves as a potent electrophilic handle for the introduction of a wide variety of substituents through nucleophilic substitution reactions, while the nitrile and the pyridine ring offer additional sites for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the efficient synthesis of diverse and medicinally relevant scaffolds. We will delve into the reactivity of this precursor and provide detailed, field-proven protocols for its application in constructing key molecular frameworks.

Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily dictated by the high reactivity of the chloromethyl group as an electrophile in nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the substitution process. In this case, the electron-deficient pyridine ring further enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a broad range of nucleophiles.

The primary mechanism of reaction at the chloromethyl group is typically a bimolecular nucleophilic substitution (SN2). However, under certain conditions, a unimolecular (SN1) pathway involving a stabilized carbocation intermediate may also be operative. The choice of solvent, nucleophile, and reaction conditions will influence the predominant mechanistic pathway and the overall efficiency of the transformation.

The nitrile group and the pyridine nitrogen also play a crucial role in the overall reactivity profile of the molecule. The pyridine nitrogen can be protonated or coordinated to a Lewis acid, which can further activate the chloromethyl group towards nucleophilic attack. The nitrile group, while generally less reactive under the conditions used for substitution at the chloromethyl position, can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions in subsequent synthetic steps, offering further avenues for diversification.

Safety and Handling of Chlorinated Nicotinonitrile Derivatives

Chlorinated nicotinonitrile derivatives are potent chemical reagents and require careful handling to ensure laboratory safety. While a specific material safety data sheet (MSDS) for this compound should always be consulted, the following general precautions for related chloronicotinonitriles should be strictly adhered to.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes are required. In case of a significant risk of splashing, additional protective clothing may be necessary.

Engineering Controls:

  • All manipulations should be performed in a well-ventilated fume hood to minimize inhalation of vapors or dust.

  • An eyewash station and a safety shower must be readily accessible in the work area.

Handling and Storage:

  • Avoid breathing dust, vapor, mist, or gas.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, acids, and bases.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Application in Medicinal Scaffold Synthesis: Detailed Protocols

The true utility of this compound is demonstrated through its application in the synthesis of diverse heterocyclic scaffolds. The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: N-Alkylation of Amines for the Synthesis of Pyridinylmethylamine Derivatives

The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of 6-(aminomethyl)nicotinonitrile derivatives. These compounds are valuable intermediates for the construction of more complex scaffolds, such as imidazopyridines.

Rationale:

This protocol employs a standard SN2 reaction. The choice of a non-protic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the reactants and promotes the reaction rate. A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The reaction temperature is moderately elevated to ensure a reasonable reaction rate without promoting side reactions.

Experimental Workflow:

workflow reagents This compound Amine (1.1 eq) K₂CO₃ (1.5 eq) Acetonitrile reaction Stir at 60 °C Monitor by TLC/LC-MS reagents->reaction Combine workup Filter solids Concentrate filtrate Aqueous workup reaction->workup Reaction complete purification Column chromatography workup->purification product 6-(Aminomethyl)nicotinonitrile derivative purification->product

Figure 1: General workflow for the N-alkylation of amines.

Step-by-Step Protocol:

  • To a solution of the desired primary or secondary amine (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(aminomethyl)nicotinonitrile derivative.

ParameterConditionRationale
Solvent Acetonitrile or DMFPolar aprotic, facilitates SN2 reaction.
Base K₂CO₃ or Et₃NNeutralizes HCl byproduct.
Temperature 60 °CProvides sufficient activation energy.
Stoichiometry Amine (1.1 eq), Base (1.5 eq)Drives reaction to completion.

Table 1: Key parameters for N-alkylation reaction.

Protocol 2: S-Alkylation of Thiols for the Synthesis of Pyridinylmethylthioether Derivatives

The synthesis of pyridinylmethylthioethers from this compound and a thiol is a highly efficient reaction that proceeds under mild conditions. These thioether derivatives can serve as precursors for a variety of medicinally relevant compounds.

Rationale:

Thiolates are excellent nucleophiles, and their reaction with benzylic halides is typically rapid and high-yielding. A base is required to deprotonate the thiol to the more nucleophilic thiolate. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. The reaction is usually performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or DMF at room temperature.

Experimental Workflow:

workflow reagents Thiol (1.1 eq) NaH (1.2 eq) Anhydrous THF thiolate_formation Stir at 0 °C to rt reagents->thiolate_formation addition Add this compound thiolate_formation->addition Thiolate formed reaction Stir at rt Monitor by TLC/LC-MS addition->reaction workup Quench with water Aqueous workup reaction->workup Reaction complete purification Column chromatography workup->purification product 6-((Aryl/alkyl)thiomethyl)nicotinonitrile purification->product

Figure 2: General workflow for the S-alkylation of thiols.

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the desired thiol (1.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours), monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-((aryl/alkyl)thiomethyl)nicotinonitrile.

ParameterConditionRationale
Solvent Anhydrous THF or DMFPolar aprotic, dissolves reactants.
Base NaHStrong, non-nucleophilic base for thiolate formation.
Temperature 0 °C to room temperatureControls exothermicity and ensures efficient reaction.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the strong base.

Table 2: Key parameters for S-alkylation reaction.

Protocol 3: O-Alkylation of Phenols for the Synthesis of Pyridinylmethylether Derivatives

The Williamson ether synthesis using this compound and a phenol provides access to a variety of aryl ether scaffolds.

Rationale:

Similar to thiols, phenols require deprotonation to the more nucleophilic phenoxide for efficient reaction. A moderately strong base like potassium carbonate is often sufficient for this purpose, especially with more acidic phenols. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to drive the reaction to completion.

Experimental Workflow:

workflow reagents Phenol (1.1 eq) K₂CO₃ (2.0 eq) DMF reaction Stir at 80 °C Monitor by TLC/LC-MS reagents->reaction Combine and heat workup Pour into water Extract with EtOAc reaction->workup Reaction complete purification Column chromatography workup->purification product 6-((Aryloxy)methyl)nicotinonitrile purification->product

Figure 3: General workflow for the O-alkylation of phenols.

Step-by-Step Protocol:

  • To a solution of the desired phenol (1.1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Add this compound (1.0 mmol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-((aryloxy)methyl)nicotinonitrile.

ParameterConditionRationale
Solvent DMFHigh-boiling polar aprotic solvent.
Base K₂CO₃Sufficiently strong base for phenoxide formation.
Temperature 80 °COvercomes the lower nucleophilicity of phenoxides.
Stoichiometry Phenol (1.1 eq), Base (2.0 eq)Ensures complete phenoxide formation.

Table 3: Key parameters for O-alkylation reaction.

Conclusion: A Gateway to Chemical Diversity

This compound stands out as a highly valuable and versatile precursor in medicinal chemistry. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable and efficient entry point for the synthesis of a vast array of molecular scaffolds. The protocols detailed in this application note for N-, S-, and O-alkylation serve as a foundational toolkit for researchers to explore the chemical space around the nicotinonitrile core. By leveraging these robust synthetic methods, the scientific community can continue to unlock the therapeutic potential of this privileged scaffold in the quest for novel and effective medicines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-(Chloromethyl)nicotinonitrile in Synthesis

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. The nicotinonitrile core is a privileged scaffold found in numerous therapeutic agents, including anticancer and cardiotonic drugs.[1][2] The strategic placement of a reactive chloromethyl group at the 6-position provides a synthetic handle for the introduction of diverse molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the construction of novel carbon-carbon and carbon-heteroatom bonds, paving the way for the exploration of new chemical space in drug discovery and the development of advanced functional materials.[3]

This technical guide provides a comprehensive overview of the application of palladium-catalyzed cross-coupling reactions to this compound. While specific literature for this exact substrate is emerging, the protocols and mechanistic discussions presented herein are grounded in well-established principles for structurally analogous compounds, particularly those involving benzylic and heteroaryl chlorides.[4][5] We will delve into the causality behind experimental design, offering detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Core Mechanistic Considerations: The Dual Reactivity of the Substrate

The primary challenge and opportunity in utilizing this compound lies in its dual reactivity. The substrate contains two potential sites for palladium-catalyzed cross-coupling: the C(sp³)-Cl bond of the chloromethyl group and the C(sp²)-H bonds on the pyridine ring. The benzylic-type chloride is significantly more reactive than a typical aryl chloride and is the primary site for the cross-coupling reactions discussed in this guide. The choice of catalyst, ligand, and reaction conditions is paramount to ensure selective activation of the C-Cl bond and to prevent unwanted side reactions.

The general catalytic cycle for these reactions, initiated by a Pd(0) species, is outlined below. The critical first step is the oxidative addition of the palladium catalyst into the carbon-chlorine bond.[6]

Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate (R-CH2-Pd(II)(Cl)Ln) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (R-CH2-Pd(II)(R')Ln) OxAdd->Transmetal Transmetalation/ Carbopalladation/ Amine Coordination Transmetal->Pd0 Reductive Elimination Product Coupled Product (R-CH2-R') Transmetal->Product Substrate This compound (R-CH2-Cl) Substrate->OxAdd CouplingPartner Coupling Partner (e.g., R'-B(OH)2, R'-H, R'-NH2) CouplingPartner->Transmetal

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7] For this compound, this reaction enables the synthesis of 6-(arylmethyl)nicotinonitrile and related structures, which are prevalent in pharmacologically active molecules.

Causality in Protocol Design:

  • Catalyst/Ligand Choice: The key to a successful Suzuki coupling with a benzylic chloride is a catalyst system that promotes rapid oxidative addition and reductive elimination while suppressing β-hydride elimination. Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) combined with electron-rich, bulky phosphine ligands like SPhos or XPhos are often effective. For less demanding substrates, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be employed.[5]

  • Base Selection: A moderately strong inorganic base is required to facilitate the transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices, offering a balance of reactivity and functional group tolerance.[7][8]

  • Solvent System: A polar aprotic solvent, often in combination with water, is typically used to dissolve both the organic and inorganic reagents. A mixture of 1,4-dioxane and water is a standard choice.[9]

Detailed Protocol: Synthesis of 6-(Benzyl)nicotinonitrile

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(PPh₃)₄ (0.03 eq.) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Effective for many standard Suzuki couplings; readily available.
Ligand PPh₃ (in catalyst)Provides sufficient stability and reactivity for many substrates.
Base K₂CO₃Common, effective base for promoting transmetalation.
Solvent 1,4-Dioxane/H₂OGood solubility for both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for catalytic turnover.
Typical Yield 70-90%Expected range based on analogous reactions.[10]

Heck Reaction: Synthesis of Alkenyl-Substituted Nicotinonitriles

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11] Applying this to this compound allows for the synthesis of 6-(alkenylmethyl)nicotinonitriles, providing access to a variety of useful synthetic intermediates.

Causality in Protocol Design:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst. It is often paired with phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) to enhance stability and catalytic activity.[4]

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.[12]

  • Solvent: High-boiling polar aprotic solvents like DMF or DMA are typically used to achieve the required reaction temperatures.

Detailed Protocol: Synthesis of 6-(3-Phenylprop-2-en-1-yl)nicotinonitrile

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sealed reaction tube

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), styrene (1.5 eq.), Pd(OAc)₂ (0.02 eq.), P(o-tol)₃ (0.04 eq.), and Et₃N (2.0 eq.).

  • Add anhydrous DMF.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Start Start: Prepare Reactants Mix Combine Substrate, Alkene, Catalyst, Ligand, Base in DMF Start->Mix Degas Degas with Argon Mix->Degas React Heat in Sealed Tube (100-120 °C) Degas->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify End End: Pure Product Purify->End

Caption: Experimental Workflow for the Heck Reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is particularly valuable for creating rigid, linear structures, which are often sought after in materials science and as linkers in drug conjugates.

Causality in Protocol Design:

  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium complex to activate the halide and a copper(I) salt (typically CuI) to activate the alkyne.[14]

  • Catalyst System: A common combination is dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).[4]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and the solvent. This deprotonates the terminal alkyne and facilitates the catalytic cycle.

Detailed Protocol: Synthesis of 6-(3-Phenylprop-2-yn-1-yl)nicotinonitrile

Materials:

  • This compound

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a degassed solution of this compound (1.0 eq.) in a mixture of THF and Et₃N (2:1 v/v), add the terminal alkyne (1.2 eq.).

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.) to the solution.

  • Stir the reaction mixture under an argon atmosphere at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove solids.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIClassic dual catalytic system for Sonogashira coupling.[13]
Base Et₃NActs as base and co-solvent, activating the alkyne.
Solvent THF/Et₃NProvides good solubility and facilitates the reaction.
Temperature Room TemperatureMild conditions are often sufficient for this reaction.[13]
Typical Yield 65-85%Expected range based on similar substrates.[15]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[16][17] This reaction allows for the coupling of amines with this compound to produce 6-((amino)methyl)nicotinonitrile derivatives, which are important scaffolds in medicinal chemistry.

Causality in Protocol Design:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are state-of-the-art for achieving high efficiency and broad substrate scope.[18]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[19]

  • Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation.

Detailed Protocol: Synthesis of 6-((Phenylamino)methyl)nicotinonitrile

Materials:

  • This compound

  • Aniline

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq.), XPhos (0.03 eq.), and NaOt-Bu (1.4 eq.).

  • Add this compound (1.0 eq.) and anhydrous toluene.

  • Add the aniline (1.2 eq.) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Start Start: Inert Atmosphere (Glovebox) Charge Charge Tube with Catalyst, Ligand, Base, Substrate Start->Charge AddSolv Add Toluene and Amine Charge->AddSolv Seal Seal Tube and Remove from Glovebox AddSolv->Seal React Heat Reaction (100 °C) Seal->React Workup Cool, Dilute, and Filter React->Workup Purify Concentrate and Purify Workup->Purify End End: Pure Aminated Product Purify->End

Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this compound. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer robust starting points for the synthesis of a diverse array of substituted nicotinonitrile derivatives. While these methodologies are based on established procedures for analogous compounds, researchers should anticipate the need for optimization depending on the specific coupling partners employed. The continued development of novel catalysts and ligands will undoubtedly expand the scope and efficiency of these transformations, further cementing the role of this compound as a valuable building block in the pursuit of new medicines and materials.

References

preparation of 6-(aminomethyl)nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The 6-(aminomethyl)nicotinonitrile scaffold is a pivotal building block in medicinal chemistry, offering a unique combination of a nucleophilic aminomethyl group, an electrophilic nitrile, and a hydrogen-bond accepting pyridine ring. This trifecta of functionality allows for extensive derivatization, making it an attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets. This guide provides a detailed exploration of two robust and versatile synthetic strategies for preparing these valuable derivatives. We delve into the underlying chemical principles, provide step-by-step experimental protocols, and outline comprehensive characterization and purification methodologies to ensure the synthesis of high-purity materials suitable for drug discovery and development applications.

Introduction: The 6-(Aminomethyl)nicotinonitrile Scaffold

Significance in Medicinal Chemistry

Nicotinonitrile (3-cyanopyridine) derivatives are prevalent in a multitude of marketed drugs and clinical candidates, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an aminomethyl group at the 6-position transforms the scaffold into a highly versatile platform. This group can act as a key pharmacophoric element, engaging in critical hydrogen bonding or salt-bridge interactions within a biological target's active site. Furthermore, it serves as a synthetic handle for further elaboration, enabling the construction of amides, sulfonamides, and other functional groups to modulate physicochemical properties and biological activity.

Overview of Synthetic Strategies

The can be approached from several distinct synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. This guide will focus on two of the most reliable and widely applicable methods:

  • Method A: Selective Reduction of Pyridine-2,5-dicarbonitrile. A direct approach involving the selective catalytic hydrogenation of one of two nitrile groups. This method is elegant but requires careful control of reaction conditions to achieve the desired selectivity.

  • Method B: Functionalization of 6-Methylnicotinonitrile. A two-step sequence involving the initial free-radical bromination of the benzylic methyl group, followed by nucleophilic substitution with an amine source. This is a highly reliable and scalable route.

Core Synthetic Methodologies

The following diagram provides a high-level overview of the synthetic workflow, from precursor selection through to the final, characterized product.

G cluster_0 Precursor Selection cluster_1 Synthetic Transformation cluster_2 Purification & Isolation cluster_3 Validation Precursor Select Starting Material (e.g., 6-Methylnicotinonitrile or Pyridine-2,5-dicarbonitrile) Synthesis Perform Chemical Synthesis (Method A or Method B) Precursor->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purify Chromatographic Purification (e.g., Column Chromatography) Workup->Purify Characterize Structural Characterization (NMR, MS, FT-IR) Purify->Characterize Final Final Product: 6-(Aminomethyl)nicotinonitrile Derivative Characterize->Final

Application Note & Protocols: A Guide to the Large-Scale Synthesis of 6-(Substituted Methyl)nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(substituted methyl)nicotinonitrile framework is a cornerstone in modern medicinal chemistry, serving as a critical intermediate or active pharmaceutical ingredient in numerous therapeutic areas. Its prevalence demands robust, scalable, and economically viable synthetic routes. This technical guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis of this valuable scaffold. We will dissect two primary industrial strategies: the functionalization of a pre-existing methyl group via a key 6-(halomethyl)nicotinonitrile intermediate, and the construction of the C-C bond via palladium-catalyzed cross-coupling. This document is intended for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and guidance on process optimization for industrial-scale production.

Strategic Overview: Selecting a Synthetic Pathway

The optimal synthetic strategy for a target 6-(substituted methyl)nicotinonitrile depends on the desired substituent, the availability of starting materials, and the required scale of production. The two most versatile and scalable approaches diverge from common precursors.

  • Strategy A: Halogenation-Substitution Sequence. This is often the most direct route when the starting material, 6-methylnicotinonitrile, is readily available. The methyl group is first activated via free-radical halogenation to form a reactive 6-(halomethyl)nicotinonitrile intermediate. This electrophilic intermediate is then readily displaced by a wide range of nucleophiles (O, N, S, C) to install the desired substituent.

  • Strategy B: Palladium-Catalyzed Cross-Coupling. This modern approach is ideal for synthesizing derivatives where the substituent is an aryl or vinyl group (i.e., 6-(arylmethyl) or 6-(allyl)nicotinonitriles). Starting from an abundant 6-halonicotinonitrile (e.g., 6-chloronicotinonitrile), a C(sp²)-C(sp³) bond is forged using a suitable organometallic coupling partner, most commonly via a Suzuki-Miyaura reaction.

The following decision workflow illustrates the selection process:

Synthetic Strategy start Target: 6-(R-CH2)-Nicotinonitrile q1 What is 'R'? start->q1 is_n_o_s Amine, Alkoxide, Thiolate, or simple Alkyl/CN group? q1->is_n_o_s  R = NR'R'', OR', SR' is_aryl_vinyl Aryl or Vinyl group? q1->is_aryl_vinyl  R = Aryl, Vinyl strategy_a Strategy A: Halogenation-Substitution is_n_o_s->strategy_a strategy_b Strategy B: Pd Cross-Coupling is_aryl_vinyl->strategy_b sub_a Start with 6-Methylnicotinonitrile strategy_a->sub_a sub_b Start with 6-Chloronicotinonitrile strategy_b->sub_b

Caption: Decision workflow for selecting a synthetic strategy.

Strategy A: Halogenation and Nucleophilic Substitution

This two-step approach is a workhorse in industrial synthesis due to its reliability and broad substrate scope for introducing heteroatom-linked substituents.

Strategy_A_Workflow start_mol 6-Methylnicotinonitrile step1 Protocol 1: Radical Halogenation start_mol->step1 intermediate 6-(Halomethyl)nicotinonitrile (Key Intermediate) step1->intermediate step2 Protocol 2: Nucleophilic Substitution intermediate->step2 end_mol 6-(Substituted methyl)nicotinonitrile step2->end_mol nucleophile Nucleophile (R-Nu) nucleophile->step2

Caption: Workflow for Strategy A.

Protocol 1: Large-Scale Synthesis of 6-(Chloromethyl)nicotinonitrile

This protocol details the free-radical chlorination of 6-methylnicotinonitrile. N-Chlorosuccinimide (NCS) is a preferred chlorinating agent for large-scale operations over gaseous chlorine due to its ease of handling and improved selectivity.[1][2]

  • Principle: The reaction proceeds via a free-radical mechanism. A radical initiator generates radicals that abstract a hydrogen atom from the methyl group, which is activated by the adjacent pyridine ring. The resulting pyridyl-methyl radical reacts with NCS to form the chlorinated product and a succinimidyl radical, which continues the chain reaction.

  • Materials:

    Reagent/Material Molar Equiv. Purity Notes
    6-Methylnicotinonitrile 1.0 >98% Starting material
    N-Chlorosuccinimide (NCS) 1.05 - 1.1 >98% Chlorinating agent. Slight excess ensures full conversion.
    Azobisisobutyronitrile (AIBN) 0.02 - 0.05 >98% Radical initiator.

    | Dichloromethane (DCM) | 5-10 vol | Anhydrous | Solvent. Can be replaced with other inert solvents like CCl₄ or 1,2-dichloroethane. |

  • Procedure:

    • Setup: To a jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, charge 6-methylnicotinonitrile (1.0 eq) and dichloromethane (8 volumes).

    • Inerting: Purge the reactor with nitrogen for 30 minutes.

    • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution. The mixture will be a slurry.

    • Initiator Addition: Add AIBN (0.02 eq).

    • Reaction: Heat the reactor jacket to reflux (approx. 40-45°C) and maintain for 4-8 hours. The reaction is exothermic upon initiation; careful temperature control is crucial.

    • Monitoring: Monitor the reaction progress by GC or HPLC by analyzing aliquots for the disappearance of the starting material. If the reaction stalls, a further portion of AIBN (0.01 eq) can be added.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold DCM (2 volumes).

    • Purification: The filtrate contains the desired product. It can be washed sequentially with aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • Final Product: The crude product is often of sufficient purity (>90%) to be used directly in the next step. If higher purity is required, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be performed.

  • Causality & E-E-A-T:

    • Why NCS? NCS is a solid, making it far easier and safer to handle on a large scale than chlorine gas. It also tends to give cleaner reactions with less formation of dichlorinated byproducts when used in slight excess.[3]

    • Role of AIBN: The C-H bonds of the methyl group are not reactive enough for direct electrophilic chlorination. AIBN initiates a free-radical chain reaction, which is highly selective for this benzylic-like position.

    • Solvent Choice: DCM is chosen for its inertness and appropriate boiling point. The reaction must be heated to initiate the decomposition of AIBN into radicals.

    • Trustworthiness: This protocol is self-validating. The progress can be easily monitored by chromatographic methods. The succinimide byproduct is largely insoluble in cold DCM, providing a simple primary purification step.

Protocol 2: General Protocol for Nucleophilic Substitution

The this compound synthesized in Protocol 1 is a versatile electrophile. This protocol provides a general framework for its reaction with various nucleophiles, focusing on amination as a key example.

  • Principle: The reaction is a standard SN2 nucleophilic substitution.[4] The nucleophile attacks the methylene carbon, displacing the chloride leaving group. The choice of base and solvent is critical to ensure the nucleophile is sufficiently reactive and to prevent side reactions.

  • Materials (Example: Amination with a Primary Amine R-NH₂):

    Reagent/Material Molar Equiv. Purity Notes
    This compound 1.0 >90% From Protocol 1
    Primary Amine (R-NH₂) 1.1 - 2.2 >98% Nucleophile. Excess may be used to act as both nucleophile and base.
    Potassium Carbonate (K₂CO₃) 1.5 - 2.0 Anhydrous Inorganic base to scavenge HCl.

    | Acetonitrile (MeCN) or DMF | 5-10 vol | Anhydrous | Polar aprotic solvent. |

  • Procedure:

    • Setup: To a clean, dry, jacketed reactor, add the amine (1.1 eq), potassium carbonate (1.5 eq), and acetonitrile (10 volumes).

    • Reagent Addition: Prepare a solution of this compound (1.0 eq) in acetonitrile (2 volumes). Add this solution dropwise to the stirred amine slurry over 30-60 minutes, maintaining the internal temperature below 30°C. An exotherm is often observed.

    • Reaction: Stir the mixture at room temperature for 6-12 hours, or until reaction completion is confirmed by HPLC/TLC. Gentle heating (40-50°C) may be required for less reactive amines.

    • Work-up: Filter the inorganic salts (K₂CO₃, KCl) and wash the filter cake with acetonitrile.

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by either:

      • Direct Crystallization: If the product is a stable solid, it can be crystallized from a suitable solvent (e.g., ethanol, isopropanol, or heptane/ethyl acetate).

      • Aqueous Work-up & Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the product.

  • Causality & E-E-A-T:

    • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[5]

    • Base Selection: An inorganic base like K₂CO₃ is inexpensive and effective for scavenging the HCl produced. For sensitive substrates, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used. If the amine nucleophile is inexpensive, a larger excess (2.2 eq) can be used to serve as both the nucleophile and the base.

    • Versatility: This protocol is highly adaptable. For O-alkylation, the amine is replaced with a phenol or alcohol, and a stronger base like sodium hydride may be required. For S-alkylation, a thiol can be used with K₂CO₃. This flexibility makes the this compound a highly valuable intermediate.

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Coupling

For the synthesis of 6-(arylmethyl)nicotinonitriles, the Suzuki-Miyaura cross-coupling offers a powerful and convergent approach, building the key C-C bond directly.[6] This avoids the handling of potentially unstable benzyl halides.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add transmetal Transmetalation ox_add->transmetal Pd(II) Intermediate red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 product Product red_elim->product start_mat_a 6-Chloronicotinonitrile start_mat_a->ox_add start_mat_b R-CH2-B(OR)2 (Boronic Ester) start_mat_b->transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Large-Scale Synthesis of 6-(Benzyl)nicotinonitrile
  • Principle: A palladium(0) catalyst reacts with 6-chloronicotinonitrile in an oxidative addition step. The resulting Pd(II) complex undergoes transmetalation with a benzylboronic acid derivative (activated by a base). The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[7][8]

  • Materials:

    Reagent/Material Molar Equiv. Purity Notes
    6-Chloronicotinonitrile 1.0 >99% Starting material.
    Benzylboronic Acid or Ester 1.1 - 1.3 >98% Coupling partner. Pinacol esters are often more stable.
    Pd(PPh₃)₄ or other catalyst 0.005 - 0.02 >98% Palladium catalyst. Other catalysts like PdCl₂(dppf) can be used.
    Potassium Phosphate (K₃PO₄) 2.0 - 3.0 Anhydrous Base.

    | 1,4-Dioxane / Water | 4:1 (v/v) | Anhydrous Dioxane | Solvent system. |

  • Procedure:

    • Setup: In a large, inerted reactor, charge 6-chloronicotinonitrile (1.0 eq), benzylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

    • Solvent Addition: Add 1,4-dioxane (8 volumes) and water (2 volumes).

    • Degassing: Sparge the mixture with nitrogen or argon for at least 1 hour to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq) under a positive pressure of nitrogen.

    • Reaction: Heat the mixture to 80-100°C and hold for 4-12 hours. Monitor the reaction by HPLC for the consumption of the starting materials.

    • Work-up: Cool the reaction to room temperature. Add water and a suitable organic solvent like ethyl acetate or toluene. Separate the organic layer.

    • Purification: Wash the organic layer with water and brine. Treat the organic solution with an activated carbon or a palladium scavenger (e.g., a silica-bound thiol) to remove residual palladium.

    • Isolation: Filter the mixture, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

  • Causality & E-E-A-T:

    • Catalyst System: The choice of palladium catalyst and ligand is crucial for coupling with electron-deficient chloropyridines. Phosphine ligands like PPh₃ or dppf are commonly used to stabilize the palladium center and facilitate the catalytic cycle.[6]

    • Base and Solvent: The base (K₃PO₄) is essential for activating the boronic acid for the transmetalation step. A mixed solvent system like dioxane/water is often used to ensure all components, including the inorganic base and the organic substrates, are sufficiently soluble.

    • Degassing: This is a critical step. Oxygen can oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. Failure to properly degas is a common reason for failed or sluggish Suzuki reactions on a large scale.

    • Trustworthiness: The protocol includes a specific step for palladium removal, which is a critical regulatory requirement for any API synthesis. Monitoring residual palladium levels in the final product is a mandatory quality control step.

Summary and Comparison of Strategies

FeatureStrategy A (Halogenation-Substitution)Strategy B (Suzuki Coupling)
Starting Material 6-Methylnicotinonitrile6-Chloronicotinonitrile
Substituent Scope Broad: Amines, ethers, thioethers, some C-nucleophiles.Specific: Aryl, heteroaryl, vinyl groups.
Key Advantages Very broad scope for N/O/S nucleophiles. Often uses cheaper reagents. Two well-understood, robust steps.Convergent route. Milder conditions for C-C bond formation. Avoids handling reactive benzyl halides.
Key Challenges Halogenation can be difficult to control (over-reaction). The 6-(halomethyl) intermediate can be lachrymatory and unstable.Cost of palladium catalyst and boronic acids. Requires strict inert atmosphere. Requires palladium removal/scavenging.
Scalability Excellent. Widely practiced in industry.Excellent. Common in pharmaceutical manufacturing.

References

Application Notes & Protocols: One-Pot Synthesis of Biologically Active Heterocycles from 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights for the one-pot synthesis of complex heterocyclic compounds using 6-(chloromethyl)nicotinonitrile as a versatile starting material. This pyridyl synthon, featuring a highly reactive chloromethyl group and a strategically positioned nitrile, serves as an exceptional building block for constructing fused heterocyclic systems of significant pharmacological interest. We will explore its application in multicomponent reactions (MCRs), focusing on the efficient assembly of thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, scaffolds known for their potential as kinase inhibitors and anticancer agents.[1][2] This document emphasizes the causality behind experimental choices, provides robust, step-by-step protocols, and visualizes reaction pathways to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of pharmaceuticals.[3] Among these, fused pyridyl systems like thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[2][4] The challenge in drug discovery often lies in the rapid and efficient synthesis of diverse libraries of these complex molecules.[5]

One-pot synthesis and multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, offering significant advantages in terms of atom economy, reduced waste, and operational simplicity over traditional multi-step methods.[5][6][7] this compound is an ideal substrate for such strategies. Its structure is primed for sequential, one-pot transformations:

  • Electrophilic Center: The chloromethyl group (-CH₂Cl) is a potent electrophile, readily undergoing nucleophilic substitution by a variety of carbon, sulfur, or nitrogen nucleophiles.

  • Cyclization Handle: The nitrile group (-C≡N) is a classic precursor for intramolecular cyclization, typically through Thorpe-Ziegler type reactions, to form an adjacent amino-functionalized ring.

  • Pyridyl Core: The inherent pyridine ring provides a rigid, aromatic core with a nitrogen atom that influences the molecule's electronic properties and provides a key hydrogen bond acceptor site for biological interactions.

This guide details the practical application of this synthon in the construction of high-value heterocyclic systems.

General Experimental Workflow

The successful synthesis of heterocyclic libraries from this compound relies on a systematic and well-controlled experimental process. The following workflow provides a general framework for the protocols described herein.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reagent & Solvent Preparation B Inert Atmosphere Setup (if required) A->B C Step 1: Nucleophilic Substitution (e.g., S-Alkylation) B->C D Step 2: Intramolecular Cyclization (Base-catalyzed) C->D E Reaction Monitoring (TLC Analysis) D->E F Quenching / Precipitation (e.g., Addition to Water) E->F G Filtration & Washing F->G H Drying of Crude Product G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, MS, IR) I->J

Caption: General experimental workflow for one-pot synthesis.

Synthesis of 3-Aminothieno[2,3-b]pyridine Scaffolds

The thieno[2,3-b]pyridine core is a key pharmacophore found in compounds with anti-proliferative and enzyme-inhibiting activities.[2][8] Its synthesis from this compound via a one-pot, modified Gewald reaction is a highly efficient and modular process.

Mechanistic Rationale

This transformation is a classic example of a one-pot, three-component reaction involving this compound, an active methylene nitrile (e.g., malononitrile), and elemental sulfur. However, a more controlled and widely cited approach involves the reaction with a pre-formed cyanothioacetamide or other sulfur-containing active methylene compounds.[2][9] The reaction proceeds through two key stages within the same pot:

  • S-Alkylation: The reaction is initiated by a base (e.g., KOH, Na₂CO₃) which deprotonates the active methylene compound containing a thiol or thioamide group. The resulting thiolate anion acts as a potent nucleophile, attacking the electrophilic chloromethyl group of the nicotinonitrile derivative to form a stable S-alkylated intermediate.

  • Thorpe-Ziegler Cyclization: The addition of a base promotes an intramolecular cyclization. The carbanion formed on the α-carbon of the nitrile attacks the nitrile group of the pyridine ring. This is followed by tautomerization to yield the stable, aromatic 3-aminothieno[2,3-b]pyridine product.[10]

Caption: Mechanistic pathway for thieno[2,3-b]pyridine synthesis.

Application Protocol: Synthesis of 3-Amino-6-(aryl)thieno[2,3-b]pyridine-2-carbonitriles

This protocol describes a general procedure adapted from established methodologies.[10] Researchers should optimize conditions for specific substrates.

Principle: A one-pot, two-step reaction involving the initial S-alkylation of a sulfur nucleophile followed by a base-catalyzed intramolecular cyclization to form the fused thienopyridine ring system.

Materials and Reagents:

  • This compound derivative (1.0 eq)

  • Active methylene compound (e.g., cyanothioacetamide) (1.0 - 1.2 eq)

  • Base: Potassium hydroxide (KOH) or Sodium Carbonate (Na₂CO₃) (2.0 - 2.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Reaction Vessel: Round-bottom flask with magnetic stirrer and reflux condenser

  • Monitoring: TLC plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reagent Setup: To a stirred solution of the active methylene compound (e.g., cyanothioacetamide, 1.0 eq) in anhydrous DMF (10 mL per 5 mmol of substrate), add powdered potassium hydroxide (1.0 eq) portion-wise at room temperature. Stir the mixture for 30 minutes.

    • Expert Insight: The initial deprotonation creates the active nucleophile. Using a polar aprotic solvent like DMF ensures solubility of the reagents and intermediates. Anhydrous conditions prevent unwanted side reactions.

  • Alkylation Step: Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture. Stir at room temperature for 2-4 hours.

    • Trustworthiness: Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of a new, more polar spot indicates the formation of the S-alkylated intermediate.

  • Cyclization Step: Add the remaining portion of potassium hydroxide (1.0 - 1.5 eq) to the reaction mixture. Heat the mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

    • Expert Insight: Heating provides the necessary activation energy for the intramolecular Thorpe-Ziegler cyclization. The second addition of base ensures the reaction goes to completion.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water (100 mL).

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual DMF.

  • Purification: Dry the crude product under vacuum. The product is often of high purity, but can be further purified by recrystallization from a suitable solvent such as ethanol or dioxane.

Representative Data

The following table summarizes typical results for the synthesis of various thieno[2,3-b]pyridine derivatives using this one-pot methodology.

EntryR Group on PyridineActive Methylene ReagentBaseSolventTime (h)Yield (%)Ref.
1PhenylCyanothioacetamideKOHDMF685[10]
24-ChlorophenylMalononitrile/SulfurTEAEthanol878[9]
35-Bromobenzofuran-2-yl2-Oxopropylthio precursorKOHDMF2 (cyclization)73 (overall)[10]
4MethylChloroarylacetamidesNa₂CO₃Ethanol497 (intermediate)[2]

Proposed Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

Pyrido[2,3-d]pyrimidines are potent inhibitors of various kinases and are of high interest in oncology research.[1][11] While direct one-pot syntheses from this compound are less commonly reported, a logical and efficient one-pot, two-step strategy can be designed based on established transformations of analogous o-aminonicotinonitriles.[1][12]

Proposed Mechanistic Pathway

This proposed synthesis involves two sequential in-situ reactions:

  • Amination/Substitution: The chloromethyl group is first converted into a suitable precursor for the pyrimidine ring. A plausible route involves substitution with a nitrogen nucleophile that can also serve as a source for the pyrimidine ring atoms. For instance, reaction with formamidine or a related synthon.

  • Intramolecular Cyclization: The newly formed intermediate, possessing an o-amino-nitrile-like structure, undergoes a base- or acid-catalyzed intramolecular cyclization to construct the fused pyrimidine ring.

G A This compound C In-situ generation of o-aminopyridine equivalent A->C B N-Nucleophile Synthon (e.g., Formamidine) B->C D Intramolecular Cyclization C->D E Pyrido[2,3-d]pyrimidine D->E

Caption: Proposed workflow for pyrido[2,3-d]pyrimidine synthesis.

Application Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

This protocol is a generalized, conceptual procedure based on established synthetic routes for this scaffold.[1][4] It serves as a starting point for methods development.

Principle: A one-pot reaction sequence initiated by the formation of an o-aminonicotinonitrile equivalent, which undergoes subsequent intramolecular cyclocondensation to yield the fused pyrido[2,3-d]pyrimidine system.

Materials and Reagents:

  • This compound (1.0 eq)

  • Guanidine hydrochloride or Formamidine acetate (1.5 eq)

  • Base: Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: Anhydrous Ethanol

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser

Step-by-Step Procedure:

  • Base and Nucleophile Preparation: In a flask under an inert atmosphere, dissolve sodium metal (3.0 eq) in anhydrous ethanol to prepare sodium ethoxide in situ. Once the sodium has fully reacted, add guanidine hydrochloride (1.5 eq).

    • Expert Insight: Preparing sodium ethoxide fresh is crucial for this reaction, as it is highly hygroscopic. Guanidine will act as the N-C-N source for the pyrimidine ring.

  • Initial Substitution: Add this compound (1.0 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux for 6-10 hours.

    • Trustworthiness: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, highly fluorescent spot (common for such heterocyclic systems) indicates product formation.

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure. The resulting precipitate can be collected by filtration.

  • Wash the solid with cold water and then a small amount of diethyl ether.

  • Purification: Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like DMF/water or by column chromatography.

Conclusion

This compound has been demonstrated as a powerful and versatile building block for the efficient, one-pot synthesis of high-value heterocyclic compounds. The protocols detailed in this guide for the synthesis of thieno[2,3-b]pyridines and the proposed route for pyrido[2,3-d]pyrimidines highlight the strategic advantages of using this synthon in multicomponent reaction setups. By leveraging the dual reactivity of its chloromethyl and nitrile functionalities, complex molecular scaffolds relevant to drug discovery and materials science can be accessed in a streamlined and atom-economical fashion. These methods provide a robust foundation for the generation of diverse chemical libraries for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: 6-(Chloromethyl)nicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Chloromethyl)nicotinonitrile. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given its reactivity, side reactions can occur, leading to yield loss and complex purification challenges. This guide provides in-depth, field-proven insights into common by-products, their mechanisms of formation, and robust troubleshooting strategies to ensure the success of your experiments.

Troubleshooting & FAQs: Common By-products

This section addresses the most frequently encountered issues during reactions with this compound. Each entry is structured to help you identify the problematic by-product, understand its formation, and implement effective preventative measures.

FAQ 1: I'm observing an impurity with a mass corresponding to a hydroxyl group replacing the chlorine atom. What is it and how can I prevent it?

Answer:

This common by-product is almost certainly 6-(Hydroxymethyl)nicotinonitrile . Its formation is a result of hydrolysis, a reaction with residual water in your reaction medium.

Mechanism of Formation: Hydrolysis

The chloromethyl group (-CH₂Cl) makes the benzylic-like carbon highly electrophilic and susceptible to nucleophilic attack. Even trace amounts of water, a weak nucleophile, can react to displace the chloride ion. This reaction can proceed through either an Sₙ1 or Sₙ2 pathway, often favored by polar protic solvents which can stabilize both the potential carbocation intermediate and the leaving group.[1][2] The synthesis of chloromethylpyridines from their corresponding alcohols using reagents like thionyl chloride is a reversible-type process, underscoring the favorability of hydrolysis under wet conditions.[3][4]

Hydrolysis_Mechanism cluster_main Hydrolysis Pathway cluster_sn2 Alternative SN2 Pathway start This compound intermediate Carbocation Intermediate (SN1 Pathway) start->intermediate  -Cl⁻ (slow) product 6-(Hydroxymethyl)nicotinonitrile intermediate->product +H₂O, -H⁺ water H₂O (from solvent/reagents) water->intermediate start_sn2 This compound product_sn2 6-(Hydroxymethyl)nicotinonitrile start_sn2->product_sn2 Direct Attack water_sn2 H₂O water_sn2->start_sn2 caption Fig 1. Hydrolysis of this compound.

Fig 1. Hydrolysis of this compound.
Troubleshooting and Prevention

Minimizing water content is critical. The following table outlines key experimental parameters to control.

ParameterRecommendationRationale
Solvents Use anhydrous grade solvents. If unavailable, dry solvents using appropriate methods (e.g., molecular sieves, distillation).To eliminate the primary source of the nucleophile (H₂O).
Reagents Ensure all reagents, especially bases and salts, are anhydrous.Hygroscopic reagents can introduce significant amounts of water.
Atmosphere Run the reaction under an inert atmosphere (Nitrogen or Argon).To prevent atmospheric moisture from entering the reaction vessel.
Temperature Maintain the lowest effective temperature for the desired reaction.Higher temperatures increase the rate of hydrolysis.
FAQ 2: My reaction mixture is turning dark, and I'm isolating a high-molecular-weight, poorly soluble by-product. What is happening?

Answer:

You are likely observing dimerization or polymerization of your starting material. This occurs through a self-quaternization reaction, where one molecule of this compound reacts with another.

Mechanism of Formation: Self-Quaternization

The pyridine nitrogen atom is nucleophilic and can attack the electrophilic chloromethyl carbon of another molecule. This forms a dimeric pyridinium salt.[5][6] This dimer still possesses a reactive chloromethyl group, which can be attacked by another molecule of the starting material, leading to trimers, oligomers, and eventually insoluble polymeric material. This side reaction is often accelerated by heat and high concentrations.

Dimerization_Mechanism cluster_dimer Dimerization Pathway mol1 Molecule A (Acts as Nucleophile) dimer Dimeric Pyridinium Salt (By-product) mol1->dimer Pyridine N attacks CH₂Cl mol2 Molecule B (Acts as Electrophile) mol2->dimer polymer Oligomers / Polymers dimer->polymer + another molecule caption Fig 2. Dimerization via Self-Quaternization.

Fig 2. Dimerization via Self-Quaternization.
Troubleshooting and Prevention

Controlling the reaction kinetics and concentration is key to suppressing this pathway.

ParameterRecommendationRationale
Concentration Maintain a dilute reaction mixture.Reduces the probability of intermolecular collisions between starting material molecules.
Addition Rate If adding this compound to a nucleophile, do so slowly (e.g., via syringe pump).Keeps the instantaneous concentration of the electrophile low, favoring the desired reaction.
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable rate of the desired transformation.Reduces the rate of the competing dimerization reaction.
Base Selection If a base is required, use it to deprotonate your nucleophile before adding the electrophile, if possible.Prevents the base from promoting elimination or other side reactions that could be initiated by quaternization.
FAQ 3: My desired product yield is low, and I'm observing a by-product that has incorporated my amine base. How do I avoid this?

Answer:

This indicates that your base is acting as a competing nucleophile, reacting with this compound to form a quaternary ammonium salt. This is a common issue when using amine bases that are not sterically hindered.

Mechanism of Formation: Competing Nucleophilic Attack

Many common organic bases (e.g., triethylamine, pyridine) are also effective nucleophiles. They can compete with your intended nucleophile for the electrophilic -CH₂Cl site. The choice of base is therefore a critical parameter that dictates the selectivity of the reaction.

Troubleshooting and Prevention: Base Selection

The solution is to use a non-nucleophilic, sterically hindered base . These bases are too bulky to efficiently attack the electrophilic carbon but are still capable of acting as a proton shuttle.

Base_Selection_Workflow start Is a base required? non_nucleophilic_base Choose Non-Nucleophilic Base (e.g., DIPEA, DBU, Proton Sponge) start->non_nucleophilic_base Yes check_competition Is my primary nucleophile weaker than the base? start->check_competition Yes, considering nucleophilic base proceed Proceed with caution start->proceed No nucleophilic_base Consider Nucleophilic Bases (e.g., Triethylamine, Pyridine) nucleophilic_base->proceed safe Optimal Choice (Low risk of by-product) non_nucleophilic_base->safe check_competition->nucleophilic_base No risk High risk of by-product formation check_competition->risk Yes caption Fig 3. Decision workflow for base selection.

Fig 3. Decision workflow for base selection.
Base TypeExamplesSuitability for this Reaction
Nucleophilic Triethylamine (TEA), Pyridine, N-Methylmorpholine (NMM)Poor Choice: High risk of competing with the primary nucleophile.
Non-Nucleophilic Diisopropylethylamine (DIPEA, Hünig's base), 1,8-Diazabicycloundec-7-ene (DBU)Excellent Choice: Steric hindrance minimizes direct reaction with the electrophile.
Inorganic Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Good Choice: Generally non-nucleophilic, but ensure they are finely powdered and anhydrous. Solubility can be an issue.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol for the synthesis of an ether incorporates best practices to minimize the by-products discussed.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add your alcohol nucleophile (1.0 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via cannula to achieve a concentration of approximately 0.1 M.

  • Electrophile Preparation: In a separate flame-dried flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Reaction: Cool the flask containing the alcohol and base to 0 °C. Using a syringe pump, add the solution of this compound dropwise over 1-2 hours.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of by-products.

  • Workup: Upon completion, quench the reaction with cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

References

Technical Support Center: Purification of Crude 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 6-(chloromethyl)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. The inherent reactivity of the chloromethyl group, coupled with potential side-products from its synthesis, often complicates purification. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may observe during the purification of this compound.

Problem: Final Product is an Oil or a Gummy Solid, Not a Crystalline Solid.
  • Potential Cause 1: Residual Solvent. High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or purification (e.g., ethyl acetate) can be difficult to remove completely and may trap the product in an amorphous state.

  • Solution:

    • Azeotropic Removal: If the solvent is appropriate, co-evaporate the crude product with a lower-boiling point solvent in which the product is soluble but the impurity is not, such as toluene or heptane, on a rotary evaporator. Repeat 2-3 times.

    • High-Vacuum Drying: Dry the material under a high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (30-40°C) can be applied if the compound is thermally stable.

  • Potential Cause 2: Presence of Persistent Impurities. Certain byproducts or unreacted starting materials can act as eutectic contaminants, depressing the melting point and preventing crystallization.

  • Solution:

    • Analysis: Obtain a ¹H NMR or LC-MS of the crude material to identify the impurities. Common impurities can include starting materials or solvent-derived byproducts.[1]

    • Targeted Purification:

      • If impurities are highly polar (e.g., salts, DMF decomposition products), perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate and wash with water, followed by brine.

      • If impurities have similar polarity to the product, column chromatography is necessary.

Problem: Significant Product Loss During Column Chromatography.
  • Potential Cause 1: Irreversible Adsorption on Silica Gel. The pyridine nitrogen in this compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and poor recovery.

  • Solution:

    • Deactivate Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or pyridine. This neutralizes the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel if the compound is sufficiently non-polar.

  • Potential Cause 2: On-Column Degradation. The chloromethyl group is a reactive electrophile. It can react with nucleophilic solvents (like methanol) or the silica surface itself, especially during long residence times on the column.

  • Solution:

    • Solvent Choice: Avoid using nucleophilic solvents like methanol or ethanol in the eluent if possible. If required for polarity, use it in low concentrations and keep the fractions cold. Consider a less nucleophilic solvent like isopropanol.

    • Speed: Perform flash column chromatography rather than traditional gravity chromatography to minimize the time the compound spends on the stationary phase.

Problem: Product Degrades Upon Heating During Recrystallization.
  • Potential Cause: Thermal Instability. The C-Cl bond in the benzylic-like chloromethyl group can be labile at elevated temperatures, leading to decomposition or polymerization, especially in the presence of trace impurities that can catalyze this process.

  • Solution:

    • Lower Dissolution Temperature: Avoid bringing the recrystallization solvent to a vigorous boil. Dissolve the crude product at the lowest possible temperature that achieves complete dissolution.

    • Use a Mixed-Solvent System: Employ a solvent system where the product is highly soluble in one solvent ("solvent") and poorly soluble in another ("anti-solvent").[2] Dissolve the crude material in a minimal amount of the "solvent" at room temperature or with very gentle warming, then slowly add the "anti-solvent" until turbidity appears. This often induces crystallization without the need for high heat.

    • Work Under Inert Atmosphere: If degradation is suspected to be oxidative, perform the recrystallization under a nitrogen or argon atmosphere.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

Common impurities often depend on the synthetic route. For instance, if synthesizing from 6-methylnicotinonitrile via chlorination, you might find unreacted starting material or over-chlorinated dichloromethyl/trichloromethyl species. If using solvents like DMF at high temperatures, you can form impurities from solvent pyrolysis.[1] Always characterize your crude reaction mixture by TLC, LC-MS, or NMR to understand the impurity profile before selecting a purification strategy.

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the purity of your crude material and the nature of the impurities.

Decision Workflow for Purification Method Selection

G start Analyze Crude Material (TLC, ¹H NMR) crude_purity Is the major spot >90% pure by TLC/NMR? start->crude_purity impurities_polar Are impurities significantly more or less polar? crude_purity->impurities_polar Yes chromatography Perform Flash Column Chromatography crude_purity->chromatography No recrystallize Attempt Recrystallization impurities_polar->recrystallize No (Similar Polarity) extraction Perform Liquid-Liquid Extraction / Wash impurities_polar->extraction Yes extraction->recrystallize Follow with Recrystallization

Caption: Decision tree for selecting a primary purification method.

  • Recrystallization is ideal when your crude product is relatively pure (>85-90%) and the impurities have different solubility profiles than the desired compound. It is scalable and often provides material of very high purity.

  • Column Chromatography is necessary when impurities are numerous or have polarities very similar to the product, making separation by solubility difficult.[3][4] It is more labor-intensive and uses more solvent but offers finer separation.

Q3: What are good starting solvents for recrystallizing this compound?

A good recrystallization solvent should dissolve the compound when hot but not when cold. You must determine the ideal solvent empirically.

Solvent SystemRationale
Isopropanol (IPA) Often a good starting point for moderately polar compounds.
Ethyl Acetate / Heptane A common mixed-solvent system. Dissolve in hot ethyl acetate, then add heptane as the anti-solvent.
Toluene Good for less polar compounds; its high boiling point can aid in dissolving stubborn solids.
Acetonitrile / Water Useful if the compound is very soluble in acetonitrile. Water acts as the anti-solvent.[2]

Always test solubility on a small scale before committing your entire batch.

Q4: How can I monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is the standard method. Spot each fraction (or a selection of fractions) on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm). Combine the fractions that contain only the pure product spot.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (with Triethylamine)

This protocol is designed to purify the product from impurities of similar polarity while minimizing on-column degradation.

  • Slurry Preparation:

    • In a fume hood, choose a flask that will be about one-third full with silica gel.

    • Add the required amount of silica gel (typically 50-100 times the weight of your crude material).

    • Add your chosen eluent (e.g., 80:20 Heptane:Ethyl Acetate) containing 0.5% v/v triethylamine until a pourable slurry is formed.

  • Column Packing:

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Pour the slurry into the column. Use a funnel.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle pressure with a pump or airline to rapidly pack the bed. Do not let the top of the silica bed go dry.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.

    • Add a small amount of silica gel to this solution (about 1-2 times the weight of your crude material).

    • Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry load."

    • Carefully add the dry load to the top of the packed column, forming a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure to push the solvent through the column at a steady, fast pace (a flow rate of ~2 inches/minute is a good target).

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Heptane)

This protocol is effective for removing more polar or less polar impurities from a relatively pure crude product.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of warm (40-50°C) ethyl acetate, just enough to fully dissolve the solid. Using the minimum volume is critical for good recovery.

  • Hot Filtration (Optional):

    • If you observe any insoluble material (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization:

    • While stirring the warm ethyl acetate solution, slowly add heptane dropwise using a pipette or addition funnel.

    • Continue adding heptane until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

    • If necessary, add a drop or two of warm ethyl acetate to just redissolve the cloudiness, ensuring you are at the exact saturation point.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Gently break up the filter cake and wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Workflow for Mixed-Solvent Recrystallization

G cluster_protocol Mixed-Solvent Recrystallization Protocol dissolve 1. Dissolve Crude in Minimal Hot Solvent 1 (e.g., Ethyl Acetate) add_anti 2. Add Anti-Solvent 2 (e.g., Heptane) Dropwise Until Cloudy dissolve->add_anti slow_cool 3. Cool Slowly to Room Temperature add_anti->slow_cool ice_bath 4. Cool in Ice Bath to Maximize Yield slow_cool->ice_bath filtrate 5. Isolate Crystals by Vacuum Filtration ice_bath->filtrate dry 6. Wash with Cold Anti-Solvent and Dry Under Vacuum filtrate->dry

Caption: Step-by-step workflow for the mixed-solvent recrystallization protocol.

References

troubleshooting guide for low yields in 6-(Chloromethyl)nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-(Chloromethyl)nicotinonitrile. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you optimize your reaction yields and purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and high-yield synthesis is crucial for the efficient production of these target molecules. However, like many multi-step organic syntheses, the preparation of this compound can present challenges, often leading to lower than expected yields. This guide will walk you through the two primary synthetic routes and provide a structured, question-and-answer-based approach to troubleshoot common issues.

Synthetic Pathways Overview

There are two principal routes for the synthesis of this compound:

  • Direct Radical Chlorination: This pathway involves the direct chlorination of the methyl group of 6-methylnicotinonitrile using a radical initiator.

  • Two-Step Conversion from Hydroxymethyl: This route consists of the conversion of 6-methylnicotinonitrile to 6-(hydroxymethyl)nicotinonitrile, followed by a deoxychlorination reaction to yield the final product.

Each route has its own set of potential pitfalls. The following sections will address these issues in a problem-solution format.

Troubleshooting Guide: Question & Answer Format

Route 1: Direct Radical Chlorination of 6-Methylnicotinonitrile

This method is attractive due to its atom economy, but it can be plagued by issues of low conversion and the formation of multiple byproducts.

Question 1: My radical chlorination of 6-methylnicotinonitrile is stalling, resulting in low conversion of the starting material. What is the likely cause and how can I fix it?

Answer:

The most probable cause for a stalled reaction is the in-situ formation of 6-methylnicotinonitrile hydrochloride. The hydrogen chloride (HCl) generated during the chlorination reaction protonates the basic nitrogen atom of the pyridine ring. This protonated form is deactivated towards further radical abstraction of a benzylic hydrogen, effectively halting the reaction.[1][2]

Troubleshooting Protocol:

  • pH Control: The key to overcoming this issue is to neutralize the generated HCl as it forms. This can be achieved by the controlled addition of a basic solution to maintain the reaction mixture within a specific pH range. A pH between 0.5 and 3 is often recommended to prevent both the deactivation of the starting material and the ionization of elemental chlorine, which would inhibit the formation of chlorine radicals.[1][2]

  • Choice of Base: An aqueous solution of a base like sodium carbonate or sodium hydroxide can be used. It is important to add the base gradually to avoid a rapid increase in pH.

  • Reaction Monitoring: Closely monitor the pH of the reaction mixture using a pH meter and adjust the rate of base addition accordingly.

Question 2: I am observing the formation of significant amounts of di- and tri-chlorinated byproducts. How can I improve the selectivity for the mono-chlorinated product?

Answer:

Over-chlorination is a common side reaction in radical chlorinations. The initially formed this compound can undergo further radical chlorination to yield 6-(dichloromethyl)nicotinonitrile and 6-(trichloromethyl)nicotinonitrile.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)). Use of a slight excess of 6-methylnicotinonitrile relative to the chlorinating agent can favor mono-chlorination.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction as soon as a significant amount of the desired product has formed and before the concentration of di- and tri-chlorinated byproducts becomes substantial. Lowering the reaction temperature can also sometimes improve selectivity.

  • Slow Addition of Reagents: Adding the chlorinating agent slowly over a period of time can help to maintain a low concentration of the reagent in the reaction mixture, which can favor mono-substitution.

Route 2: Conversion from 6-(Hydroxymethyl)nicotinonitrile

This two-step approach offers an alternative that can sometimes provide cleaner product, but it is not without its own set of challenges, particularly in the chlorination step.

Question 3: The conversion of 6-(hydroxymethyl)nicotinonitrile to this compound using thionyl chloride (SOCl₂) is giving a low yield and a complex mixture of products. What could be going wrong?

Answer:

The reaction of thionyl chloride with hydroxymethylpyridines can be complicated by the presence of the basic pyridine nitrogen. The HCl generated during the reaction can lead to the formation of the hydrochloride salt of the product. Furthermore, side reactions involving the pyridine nitrogen are possible. The use of a base like pyridine is often recommended to both catalyze the reaction and to scavenge the generated HCl.[3][4][5]

Troubleshooting Protocol:

  • Use of a Base: Perform the reaction in the presence of a base such as pyridine or triethylamine. The base will neutralize the HCl produced, preventing the formation of the hydrochloride salt of the starting material or product, which can complicate the workup and reduce the yield of the free base.[6][7]

  • Reaction Temperature: Control the reaction temperature carefully. The reaction is typically performed at low temperatures (e.g., 0 °C) to start, and then allowed to warm to room temperature. Exothermic reactions can lead to the formation of byproducts.

  • Order of Addition: Add the thionyl chloride dropwise to a solution of the 6-(hydroxymethyl)nicotinonitrile and the base in a suitable solvent (e.g., dichloromethane or chloroform) to control the reaction rate and temperature.

  • Work-up Procedure: After the reaction is complete, a careful aqueous workup is necessary to remove the excess thionyl chloride and the hydrochloride salt of the base. Washing with a saturated sodium bicarbonate solution will neutralize any remaining acid.

Question 4: My final product after purification still contains impurities. What are the likely impurities and how can I remove them?

Answer:

Impurities can arise from both starting materials and side reactions. In the direct chlorination route, unreacted starting material and over-chlorinated products are common impurities. In the thionyl chloride route, unreacted starting alcohol and potential byproducts from the reaction with the pyridine nitrogen can be present.

Troubleshooting Protocol:

  • Column Chromatography: Silica gel column chromatography is often the most effective method for purifying this compound from closely related impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Aqueous Washes: During the workup, thorough washing of the organic layer with water, brine, and a mild base (like sodium bicarbonate solution) can help to remove water-soluble impurities and acidic byproducts.

Data Summary and Protocols

Table 1: Troubleshooting Summary for Low Yields
IssueProbable CauseRecommended Solution
Route 1: Direct Chlorination
Stalled Reaction/Low ConversionFormation of hydrochloride salt of the starting material.Control pH between 0.5 and 3 with the addition of a base.[1][2]
Formation of Over-chlorinated ProductsLack of selectivity in the radical reaction.Use a slight excess of the starting material, control reaction time and temperature, and add the chlorinating agent slowly.
Route 2: Conversion from Hydroxymethyl
Low Yield with Thionyl ChlorideFormation of hydrochloride salts and side reactions.Use a base (e.g., pyridine) to scavenge HCl and catalyze the reaction.[6][7]
Complex Product MixtureUncontrolled reaction conditions.Control temperature (start at 0°C) and add thionyl chloride dropwise.
Impure Final ProductPresence of starting materials or byproducts.Purify by column chromatography or recrystallization.
Experimental Protocol: pH-Controlled Radical Chlorination of 6-Methylnicotinonitrile
  • To a stirred solution of 6-methylnicotinonitrile (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) at 60-70°C, add a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Slowly bubble chlorine gas through the solution or add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.

  • Simultaneously, add a 1M aqueous solution of sodium carbonate dropwise to maintain the pH of the reaction mixture between 1 and 2.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Chlorination of 6-(Hydroxymethyl)nicotinonitrile with Thionyl Chloride
  • To a stirred solution of 6-(hydroxymethyl)nicotinonitrile (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0°C, add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

Diagram 1: Radical Chlorination Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2Cl_rad Cl2->2Cl_rad hν or Δ 2Cl_rad->Cl2 6-methylnicotinonitrileCl_rad 6-methylnicotinonitrileCl_rad benzyl_radHCl benzyl_radHCl 6-methylnicotinonitrileCl_rad->benzyl_radHCl H-abstraction benzyl_radCl2 benzyl_radCl2 6-(chloromethyl)nicotinonitrileCl_rad 6-(chloromethyl)nicotinonitrileCl_rad benzyl_radCl2->6-(chloromethyl)nicotinonitrileCl_rad Cl-abstraction 2benzyl_rad 2benzyl_rad dimer dimer 2benzyl_rad->dimer benzyl_radCl_rad benzyl_radCl_rad This compound This compound benzyl_radCl_rad->this compound 6-methylnicotinonitrile 6-methylnicotinonitrile benzyl_rad benzyl_rad HCl HCl

Caption: Free radical chain mechanism for the chlorination of 6-methylnicotinonitrile.

Diagram 2: Troubleshooting Logic for Direct Chlorination

G start Low Yield in Direct Chlorination q1 Is the reaction stalling? start->q1 a1_yes Likely HCl poisoning of the pyridine ring. q1->a1_yes Yes q2 Are there significant over-chlorinated byproducts? q1->q2 No sol1 Implement pH control (pH 1-2) with a base. a1_yes->sol1 end Improved Yield and Purity sol1->end a2_yes Poor selectivity of the radical reaction. q2->a2_yes Yes q2->end No sol2 Adjust stoichiometry, control reaction time/temp, slow reagent addition. a2_yes->sol2 sol2->end

Caption: Decision tree for troubleshooting low yields in direct chlorination.

Diagram 3: Mechanism of Deoxychlorination with Thionyl Chloride

G 6-(hydroxymethyl)nicotinonitrile 6-(hydroxymethyl)nicotinonitrile Intermediate Chlorosulfite Ester Intermediate 6-(hydroxymethyl)nicotinonitrile->Intermediate + SOCl2 SOCl2 SOCl2 Pyridine Pyridine Product This compound Byproducts SO2 + Pyridinium Chloride IntermediatePyridine IntermediatePyridine IntermediatePyridine->Product SN2 attack by Cl-

References

Navigating the Reactivity of 6-(Chloromethyl)nicotinonitrile: A Guide to Preventing Polymerization Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Chloromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies to successfully employ this reagent while mitigating the common challenge of unwanted polymerization under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful?

A1: this compound is a bifunctional molecule featuring a reactive chloromethyl group and a cyano-substituted pyridine ring. This combination makes it a valuable reagent for introducing the 6-(cyanopyridin-2-yl)methyl moiety into a target molecule. This is particularly relevant in medicinal chemistry for the synthesis of novel pharmaceutical agents.

Q2: I've observed my reaction mixture turning viscous and discolored when using this compound with a base. What is happening?

A2: The increased viscosity and discoloration are classic indicators of polymerization. The chloromethyl group on the pyridine ring is analogous to a benzylic halide, making it highly susceptible to nucleophilic attack. Under basic conditions, this can initiate a chain reaction where molecules of this compound react with each other to form undesirable oligomers or polymers.

Q3: What is the likely mechanism of this polymerization?

A3: While the specific mechanism can be complex and dependent on the exact reaction conditions, a probable pathway is base-induced polymerization. This can proceed via a few routes. A strong base can deprotonate the methylene bridge of another molecule of this compound, which can then act as a nucleophile. Alternatively, a nucleophile intended for substitution can generate a reactive intermediate that initiates polymerization.

Q4: How can I prevent this polymerization?

A4: Preventing polymerization involves a multi-faceted approach that focuses on controlling the reaction conditions. Key strategies, which will be detailed in this guide, include:

  • Careful selection of the base: Using a weaker, non-nucleophilic base can be crucial.

  • Temperature control: Lowering the reaction temperature can significantly slow the rate of polymerization.

  • Order of addition: Adding the this compound slowly to the reaction mixture can maintain a low instantaneous concentration, favoring the desired reaction over polymerization.

  • Use of inhibitors: While less common for this type of reaction, in some cases, radical inhibitors might be beneficial if a radical-mediated pathway is suspected.[1]

  • Proper storage and handling: Ensuring the purity of your starting material is essential, as impurities can sometimes initiate polymerization.[2][3]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Probable Cause Recommended Solution
Reaction mixture becomes a solid or highly viscous gel shortly after adding the base. Rapid, uncontrolled polymerization due to a highly reactive base or elevated temperature.1. Immediately cool the reaction in an ice bath to slow the process.[1] 2. Dilute the mixture with a suitable solvent to aid stirring if possible. 3. For future attempts, use a weaker base (e.g., K2CO3 instead of NaH) and maintain a low temperature (e.g., 0 °C or below).
Significant amount of baseline material observed by TLC, and desired product yield is low. Slower polymerization or oligomerization is competing with the desired reaction.1. Optimize the order of addition: Add a solution of this compound dropwise to the mixture of your nucleophile and a milder base. 2. Consider a different solvent: A solvent that better solubilizes all reactants might improve the kinetics of the desired reaction.
Product is isolated, but NMR spectrum shows broad, unresolved peaks in addition to the desired signals. The product is contaminated with oligomers.1. Purification: Attempt purification via column chromatography with a carefully selected solvent system or recrystallization. 2. Prevention in subsequent reactions: Employ the preventative measures outlined above, such as lower temperature and slow addition, to minimize oligomer formation from the start.
The this compound starting material is discolored (yellow or brown). The reagent may have started to degrade or polymerize during storage.[1]1. Do not use compromised reagent in sensitive reactions. 2. Purify the starting material if possible (e.g., by recrystallization or short-path distillation if thermally stable). 3. Ensure proper storage: Keep the reagent in a tightly sealed container in a cool, dark, and dry place.[2][3]

Experimental Protocols: Best Practices for Using this compound

The following is a generalized, best-practice protocol for a nucleophilic substitution reaction. Note: This is a template and should be adapted to your specific substrate and reaction.

Objective: To perform a successful nucleophilic substitution on this compound while minimizing polymerization.

Materials:

  • This compound (ensure it is a clean, free-flowing solid)

  • Your desired nucleophile (e.g., a phenol or amine)

  • A suitable non-nucleophilic base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous aprotic solvent (e.g., DMF, acetonitrile)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

    • Dissolve your nucleophile and the base in the anhydrous solvent in the flask.

  • Cooling:

    • Cool the reaction mixture to 0 °C using an ice-water bath. For highly sensitive reactions, a dry ice/acetone bath may be necessary to achieve lower temperatures (-78 °C).

  • Slow Addition of Electrophile:

    • Prepare a solution of this compound in a small amount of the anhydrous solvent.

    • Using a syringe pump or a dropping funnel, add the this compound solution to the cooled, stirring reaction mixture dropwise over a period of 1-2 hours. This is a critical step to maintain a low concentration of the electrophile and suppress polymerization.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Allow the reaction to stir at the low temperature until the starting material is consumed. If the reaction is slow, you can allow it to slowly warm to room temperature.

  • Quenching and Work-up:

    • Once the reaction is complete, quench it by slowly adding cold water or a saturated aqueous solution of ammonium chloride.

    • Proceed with a standard aqueous work-up and extraction with an appropriate organic solvent.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizing the Problem and Solution

The following diagrams illustrate the competing reaction pathways and the recommended experimental workflow.

A This compound + Nucleophile + Base B Desired SN2 Product A->B Controlled Conditions (Slow Addition, Low Temp) C Polymerization/Oligomerization A->C Uncontrolled Conditions D High Concentration of This compound D->C E Strong Base / High Temp E->C

Caption: Competing reaction pathways for this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Nucleophile and Base in Solvent prep2 Cool to 0°C prep1->prep2 react2 Add Dropwise to Reaction Mixture prep2->react2 react1 Prepare Solution of This compound react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extract and Dry workup1->workup2 workup3 Purify Product workup2->workup3

Caption: Recommended experimental workflow to prevent polymerization.

By understanding the inherent reactivity of this compound and implementing these careful experimental techniques, you can successfully utilize this valuable reagent and achieve high yields of your desired products while avoiding the pitfalls of polymerization.

References

Technical Support Center: HPLC Purity Analysis of 6-(Chloromethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 6-(chloromethyl)nicotinonitrile and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting methods for assessing the purity of these critical pharmaceutical intermediates. Our approach moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions during your analysis.

Section 1: Foundational HPLC Method & Scientific Rationale

Before delving into troubleshooting, it's essential to establish a robust baseline analytical method. The chemical nature of this compound derivatives—containing a basic pyridine ring, a nitrile group, and an electrophilic chloromethyl group—presents specific analytical challenges. The following method is a well-established starting point.

Recommended Starting HPLC Parameters
ParameterRecommended SettingRationale & Expertise
HPLC Column Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm particle sizeC18/C8 columns provide excellent hydrophobic retention for the aromatic ring system. A high-quality, end-capped column is crucial to minimize peak tailing caused by interactions between the basic pyridine nitrogen and residual acidic silanols on the silica support[1].
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the aqueous phase protonates residual silanols, significantly reducing peak tailing. Phosphoric acid provides robust pH control. For MS-compatibility, formic acid is a suitable alternative[2].
Mobile Phase B Acetonitrile (ACN)Acetonitrile generally offers lower backpressure and better UV transparency compared to methanol, making it a preferred organic modifier for gradient elution[3].
Elution Mode GradientA gradient is often necessary to elute the main analyte and any potential impurities with varying polarities within a reasonable timeframe, ensuring good peak shape and resolution[4].
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 - 40 °CMaintaining a consistent, elevated temperature improves peak shape, reduces mobile phase viscosity (lowering backpressure), and ensures retention time reproducibility[1][5].
Detection (UV) 260 - 270 nmThe pyridine-nitrile chromophore exhibits strong absorbance in this range. A photodiode array (PDA) detector is highly recommended to assess peak purity across the entire peak[5][6].
Injection Vol. 10 µLThis volume is a good starting point to avoid column overloading, which can lead to peak fronting and inaccurate quantification.
Analytical Workflow Overview

The following diagram illustrates the logical flow of the purity analysis process, from initial setup to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation MobilePhase Mobile Phase Preparation & Degassing SamplePrep Sample & Standard Preparation Equilibration System & Column Equilibration SamplePrep->Equilibration Load Samples SST System Suitability Test (SST) Equilibration->SST Injection Sample Injection & Data Acquisition SST->Injection Integration Peak Integration & Purity Assessment Injection->Integration Raw Data Quantification Quantification (% Purity) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for HPLC purity analysis.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common problems encountered during the analysis of this compound derivatives.

Peak Shape Problems

Q1: My main analyte peak is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing is the most common issue for this class of compounds and typically stems from secondary interactions or column issues.

  • Primary Cause (Chemical): The basic nitrogen atom on the pyridine ring interacts with acidic residual silanol groups on the HPLC column's stationary phase. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

  • Solution 1 (Mobile Phase pH): Ensure your aqueous mobile phase (Solvent A) is sufficiently acidic (pH 2.5-3.5) with an additive like phosphoric or formic acid. At low pH, silanol groups are protonated and less likely to interact with the basic analyte[1].

  • Solution 2 (Column Choice): Use a high-quality, modern, end-capped C18 or C8 column. "End-capping" chemically treats most of the residual silanols, making the surface more inert. If tailing persists, consider a column specifically designed for basic compounds.

  • Solution 3 (Check for Overload): Injecting a sample that is too concentrated can saturate the stationary phase. Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were overloading the column[7].

  • Solution 4 (System Dead Volume): Check all fittings between the injector, column, and detector. Any gaps or improper connections can cause extra-column band broadening, which manifests as tailing[1].

Q2: I'm observing peak fronting. What does this indicate?

A: Peak fronting (a leading edge on the peak) is less common than tailing but points to specific problems.

  • Primary Cause (Overload): This is a classic sign of mass overload, where the concentration of the sample is too high for the column to handle, leading to a non-linear adsorption isotherm[7].

  • Solution: Dilute your sample significantly and reinject.

  • Secondary Cause (Solvent Mismatch): If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile when the gradient starts at 10% acetonitrile), it can cause the peak to distort.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition[8].

Q3: My peaks are broad or split. What should I investigate?

A: Broad or split peaks suggest a disruption in the chromatographic path.

  • Cause 1 (Column Void/Contamination): A void at the head of the column, caused by pressure shocks or dissolution of the silica bed (at high pH), can create two different paths for the analyte, resulting in a split or broad peak. Contamination on the column frit can have a similar effect[9].

  • Solution: First, try back-flushing the column with a strong solvent (be sure the column allows for this). If that fails, replace the column. To prevent this, always use a guard column and filter your samples[9][10].

  • Cause 2 (Partial Blockage): A partial clog in the injector, tubing, or detector flow cell can lead to peak distortion.

  • Solution: Systematically troubleshoot by removing the column and checking the pressure. If it remains high, the blockage is in the system (injector, tubing). If the pressure drops, the issue is with the column[9].

  • Cause 3 (Solvent Mismatch): As with peak fronting, dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak splitting[10].

  • Solution: Prepare your sample in the mobile phase.

Retention Time & Baseline Issues

Q1: My retention times are drifting or shifting between injections. How can I stabilize them?

A: Retention time instability compromises data integrity and is a critical issue to resolve.

  • Cause 1 (Column Equilibration): Insufficient column equilibration time between gradient runs is the most frequent cause. The column needs to fully return to the initial mobile phase conditions before the next injection[7].

  • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2 (Mobile Phase Composition): If you are mixing solvents online, a malfunctioning pump proportioning valve can cause inconsistent mobile phase composition. Evaporation of a volatile solvent component (like acetonitrile) from the reservoir can also alter the composition over time[1][11].

  • Solution: Prepare mobile phases fresh daily and keep reservoirs covered[11]. If you suspect the pump, you can test this by preparing a pre-mixed mobile phase and running it isocratically to see if stability improves.

  • Cause 3 (Temperature Fluctuations): The column temperature directly affects retention time. If the column compartment is not temperature-controlled, ambient lab temperature changes will cause drift[1].

  • Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).

Q2: I'm seeing a noisy or drifting baseline. What are the likely sources?

A: Baseline issues can obscure small impurity peaks and affect integration accuracy.

  • Cause 1 (Air Bubbles): Air bubbles in the pump or detector cell are a common source of baseline noise and spikes[7][11].

  • Solution: Thoroughly degas your mobile phases using an online degasser, sonication, or helium sparging. Prime all pump lines to remove any trapped air[10][11].

  • Cause 2 (Contamination): Contaminated mobile phase, a dirty detector flow cell, or a bleeding column can cause baseline drift, especially during a gradient run[8].

  • Solution: Use high-purity, HPLC-grade solvents[12]. Filter all aqueous mobile phases. Flush the detector cell with a strong, clean solvent like isopropanol.

  • Cause 3 (Pump Issues): Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as periodic baseline noise[13].

  • Solution: Perform regular preventative maintenance on your HPLC pump as recommended by the manufacturer.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing common HPLC issues.

HPLC_Troubleshooting Start Problem Observed in Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Baseline Baseline Issue? Start->Baseline Pressure Pressure Anomaly? Start->Pressure Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes SplitBroad Split / Broad PeakShape->SplitBroad Yes Drift Drifting / Random RetentionTime->Drift Yes SuddenChange Sudden Change RetentionTime->SuddenChange Yes Noise Noise / Spikes Baseline->Noise Yes Drifting Drifting Up/Down Baseline->Drifting Yes Sol_Tailing 1. Check Mobile Phase pH 2. Use End-Capped Column 3. Check for Overload Tailing->Sol_Tailing Sol_Fronting 1. Dilute Sample 2. Match Sample Solvent to Mobile Phase Fronting->Sol_Fronting Sol_SplitBroad 1. Check for Column Void 2. Check for System Blockage 3. Match Sample Solvent SplitBroad->Sol_SplitBroad Sol_Drift 1. Increase Equilibration Time 2. Check Mobile Phase Prep 3. Use Column Oven Drift->Sol_Drift Sol_SuddenChange 1. Check for Leaks 2. Verify Flow Rate 3. Wrong Mobile Phase? SuddenChange->Sol_SuddenChange Sol_Noise 1. Degas Mobile Phase 2. Check for Leaks 3. Clean Detector Cell Noise->Sol_Noise Sol_Drifting 1. Insufficient Equilibration 2. Contaminated Solvent 3. Column Bleed Drifting->Sol_Drifting

Caption: A decision tree for troubleshooting common HPLC issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it important for purity analysis?

A: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[14] For purity analysis, this is critical. You must prove that your HPLC method can separate the main compound from all potential degradants that might form during manufacturing or storage. This is typically achieved through forced degradation studies.[15][16]

Q2: How do I perform a forced degradation study for this compound?

A: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[14] The goal is to generate about 5-20% degradation.[17] The stressed samples are then analyzed by your HPLC method to ensure all new peaks are well-resolved from the parent peak.

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 2-8 hoursSimulates acidic environments and targets acid-labile functional groups.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2-8 hoursSimulates alkaline environments; the chloromethyl group may be susceptible.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTests susceptibility to oxidative degradation.
Thermal Solid sample at 80 °C for 48 hoursEvaluates the effect of heat on the solid-state stability of the compound.
Photolytic Solution/solid exposed to UV/Vis light (ICH Q1B)Assesses light sensitivity, which is common for aromatic compounds.[17]

Q3: How can I confirm if a peak is pure?

A: Relying on retention time alone is insufficient to confirm purity.[6] A peak that appears sharp and symmetrical could still contain a co-eluting impurity. The most common tool for this is a Photodiode Array (PDA) detector. The PDA collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical (indicated by a high peak purity match factor in the software), it provides strong evidence that the peak is pure. For absolute certainty, LC-MS can be used to confirm that only a single mass-to-charge ratio (m/z) is present across the peak.[6]

Section 4: Detailed Experimental Protocols

Protocol: Mobile Phase and Sample Preparation
  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Degassing: Degas both mobile phases for 15-30 minutes using an online degasser or by sonication before placing them on the HPLC system.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the this compound derivative reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the same 50:50 diluent.

  • Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard, using the same diluent.

  • Filtration: Before injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulates and prevent column blockage.[10][11]

Protocol: System Suitability Testing (SST)

System suitability is a mandatory part of method validation that ensures the chromatographic system is performing adequately for the intended analysis.[18]

  • Equilibrate System: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (blank) to ensure there are no interfering peaks at the retention time of the analyte.

  • Replicate Injections: Make five or six replicate injections of the working standard solution (0.1 mg/mL).

  • Acceptance Criteria: Calculate the following parameters from the replicate injections:

    • Peak Area %RSD (Precision): Must be ≤ 2.0%.

    • Retention Time %RSD: Must be ≤ 1.0%.

    • Tailing Factor (Asymmetry): Should be between 0.8 and 1.5.

    • Theoretical Plates (Efficiency): Should be > 2000.

  • Proceed with Analysis: Only if all SST criteria are met should you proceed with injecting the test samples.

References

Technical Support Center: Strategies to Improve Regioselectivity in Reactions with 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(chloromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in controlling regioselectivity and provide field-proven insights to help you achieve your desired synthetic outcomes.

Introduction: The Duality of Reactivity in this compound

This compound is a valuable reagent in medicinal chemistry due to its two distinct electrophilic centers: the benzylic-type carbon of the chloromethyl group and the pyridine ring itself. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the cyano group. This duality often leads to a mixture of products, making regioselectivity a critical parameter to control. This guide will provide a comprehensive overview of the factors influencing the reaction pathways and offer troubleshooting strategies to steer your reactions toward the desired isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound in a question-and-answer format.

Question 1: My reaction with a nucleophile is giving me a mixture of products, with substitution at both the chloromethyl group and the pyridine ring. How can I favor substitution at the chloromethyl group?

Answer:

This is a classic case of competing SN2 and SNAr pathways. To favor the SN2 reaction at the chloromethyl group, you need to create conditions that accelerate this pathway while minimizing the SNAr reaction.

Causality: The SN2 reaction is generally favored by less polar, aprotic solvents and is highly dependent on the nucleophilicity of the attacking species. In contrast, SNAr reactions are often facilitated by polar aprotic solvents that can stabilize the charged Meisenheimer intermediate.

Strategies to Enhance SN2 Selectivity:

  • Solvent Choice: Employ less polar, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene. These solvents do not effectively solvate the charged intermediate of the SNAr pathway, thus disfavoring it.

  • Nucleophile Selection: Use soft, highly polarizable nucleophiles. Thiols and their corresponding thiolates are excellent choices for selective SN2 reactions on benzylic-type halides.

  • Temperature Control: Run the reaction at lower temperatures. SN2 reactions often have a lower activation energy than SNAr reactions, so reducing the temperature can significantly favor the kinetic SN2 product.[1][2][3][4][5]

  • Counter-ion Effects: When using anionic nucleophiles, the choice of counter-ion can be influential. Larger, softer counter-ions (e.g., Cs⁺, K⁺) can enhance the nucleophilicity of the anion in less polar solvents.

Experimental Protocol: Selective S-Alkylation at the Chloromethyl Group

ParameterConditionRationale
Nucleophile Sodium thiophenoxide (1.1 eq.)Soft, polarizable nucleophile favoring SN2.
Solvent Anhydrous THFAprotic, less polar solvent to disfavor SNAr.
Temperature 0 °C to room temperatureLower temperature favors the kinetic SN2 product.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiolate.

Step-by-Step Methodology:

  • To a stirred solution of thiophenol (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiophenoxide.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I want to perform a nucleophilic aromatic substitution (SNAr) on the pyridine ring. Which position is most likely to react, and how can I promote this reaction over substitution at the chloromethyl group?

Answer:

The pyridine ring of this compound is activated for SNAr, with the C2 and C4 positions being the most electron-deficient due to the influence of the ring nitrogen and the C3-cyano group. However, in this specific substrate, the position ortho to the nitrogen (C2) and para to the cyano group is occupied by the chloromethyl group. Therefore, the most likely position for SNAr is C2, displacing a different leaving group if one were present, or potentially C4 if reaction conditions are harsh enough to displace a hydride (which is unlikely under standard SNAr conditions).

Assuming you have a related substrate like 2-chloro-6-(chloromethyl)nicotinonitrile, to favor SNAr at the C2 position, you should employ conditions that stabilize the Meisenheimer intermediate.

Causality: The formation of the negatively charged Meisenheimer complex is the rate-determining step in many SNAr reactions. Polar aprotic solvents excel at stabilizing this charged intermediate, thereby lowering the activation energy for the SNAr pathway. Hard, less polarizable nucleophiles are also more inclined to attack the electron-deficient aromatic ring.

Strategies to Enhance SNAr Selectivity:

  • Solvent Choice: Use polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

  • Nucleophile Selection: Employ hard, non-polarizable nucleophiles such as alkoxides or amines.

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier for SNAr reactions.

  • Use of a Strong Base: For nucleophiles like alcohols or amines, the presence of a non-nucleophilic strong base (e.g., sodium hydride, potassium tert-butoxide) is necessary to generate the more nucleophilic alkoxide or amide.

Experimental Protocol: Selective SNAr with an Amine (on a hypothetical 2-halo precursor)

ParameterConditionRationale
Substrate 2-Chloro-6-(chloromethyl)nicotinonitrileExample substrate for SNAr.
Nucleophile Pyrrolidine (2.0 eq.)A secondary amine, a common nucleophile for SNAr.
Base Potassium carbonate (3.0 eq.)To neutralize the HCl generated.
Solvent Anhydrous DMFPolar aprotic solvent to stabilize the Meisenheimer intermediate.
Temperature 80-100 °CHigher temperature to facilitate the SNAr reaction.

Step-by-Step Methodology:

  • In a sealed tube, combine 2-chloro-6-(chloromethyl)nicotinonitrile (1.0 eq.), pyrrolidine (2.0 eq.), and potassium carbonate (3.0 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I perform a cross-coupling reaction, like a Suzuki or Buchwald-Hartwig amination, on this compound?

A1: The chloromethyl group is not a suitable leaving group for typical palladium-catalyzed cross-coupling reactions. These reactions generally require an aryl halide (e.g., bromo or iodo) or triflate on the pyridine ring. If your goal is to introduce a substituent at the 6-position via cross-coupling, you would need to start with a precursor like 6-bromo- or 6-chloronicotinonitrile and then introduce the methyl group in a subsequent step if needed. For instance, 6-bromonicotinonitrile is a versatile precursor for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6][7]

Q2: How can I selectively protect the chloromethyl group to perform reactions on the pyridine ring?

A2: Protecting the chloromethyl group can be challenging due to its reactivity. A potential strategy is to first convert it to a more stable, yet readily cleavable, functional group. For example, you could perform an SN2 reaction with a bulky, easily removable nucleophile like a sterically hindered carboxylate to form an ester. After performing the desired reaction on the pyridine ring, the ester could be hydrolyzed to reveal a hydroxymethyl group, which can then be converted back to a chloromethyl group if necessary.

Q3: What is the influence of the cyano group on the regioselectivity?

A3: The cyano group is a strong electron-withdrawing group. Through resonance, it delocalizes negative charge, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the ortho (C2 and C4) positions relative to the cyano group's position (C3). This electronic effect is a key driver for potential SNAr reactions on the ring.

Q4: Are there any safety concerns I should be aware of when working with this compound?

A4: Yes. This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. As with all chlorinated organic compounds, care should be taken to avoid inhalation and skin contact.

Visualizing Reaction Pathways

Diagram 1: Competing SN2 and SNAr Pathways

G cluster_start Starting Material cluster_sn2 SN2 Pathway cluster_snar SNAr Pathway (on a 2-halo precursor) start This compound sn2_product Substitution at Chloromethyl Group start->sn2_product Soft Nucleophile Low Temperature Aprotic Solvent snar_product Substitution on Pyridine Ring (C2) start->snar_product Hard Nucleophile High Temperature Polar Aprotic Solvent

Caption: Decision workflow for regioselective substitution.

Diagram 2: Kinetic vs. Thermodynamic Control

G Reactants Reactants (Substrate + Nucleophile) TS_SN2 TS (SN2) Reactants->TS_SN2 Lower Ea TS_SNAr TS (SNAr) Reactants->TS_SNAr Higher Ea Product_SN2 Kinetic Product (SN2) TS_SN2->Product_SN2 Product_SNAr Thermodynamic Product (SNAr) TS_SNAr->Product_SNAr

Caption: Energy profile of competing reaction pathways.

References

Technical Support Center: Managing Isomer Formation in Reactions of 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(chloromethyl)nicotinonitrile. This versatile building block is pivotal in the synthesis of numerous pharmaceutical and agrochemical targets. However, its reactivity profile presents a common and often frustrating challenge: the formation of isomeric products. This guide is designed to provide you, our fellow researchers and development professionals, with a deep understanding of the underlying mechanisms and to offer practical, field-tested solutions to control reaction outcomes, troubleshoot unexpected results, and effectively isolate your desired product.

Section 1: Understanding the Core Challenge: A Duality of Reactivity

The central issue with this compound arises from two competing electrophilic sites: the sp³-hybridized carbon of the chloromethyl group and the sp²-hybridized pyridine ring nitrogen. A nucleophile can attack either site, leading to two distinct isomeric products.

  • Desired SN Reaction: Nucleophilic attack on the chloromethyl carbon displaces the chloride leaving group. This is a standard nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism. The chloromethyl group's position adjacent to the pyridine ring makes it a "benzylic-like" halide, capable of stabilizing a carbocation intermediate, thus making both pathways accessible.[1][2][3]

  • Competing N-Alkylation (Menschutkin Reaction): Nucleophilic attack on the pyridine nitrogen results in the formation of a quaternary pyridinium salt.[1] This is a classic Menschutkin reaction. This byproduct is often highly polar, water-soluble, and can complicate product isolation and reduce the yield of the desired compound.

The challenge, therefore, is to direct the nucleophile exclusively to the chloromethyl carbon while suppressing the undesired N-alkylation.

G cluster_reactants Reactants cluster_products Potential Products cluster_pathways Reaction Pathways R This compound N_Alk Isomeric Pyridinium Salt (N-Alkylation) R->N_Alk Attack at Pyridine-N SN2 S N 2 Pathway (Concerted) R->SN2 Attack at CH₂Cl SN1 S N 1 Pathway (via Carbocation) R->SN1 Attack at CH₂Cl Nu Nucleophile (Nu⁻) Nu->N_Alk Nu->SN2 Nu->SN1 SN_Product Desired C-Substituted Product (S N Reaction) SN2->SN_Product SN1->SN_Product

Figure 1: Competing reaction pathways for this compound with a nucleophile.

Section 2: Troubleshooting Guide & Protocols

This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.

Q1: My reaction produced a significant amount of a water-soluble byproduct that I can't extract into my organic solvent. What is it and how do I prevent it?

Answer: You are almost certainly observing the formation of the N-alkylated pyridinium salt via the Menschutkin reaction. This salt is ionic and therefore has high polarity and water solubility, which prevents its extraction into common organic solvents like ethyl acetate or dichloromethane.

Causality: This side reaction is favored under conditions that promote the nucleophilicity of the pyridine nitrogen relative to the reactivity at the chloromethyl carbon. Weak nucleophiles or conditions that favor an SN1 mechanism (which involves a carbocation intermediate) can give the pyridine nitrogen more opportunity to act as a nucleophile.[1]

Solution Strategy: To minimize N-alkylation, you must optimize conditions to strongly favor a bimolecular (SN2) substitution at the chloromethyl carbon.[4][5][6]

FactorTo Favor Desired C-Substitution (SN2)To Avoid (Favors N-Alkylation/SN1)Rationale
Solvent Polar Aprotic (e.g., DMF, Acetonitrile, DMSO)Polar Protic (e.g., Ethanol, Methanol, Water)Aprotic solvents solvate the cation but not the anion, increasing nucleophile strength. Protic solvents stabilize the carbocation (SN1) and can solvate the nucleophile, reducing its reactivity.[4]
Nucleophile Strong, concentrated (e.g., R-S⁻, N₃⁻, R₂NH)Weak, dilute (e.g., H₂O, R-OH)A strong nucleophile is kinetically faster and will favor the concerted SN2 pathway over the slower SN1 or N-alkylation pathways.[6]
Temperature Moderate (e.g., RT to 50 °C)High Temperatures Higher temperatures can provide the activation energy for multiple competing pathways. Start at room temperature and gently heat only if necessary.
Base (if applicable) Non-nucleophilic, strong base (e.g., NaH, DBU)Nucleophilic bases (e.g., Pyridine, Triethylamine)If your nucleophile requires deprotonation, use a base that will not compete as a nucleophile itself.

Protocol 2.1: General Method for Minimizing N-Alkylation in Amine Alkylation

This protocol details the reaction of this compound with a secondary amine, a common reaction prone to isomer formation.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous acetonitrile.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring amine solution at room temperature over 20-30 minutes. Causality: Slow addition maintains a low concentration of the electrophile, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4-6 hours, gently warm the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water (3x) followed by brine (1x). The aqueous washes will remove any pyridinium salt formed. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can then be purified by column chromatography.

Q2: How do I confirm the identity of my products and accurately determine the isomeric ratio?

Answer: A combination of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is essential for unambiguous structural confirmation and quantification.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation.

    • Desired C-Substituted Product: You will see the characteristic singlet for the methylene (-CH₂-) protons, typically shifted depending on the new substituent (e.g., ~3.8-4.5 ppm). The aromatic protons on the pyridine ring will also show a distinct pattern.

    • N-Alkylated Pyridinium Salt: The methylene protons attached to the now-positive nitrogen are significantly downfield shifted (typically >5.5 ppm). The adjacent pyridine ring protons will also be deshielded and shift downfield compared to the starting material.

  • HPLC Analysis: HPLC is ideal for separating and quantifying the isomers due to their significant polarity difference.[7][8]

    • The desired product will typically be less polar and have a longer retention time on a reverse-phase column (e.g., C18).

    • The highly polar pyridinium salt will elute much earlier, often near the solvent front.

    • Quantification can be achieved by integrating the peak areas, assuming similar UV response factors or by using a calibration curve.

  • Mass Spectrometry (MS): Both the desired product and the pyridinium salt are isomers and will have the exact same molecular weight. MS is used to confirm that the product mass is correct. LC-MS is particularly powerful as it provides both the retention time separation and the mass confirmation in a single experiment.

Protocol 2.2: Standard HPLC Method for Isomer Ratio Analysis

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient is often effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both components absorb (e.g., 254 nm or 270 nm).

  • Analysis: Identify peaks by comparing to pure standards if available, or by LC-MS. Integrate the peak areas to determine the relative ratio of the C-substituted product to the N-alkylated salt.

Section 3: Experimental Design & Purification Workflow

A logical workflow is critical for success. The following diagram outlines a decision-making process for setting up your reaction and purifying the product.

G cluster_setup Reaction Setup cluster_purification Purification Strategy A Define Nucleophile (Nu) B Is Nu Strong? A->B C Use Polar Aprotic Solvent (MeCN, DMF) Low Temp (RT) B->C Yes D Consider Phase Transfer Catalyst or Stronger Base (NaH) Polar Aprotic Solvent B->D No E Crude Reaction Mixture C->E Run Reaction D->E Run Reaction F Aqueous Workup (L/L Extraction) E->F G Separate Layers F->G H Aqueous Layer (Contains Pyridinium Salt) G->H I Organic Layer (Contains Desired Product) G->I J Column Chromatography (Silica Gel) I->J K Pure C-Substituted Product J->K

Figure 2: Decision workflow for reaction setup and purification.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use 6-(bromomethyl)nicotinonitrile instead? Yes. The bromo-analog is more reactive than the chloro-analog as bromide is a better leaving group. This will generally increase the rate of both the desired SN2 reaction and the competing pathways. You may find that reactions can be run at lower temperatures, but careful optimization to maintain selectivity is still crucial.

  • FAQ 2: My nucleophile is an enolate. What other isomeric products are possible? With ambident nucleophiles like enolates, you can face an additional challenge: C-alkylation vs. O-alkylation, on top of the N-alkylation problem. According to Hard-Soft Acid-Base (HSAB) theory, the benzylic-like carbon of the chloromethyl group is a relatively soft electrophile. Soft nucleophiles (like the carbon end of most enolates) will preferentially attack this site. To favor C-alkylation, use polar aprotic solvents and counter-ions (like Li⁺) that associate strongly with the oxygen.

  • FAQ 3: Is it possible to reverse the N-alkylation? Generally, the N-alkylation of a pyridine ring to form a pyridinium salt is considered irreversible under typical synthetic conditions. The focus must be on prevention rather than cure.

References

Technical Support Center: Work-up Procedures for Quenching Reactions with 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(chloromethyl)nicotinonitrile. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) regarding the critical step of quenching and working up reactions involving this versatile reagent. The protocols and advice herein are grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. It serves as a potent electrophile, primarily used to introduce the (5-cyanopyridin-2-yl)methyl moiety onto various nucleophiles such as amines, phenols, thiols, and carbanions. The benzylic-like chloride is highly reactive, facilitating S\textsubscript{N}2 reactions. However, this reactivity, combined with the presence of a nitrile group and a pyridine ring, necessitates careful consideration during the reaction quenching and subsequent work-up to avoid side reactions and ensure product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and quenching of reactions involving this compound.

Q1: What are the primary safety concerns when working with this compound and during its reaction quench?

A1: this compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[1][2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile rubber is recommended), safety goggles, and a lab coat.[3] During quenching, be aware of potentially exothermic reactions, especially when neutralizing acidic or basic reaction mixtures. Quenching should be performed cautiously, often with cooling in an ice bath.

Q2: What is the general purpose of "quenching" a reaction with this compound?

A2: Quenching serves two primary purposes. First, it deactivates any unreacted, highly reactive species in the reaction mixture. This could be the this compound itself, a strong base used to deprotonate a nucleophile, or another reactive intermediate. Second, it is the first step in the work-up process, preparing the reaction mixture for purification by separating the desired product from byproducts, unreacted starting materials, and catalysts.

Q3: Can I use a simple water quench for my reaction?

A3: A simple water quench can be effective in some cases, particularly if the reaction is run in a water-immiscible solvent and the goal is simply to begin the separation process. However, caution is advised. This compound can be sensitive to hydrolysis, especially under non-neutral pH conditions, which could lead to the formation of 6-(hydroxymethyl)nicotinonitrile as a byproduct. The stability of your product to aqueous conditions at the reaction's final pH must also be considered.

Q4: How do I remove unreacted this compound during work-up?

A4: Unreacted this compound can often be removed during chromatographic purification. However, its reactivity can sometimes complicate this process. An alternative is to add a nucleophilic scavenger at the end of the reaction. A small amount of a primary or secondary amine, such as piperidine or diethylamine, can be added to react with the excess electrophile. The resulting more polar amine product can then be easily removed with an acidic wash during the aqueous work-up.

Q5: What are the potential stability issues with the nitrile group during work-up?

A5: The nitrile group is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, can lead to hydrolysis.[4] Under acidic conditions, the nitrile can hydrolyze to a carboxylic acid, while strongly basic conditions can yield a carboxylate salt. If your product is sensitive to these conditions, it is crucial to maintain a pH as close to neutral as possible during the work-up.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the work-up of your reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Work-up 1. Product is water-soluble: Your product may have partitioned into the aqueous layer during extraction. 2. Product degradation: The pH of the quenching/washing solutions may be too acidic or basic, causing decomposition of your product. 3. Emulsion formation: Incomplete separation of aqueous and organic layers can lead to product loss.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the organic product. Extract with a more polar organic solvent like ethyl acetate or dichloromethane multiple times. 2. Buffer your quenching solution to a pH where your product is known to be stable. Use mild quenching agents like saturated aqueous ammonium chloride (for neutralizing bases) or sodium bicarbonate (for neutralizing acids). 3. To break emulsions: Add brine, gently swirl instead of shaking vigorously, or filter the entire mixture through a pad of Celite.
Presence of 6-(Hydroxymethyl)nicotinonitrile as a Major Byproduct 1. Hydrolysis of unreacted starting material: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and base.1. Ensure anhydrous reaction conditions. 2. Quench at low temperature (0 °C or below) to minimize the rate of hydrolysis. 3. Use a non-aqueous quench if possible, such as adding a solution of a mild acid or base in an organic solvent before the aqueous wash.
Multiple Unidentified Spots on TLC After Work-up 1. Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it's possible to get double alkylation. 2. Reaction with the pyridine ring: Under certain conditions, nucleophilic aromatic substitution can occur, though this is less common with the chloromethyl group being the primary reactive site. 3. Decomposition: The product may be unstable on silica gel used for TLC.1. Use a slight excess of the nucleophile and add the this compound slowly to the reaction mixture to favor mono-alkylation. 2. Characterize the byproducts by LC-MS to understand their structure and formation mechanism. This can help in optimizing reaction conditions. 3. Use a different TLC stationary phase (e.g., alumina) or run the TLC quickly with a mobile phase that is not overly acidic or basic.
Difficulty Removing Amine or Pyridine-based Byproducts 1. Basic nature of the byproducts: Amines and pyridine derivatives will often partition into the organic layer during a standard water wash.1. Perform an acidic wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 10% aqueous copper (II) sulfate.[2] The amine/pyridine byproducts will be protonated or complexed, rendering them water-soluble and easily removed in the aqueous phase. Ensure your desired product is stable to these acidic conditions.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Quenching and Work-up for a Nucleophilic Substitution Reaction

This protocol is a general guideline for a reaction where this compound is reacted with a nucleophile (e.g., an amine or phenol) in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control any exotherm during quenching and to minimize potential side reactions.

  • Quench the Reaction: Slowly add a quenching solution to the cooled, stirring reaction mixture. The choice of quenching solution depends on the reaction conditions:

    • For reactions using a base (e.g., triethylamine, K₂CO₃): Quench with saturated aqueous ammonium chloride (NH₄Cl) solution. This mild acid will neutralize the base without creating a strongly acidic environment.

    • For neutral or acidic reactions: Quench with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the organic solvent is DCM, it will be the bottom layer. If it is EtOAc, it will be the top layer. Separate the two layers.

  • Extract the Aqueous Layer: Extract the aqueous layer one or two more times with the organic solvent to ensure all the product has been recovered. Combine all organic extracts.

  • Wash the Organic Layer:

    • Wash the combined organic layers with water to remove any water-soluble impurities.

    • Wash with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer and aids in breaking any minor emulsions.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizing the Workflow

The following diagram illustrates the general work-up procedure described above.

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up Procedure cluster_purification Purification Reaction Completed Reaction Mixture (Product, Solvent, Byproducts) Quench 1. Cool to 0°C 2. Quench (e.g., aq. NH4Cl) Reaction->Quench Start Work-up Separate 3. Phase Separation (Separatory Funnel) Quench->Separate Extract 4. Extract Aqueous Layer with Organic Solvent Separate->Extract Organic Layer Aqueous_Waste Aqueous Waste Separate->Aqueous_Waste Aqueous Layer Wash 5. Wash Organic Layer (Water, Brine) Extract->Wash Dry 6. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 7. Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify 8. Purify (e.g., Chromatography) Pure_Product Pure Product Purify->Pure_Product Crude_Product->Purify

Caption: General workflow for quenching and work-up.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and optimization in cross-coupling reactions involving 6-(chloromethyl)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally design your experiments for optimal success.

Introduction: Understanding the Unique Challenges of this compound

This compound is a valuable bifunctional reagent. It possesses two distinct reactive sites amenable to palladium-catalyzed cross-coupling: an sp²-hybridized carbon-chlorine bond on the pyridine ring and an sp³-hybridized carbon-chlorine bond at the benzylic-like chloromethyl group. This dual reactivity presents both opportunities and significant challenges.

The primary hurdles in utilizing this substrate are:

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base that can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition, slow reaction rates, or complete reaction failure. This is a well-documented issue known as the "2-pyridyl problem" in cross-coupling chemistry.[1][2]

  • Benzylic Reactivity: The chloromethyl group is analogous to a benzylic halide. While this makes it reactive towards oxidative addition, it also opens pathways for undesirable side reactions, such as homocoupling or reduction.[3]

  • Aryl Chloride Inertness: The C-Cl bond on the pyridine ring is generally less reactive than corresponding C-Br or C-I bonds, requiring highly active catalyst systems to facilitate the initial oxidative addition step.[4][5]

This guide provides targeted advice for navigating these challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Troubleshooting and FAQs

This section addresses broad issues that can arise regardless of the specific cross-coupling reaction being performed.

Q1: My reaction with this compound is sluggish or provides very low yields. What are the most likely causes?

Low yields are the most common complaint and can stem from several factors rooted in the substrate's unique structure.

  • Insufficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to overcome the dual challenges of C-Cl bond activation and pyridine inhibition.[5] You will likely need a more sophisticated catalytic system.

  • Catalyst Poisoning: As mentioned, the pyridine nitrogen can act as a ligand, binding to the palladium center and preventing it from participating in the catalytic cycle. Using bulky ligands can often mitigate this by sterically discouraging the pyridine from coordinating.[6][7]

  • Side Reactions: The desired cross-coupling is competing with other pathways. For Suzuki reactions, protodeboronation of the boronic acid can be a major issue.[4][6] For all reaction types, homocoupling of the coupling partner or decomposition of the starting material under basic or high-temperature conditions can deplete your reactants.[5][8]

  • Improper Reaction Conditions: Cross-coupling reactions are highly sensitive to oxygen, water (unless a co-solvent), and the choice of base. Ensure your solvents are properly degassed and that the reaction is run under an inert atmosphere (Argon or Nitrogen).[5][9]

Q2: How do I select an appropriate palladium precatalyst and ligand to start with?

The choice of catalyst and ligand is the single most important variable for success.

  • Palladium Precatalyst: You can use either a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂. Pd(II) sources require in-situ reduction to the active Pd(0) state, which is usually accomplished by the phosphine ligand or other reagents in the mixture. For consistency, air-stable precatalysts that reliably generate a monoligated Pd(0) species are often preferred.[6]

  • Ligand Selection: This is where rational design comes into play. For a challenging substrate like this, you need a ligand that promotes both fast oxidative addition and fast reductive elimination. The most successful ligands are typically:

    • Sterically Bulky: Large ligands promote the formation of monoligated palladium species, which are often the most active. Bulk also helps prevent catalyst dimerization and deactivation.[6][7]

    • Electron-Rich: Ligands that are strong sigma-donors increase the electron density on the palladium center.[7] This makes the metal more nucleophilic and accelerates the rate-limiting oxidative addition of the aryl chloride.[10]

    • Recommended Starting Points: Modern biaryl phosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, and RuPhos, or N-heterocyclic carbenes (NHCs) like IPr, are excellent choices for initial screening.[6][11]

Q3: What role does the base play, and how critical is its selection?

The base is not merely a spectator; it is a critical component of the catalytic cycle with multiple roles. Its primary function depends on the reaction type:

  • Suzuki: The base activates the boronic acid, converting it into a more nucleophilic borate species (R-B(OH)₃⁻), which is necessary for the transmetalation step.[3][12]

  • Buchwald-Hartwig: The base deprotonates the amine nucleophile, making it more reactive.

  • Sonogashira: The base deprotonates the terminal alkyne, forming the copper acetylide in situ.[13]

The choice and strength of the base can dramatically affect yield. A base that is too weak may result in a slow or incomplete reaction. A base that is too strong or too nucleophilic can cause decomposition of the starting materials or catalyst. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[14][15] A screening of different bases is often necessary.

Section A: Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. For this compound, this typically involves coupling at the 6-position with a boronic acid or ester.

Suzuki Coupling: Troubleshooting & FAQs

FAQ A1: I want to couple an arylboronic acid at the 6-position. What is a robust, first-pass catalyst system to try?

For coupling aryl chlorides, especially heteroaryl chlorides, a highly active catalyst is non-negotiable.

  • Recommended System: A combination of Pd₂(dba)₃ or Pd(OAc)₂ as the precatalyst with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is a state-of-the-art starting point.[6][16] Use a 1:2 Pd:Ligand ratio.

  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent bases to start with.[14]

  • Solvent: A mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio), is standard.[4][9]

FAQ A2: My reaction stalls at ~50% conversion. What experimental parameters should I investigate?

Stalled reactions often indicate catalyst death or suboptimal conditions.

  • Increase Temperature: Suzuki couplings of aryl chlorides often require higher temperatures (80-110 °C) than bromides or iodides.[9]

  • Screen Bases: The choice of base can significantly influence the reaction rate and the stability of the boronic acid.[12] Try switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[15]

  • Change Solvent: Solvent polarity can affect catalyst activity and solubility. If dioxane/water isn't working, consider toluene/water or DME/water.

  • Check Boronic Acid Quality: Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[17] Using fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester) can improve results.[18]

  • Increase Catalyst Loading: As a last resort, increasing the catalyst loading from 1-2 mol % to 3-5 mol % may push the reaction to completion.

Data Presentation: Recommended Catalysts for Suzuki Coupling
Catalyst PrecursorLigandRecommended BaseSolvent SystemKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂OHigh activity for aryl chlorides, good functional group tolerance.[6][16]
PdCl₂(dppf)(dppf)K₂CO₃, Na₂CO₃DME or Dioxane/H₂OA classic, reliable system, though sometimes less active for chlorides.[19]
PdCl₂None (Ligand-free)K₂CO₃Acetone/H₂OReported for benzylic halides; may offer a simpler, cost-effective option.[20]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_complex Ar-Pd(II)L₂(R') transmetal->pd2_r_complex red_elim Reductive Elimination pd2_r_complex->red_elim red_elim->pd0 product Ar-R' red_elim->product arx Ar-X (6-(Cl-methyl)nicotinonitrile) arx->ox_add boronic R'-B(OH)₂ + Base -> [R'-B(OH)₃]⁻ boronic->transmetal Buchwald_Troubleshooting start Start Reaction check_yield Low Yield or No Reaction? start->check_yield check_base Is Base Strong Enough? (e.g., NaOtBu) check_yield->check_base Yes success Success! check_yield->success No use_strong_base Switch to NaOtBu or LHMDS check_base->use_strong_base No check_ligand Is Ligand Appropriate? (Bulky, Electron-Rich) check_base->check_ligand Yes use_strong_base->start Retry screen_ligands Screen Ligands: XPhos, RuPhos, BrettPhos check_ligand->screen_ligands No check_temp Is Temperature Optimal? check_ligand->check_temp Yes screen_ligands->start Retry adjust_temp Increase Temperature (80-110 °C) check_temp->adjust_temp No check_inert Is Atmosphere Strictly Inert? check_temp->check_inert Yes adjust_temp->start Retry degas_recheck Degas Solvents & Purge with Argon check_inert->degas_recheck No check_inert->success Yes, problem is elsewhere degas_recheck->start Retry Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox_add Ar-Pd(II)L₂(X) pd0->pd_ox_add Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂(C≡CR') pd_ox_add->pd_trans Transmetalation (from Cu cycle) pd_trans->pd0 Reductive Elimination product Ar-C≡CR' pd_trans->product cu_x Cu-X cu_acetylide Cu-C≡CR' cu_x->cu_acetylide R'C≡CH + Base cu_acetylide->cu_x Transmetalation to Pd cycle

References

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometry Analysis of 6-(Substituted Methyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of 6-(substituted methyl)nicotinonitrile derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence as intermediates in the synthesis of a wide array of pharmaceutical agents. This guide will delve into the principles of these analytical methods, provide predicted data for representative molecules, and present standardized protocols to ensure data accuracy and reproducibility.

The Critical Role of Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. NMR and mass spectrometry are two of the most powerful and complementary techniques in the analytical chemist's arsenal. While mass spectrometry provides information about the molecular weight and elemental composition, NMR spectroscopy offers a detailed map of the molecular structure, revealing the connectivity and spatial arrangement of atoms. The synergistic use of these techniques provides a self-validating system for structural confirmation.

Mass Spectrometry Analysis: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of 6-(substituted methyl)nicotinonitrile derivatives, Electrospray Ionization (ESI) and Electron Impact (EI) are commonly employed ionization methods. ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, providing clear molecular weight information. EI, a harder ionization technique, leads to extensive fragmentation, offering valuable structural clues.

Proposed Fragmentation Pathway

The fragmentation of 6-(substituted methyl)nicotinonitrile in the mass spectrometer is expected to proceed through several characteristic pathways, primarily involving the cleavage of the substituted methyl group and the pyridine ring. A proposed fragmentation pathway for a generic 6-(chloromethyl)nicotinonitrile is illustrated below. The initial ionization event would likely involve the lone pair of electrons on the pyridine nitrogen.

fragmentation_pathway M [M]⁺· This compound m/z = 152/154 F1 [M-Cl]⁺ m/z = 117 M->F1 - ·Cl F2 [M-CH2Cl]⁺ m/z = 103 M->F2 - ·CH2Cl F3 Pyridine fragment m/z = 76 F2->F3 - HCN nmr_structure mol H2 H-2 H4 H-4 H5 H-5 CH2 -CH2-X p_H2 p_H2->H2 p_H4 p_H4->H4 p_H5 p_H5->H5 p_CH2 p_CH2->CH2

Comparative Reactivity Analysis: 6-(Chloromethyl)nicotinonitrile vs. 6-(Bromomethyl)nicotinonitrile in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal Chemists

In the landscape of modern drug discovery, 6-(halomethyl)nicotinonitrile scaffolds are invaluable building blocks, serving as versatile electrophilic partners in the synthesis of a multitude of pharmaceutically active agents. Their utility lies in the strategic placement of a reactive halomethyl group on an electron-deficient pyridine ring, primed for nucleophilic substitution. However, the choice between the chloro- and bromo-analogue is not trivial and has significant implications for reaction kinetics, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 6-(chloromethyl)nicotinonitrile and 6-(bromomethyl)nicotinonitrile, grounded in fundamental chemical principles and supported by practical, actionable insights for researchers in the field.

The Decisive Factor: Leaving Group Ability

The fundamental difference in the reactivity of these two compounds in nucleophilic substitution reactions lies in the identity of the halogen atom, which functions as the leaving group.[1] In the context of Sₙ2 reactions, a good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[2][3][4] The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3]

This established trend is governed by two primary factors:

  • Basicity: There is an inverse relationship between the basicity of a leaving group and its effectiveness; weaker bases are better leaving groups.[2][3][5] This is because weak bases are less inclined to share their electron pair and are more stable as independent, negatively charged ions in solution.[2][3] The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻), making it a more stable and thus superior leaving group.

  • Polarizability and Ionic Radius: The stability of the anionic leaving group is also influenced by its size. The bromide ion is significantly larger than the chloride ion.[6][7] This larger ionic radius allows the negative charge to be dispersed over a greater volume, a phenomenon known as polarizability. This charge delocalization leads to a more stable anion.[6] Consequently, the C-Br bond is more readily cleaved than the C-Cl bond.

The weaker carbon-halogen bond strength in the bromomethyl derivative further contributes to its enhanced reactivity. The C-Br bond is inherently weaker and longer than the C-Cl bond, requiring a lower activation energy for cleavage during the nucleophilic attack.[7]

Electronic Influence of the Nicotinonitrile Scaffold

The pyridine ring and the nitrile (cyano) group are both strongly electron-withdrawing. The nitrogen atom in the pyridine ring exerts an inductive effect, pulling electron density away from the ring carbons.[8][9] This makes the entire heterocyclic system electron-deficient, which in turn enhances the electrophilicity of the benzylic carbon of the halomethyl group. This electronic pull makes the carbon atom an even more attractive target for nucleophiles, facilitating the substitution reaction for both derivatives.

Quantitative Comparison and Data Summary

To contextualize the theoretical principles, the following table summarizes the key physicochemical properties that dictate the observed reactivity differences.

PropertyThis compound6-(Bromomethyl)nicotinonitrileRationale for Reactivity Difference
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Br⁻ is a weaker base and more polarizable.
pKa of Conjugate Acid HCl (~ -7)HBr (~ -9)HBr is a stronger acid, making Br⁻ a weaker base.
C-X Bond Energy ~339 kJ/mol~285 kJ/molThe weaker C-Br bond requires less energy to break.
Ionic Radius of X⁻ 181 pm196 pmLarger size of Br⁻ stabilizes the negative charge.
Relative Reactivity Lower Higher The combination of factors makes the bromo derivative significantly more reactive.

Reaction Mechanism and Experimental Workflow

The predominant mechanism for these compounds with most nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) pathway. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Caption: General Sₙ2 mechanism for nucleophilic substitution.

Logical Workflow for Reagent Selection

The choice between the chloro- and bromo-derivative is a critical decision point in a synthetic plan. The following workflow illustrates the key considerations.

Reagent_Choice start Define Synthetic Goal nucleophile Assess Nucleophile Strength start->nucleophile bromo Select 6-(bromomethyl)nicotinonitrile nucleophile->bromo Weak Nucleophile chloro Select this compound nucleophile->chloro Strong Nucleophile conditions Consider Reaction Conditions (Temp, Time) cost_scale Evaluate Cost and Scale conditions->cost_scale cost_scale->bromo Higher Cost/ Lab Scale cost_scale->chloro Lower Cost/ Process Scale bromo->conditions Faster Reaction/ Milder Conditions chloro->conditions Slower Reaction/ Harsher Conditions

References

A Senior Application Scientist's Guide to Pyridine Functionalization: Navigating Alternatives to 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the pyridine scaffold is a cornerstone of molecular design, appearing in numerous FDA-approved drugs.[1][2][3] The functionalization of this heterocycle is therefore a critical task, and reagents like 6-(chloromethyl)nicotinonitrile have served as workhorses for introducing the valuable cyanopyridine methyl moiety. However, reliance on a single reagent can be limiting. Challenges such as reagent instability, lachrymatory properties, and a constrained reaction scope necessitate a broader understanding of the available synthetic toolkit.

This guide provides an in-depth comparison of alternative reagents and strategies for the functionalization of the pyridine C6-position, with a focus on the nicotinonitrile framework. We will move beyond simple protocol listings to explore the causality behind experimental choices, empowering you to select the optimal synthetic route for your specific target molecule.

Beyond the Chloride: Modulating Reactivity with Alternative Leaving Groups

The most direct alternative to this compound involves replacing the chloride with a different leaving group. This choice directly influences the reagent's stability, reactivity in nucleophilic substitution reactions (SN2), and required activation conditions. The general reactivity trend for halogens is I > Br > Cl, which has significant practical implications.

While the chloromethyl variant is common, its bromomethyl counterpart offers enhanced reactivity, often allowing for milder reaction conditions. For even more reactive systems, tosylates or mesylates can be employed. Conversely, 6-(acetoxymethyl)nicotinonitrile represents a more stable precursor that can be activated in situ or used in reactions where a less aggressive electrophile is required.

Table 1: Comparison of 6-(X-methyl)nicotinonitrile Reagents in Nucleophilic Substitution

Reagent (X=)Relative ReactivityAdvantagesDisadvantagesTypical Nucleophiles
-Cl ModerateCost-effective, widely availableCan require harsh conditions, lachrymatoryAmines, Thiolates, Phenoxides
-Br HighMore reactive than chloride, milder conditionsLess stable, potentially higher costSterically hindered amines, Carbanions
-OTs / -OMs Very HighExcellent leaving groups, highly reactiveOften requires separate synthesis, potential instabilityWeak nucleophiles, complex systems
-OAc Low (precursor)Stable, crystalline solid, easy to handleRequires activation (e.g., hydrolysis) before useSuitable for multi-step sequences

The rationale for choosing a more reactive reagent like the bromomethyl or tosyl derivative is to overcome the poor nucleophilicity of a reaction partner or to enable the reaction to proceed at a lower temperature, thereby preserving sensitive functional groups elsewhere in the molecule.

Strategic Disconnection: Cross-Coupling with 6-Halonicotinonitriles

A more versatile and powerful strategy involves forming the desired C-C or C-heteroatom bond directly at the C6 position using transition-metal-catalyzed cross-coupling reactions. This approach starts with a stable, commercially available 6-halonicotinonitrile (e.g., 6-chloro- or 6-bromonicotinonitrile) and couples it with a suitable organometallic partner.

This method dramatically expands the scope of accessible molecules. The "2-pyridyl problem," where the nitrogen atom can interfere with catalysis and lead to unstable organometallic reagents, has been largely overcome with the development of specialized ligands and reaction conditions.[4][5]

Workflow for Cross-Coupling Strategy

G cluster_0 Reagent Selection cluster_1 Reaction Setup cluster_2 Execution & Analysis 6-Halonicotinonitrile 6-Halonicotinonitrile Reaction Inert Atmosphere Heat (80-110 °C) 6-Halonicotinonitrile->Reaction Coupling Partner Coupling Partner Coupling Partner->Reaction Catalyst System Catalyst Precursor (e.g., Pd2(dba)3) + Ligand (e.g., SPhos) Catalyst System->Reaction Base & Solvent Base (e.g., K3PO4) Solvent (e.g., Toluene/H2O) Base & Solvent->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Product Product Workup & Purification->Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Table 2: Comparison of Key Cross-Coupling Reactions for 6-Functionalization

Reaction NameCoupling PartnerKey AdvantagesCommon Catalysts/Ligands
Suzuki-Miyaura Boronic Acids/EstersHigh functional group tolerance, commercially available reagents, mild conditions.[6]Pd(PPh₃)₄, Pd₂(dba)₃/SPhos[7]
Stille OrganostannanesTolerant of many functional groups, effective for complex fragments.Pd(PPh₃)₄
Sonogashira Terminal AlkynesDirect synthesis of aryl-alkynes, useful for extending linkers.[6]PdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig Amines, AmidesDirect formation of C-N bonds, crucial for many pharmaceutical scaffolds.Pd₂(dba)₃, BINAP, Xantphos
Kumada Grignard ReagentsHighly reactive nucleophiles, useful for simple alkyl/aryl groups.[5]Ni(dppp)Cl₂, Pd catalysts with SPO ligands.[5]

The choice of a bulky, electron-rich phosphine ligand like SPhos is critical when using less reactive aryl chlorides, as it facilitates the oxidative addition step, which is often rate-limiting.[7] For Suzuki couplings, the use of boronic esters (e.g., pinacol esters) over boronic acids can improve stability and reaction reproducibility.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloronicotinonitrile

This protocol is adapted from methodologies designed for challenging aryl chloride couplings.[7]

Materials:

  • 6-Chloronicotinonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloronicotinonitrile, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Modern Approaches: Direct C-H Functionalization

The field of C-H functionalization offers a more atom-economical and elegant approach, avoiding the need for pre-functionalized starting materials.[2][8] These methods can be broadly categorized into directed metalations or transition-metal-catalyzed reactions.

Directed ortho-Metalation (DoM)

In this strategy, a directing group (DG) on the pyridine ring coordinates to an organometallic base, facilitating deprotonation at an adjacent position.[9][10] While this is most common for C2-functionalization, clever placement of directing groups can steer functionalization to other positions. For achieving C6 functionalization, one would typically start with a pyridine already bearing a directing group at the C5 position.

G Py_start Pyridine with Directing Group (DG) Py_complex Pyridine-Base Coordinated Complex Py_start->Py_complex + Base (e.g., LDA) Py_metalated Regioselective Metalated Intermediate Py_complex->Py_metalated Deprotonation Py_quenched Electrophile (E+) Quench Py_metalated->Py_quenched Py_final Functionalized Pyridine Py_quenched->Py_final C-E Bond Formation

Caption: Mechanism of Directed ortho-Metalation (DoM).

The choice of base is paramount. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used at low temperatures to prevent side reactions.[9] The resulting lithiated intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂).

Transition-Metal-Catalyzed C-H Functionalization

This rapidly evolving field uses catalysts (e.g., Rh, Ru, Pd) to selectively activate a C-H bond, often with the help of a removable directing group.[11][12][13] For instance, attaching a pyridyl group to the nitrogen of a 2-pyridone can direct C6-selective C-H activation, allowing for arylation, alkylation, or acetoxylation.[13] While powerful, these methods often require screening of catalysts, ligands, and oxidants, and the directing group must be installed and later removed, adding steps to the overall synthesis.

Comparative Analysis and Strategic Selection

Choosing the right method depends entirely on the specific synthetic goal.

G start What is your synthetic goal? q1 Simple Nucleophilic Substitution (e.g., adding an amine)? start->q1 q2 Complex C-C or C-N bond? (e.g., biaryl synthesis) q1->q2 No ans1 Use 6-(X-methyl)nicotinonitrile. Choose X based on required reactivity (Br for high, Cl for standard). q1->ans1 Yes q3 High Atom Economy? Late-stage functionalization? q2->q3 No ans2 Use Cross-Coupling. (Suzuki for versatility, Buchwald-Hartwig for C-N bonds). q2->ans2 Yes q3->start No, re-evaluate goal ans3 Explore Direct C-H Functionalization. (DoM for specific electrophiles, Catalytic for broader scope). q3->ans3 Yes

Caption: Decision tree for selecting a pyridine functionalization strategy.

  • For rapid, direct attachment of simple nucleophiles: Using a 6-(halomethyl)nicotinonitrile is often the most straightforward path.

  • For constructing complex architectures, especially biaryl systems: Cross-coupling strategies offer unparalleled scope and flexibility. The Suzuki-Miyaura reaction is a robust first choice due to the vast commercial availability of boronic acids.[4][7]

  • For maximizing efficiency and performing late-stage functionalization: Direct C-H activation is the state-of-the-art. While potentially requiring more optimization, it avoids extra steps for pre-functionalization and is ideal for modifying complex, drug-like molecules.

By understanding the mechanisms, advantages, and limitations of each of these alternatives, researchers can make more informed and strategic decisions, accelerating the synthesis of novel pyridine-containing compounds for the advancement of science and medicine.

References

A Comparative Guide to the Spectroscopic Characterization of Novel Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile scaffolds are pivotal in medicinal chemistry, forming the core of several marketed drugs, including antihypertensives and anticancer agents.[1] Their biological activity is intrinsically linked to their molecular structure. Therefore, precise and comprehensive characterization is a cornerstone of the drug discovery and development process. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, along with Mass Spectrometry (MS), in providing a complete structural picture of these versatile compounds.

The Synergy of Spectroscopic Techniques: A Comparative Overview

No single spectroscopic technique can unequivocally determine the structure of a novel compound. Instead, a synergistic approach, leveraging the strengths of multiple methods, is essential. Each technique probes different aspects of molecular structure, and the convergence of data from these disparate methods provides the highest level of confidence in structural assignment.

Below is a comparative analysis of the primary spectroscopic tools used for characterizing nicotinonitrile derivatives.

Table 1: Comparative Analysis of Spectroscopic Techniques for Nicotinonitrile Derivatives
Technique Information Provided Strengths Limitations Typical Application for Nicotinonitriles
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and chemical environment of nuclei.Unparalleled for detailed structural elucidation and stereochemistry.[2]Relatively low sensitivity, requiring millimolar concentrations.[2]Mapping proton and carbon environments, confirming substituent positions on the pyridine ring.
FTIR Presence of functional groups.Fast, non-destructive, and requires minimal sample preparation.[2]Can be difficult to interpret complex spectra with overlapping absorption bands.[2]Definitive identification of the key nitrile (C≡N) functional group and other functionalities like C=O or N-H bonds.
UV-Vis Electronic transitions within the molecule, information on conjugation.High sensitivity, capable of detecting low concentrations.[2][3]Provides limited structural information on its own.Confirming the presence of the aromatic pyridine ring and conjugated systems.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity, provides exact molecular formula (HRMS).Can be destructive, may not be suitable for thermally labile compounds.Determining the molecular weight of the synthesized derivative and aiding in structural confirmation through fragmentation analysis.

In-Depth Analysis of Spectroscopic Data for Nicotinonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.[2] For nicotinonitrile derivatives, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical nicotinonitrile derivative, the aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their substitution pattern. Protons on substituent groups will have characteristic chemical shifts depending on their electronic environment.

¹³C NMR Spectroscopy complements the ¹H NMR by providing a spectrum of the carbon backbone. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm. The carbons of the pyridine ring also have distinct chemical shifts that are sensitive to the nature and position of substituents.

Key Experimental Insights:

  • Solvent Choice: The choice of solvent is crucial as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) may be required for less soluble compounds.

  • 2D NMR Techniques: For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon connectivities, respectively.[4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the nicotinonitrile derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] For nicotinonitrile derivatives, the most characteristic absorption is that of the nitrile (C≡N) group.

The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹.[6][7] The presence of this band is strong evidence for the successful incorporation of the nitrile group. Other important functional groups, such as carbonyl (C=O) in pyridone derivatives or hydroxyl (O-H) and amine (N-H) groups in substituted nicotinonitriles, will also show characteristic absorption bands.

Key Experimental Insights:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Interpretation: While the nitrile peak is highly diagnostic, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole and can be used for identification by comparison with known spectra.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid nicotinonitrile derivative directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel nicotinonitrile derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Novel Nicotinonitrile Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Framework UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Conjugation Check Data_Integration Integration of Spectroscopic Data FTIR->Data_Integration MS->Data_Integration NMR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of novel nicotinonitrile derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores and conjugated systems.[3] The pyridine ring in nicotinonitrile derivatives is an aromatic chromophore that gives rise to characteristic absorptions in the UV region.

Typically, nicotinonitrile derivatives will exhibit absorption bands corresponding to π → π* transitions of the aromatic system. The position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the nature and position of substituents on the pyridine ring, as well as the solvent polarity. While not providing detailed structural information on its own, UV-Vis spectroscopy is a valuable tool for confirming the presence of the aromatic core and for quantitative analysis due to its high sensitivity.[2]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the nicotinonitrile derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Place a cuvette containing the pure solvent in the reference beam of the spectrophotometer and the sample cuvette in the sample beam.

  • Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-400 nm for nicotinonitrile derivatives).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] For the characterization of novel nicotinonitrile derivatives, MS is essential for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a critical piece of data for confirming the identity of a new molecule.

In addition to the molecular ion peak (M⁺), the mass spectrum will often show a series of fragment ions. The fragmentation pattern can provide valuable structural information, as the molecule will tend to break apart at its weakest bonds. Analysis of these fragments can help to confirm the structure proposed based on NMR and IR data.

Logical Framework for Data Integration

The definitive characterization of a novel nicotinonitrile derivative relies on the logical integration of all spectroscopic data.

G MS MS Data (Molecular Weight & Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure FTIR FTIR Data (Functional Groups, e.g., -C≡N) FTIR->Proposed_Structure NMR NMR Data (¹H & ¹³C Connectivity) NMR->Proposed_Structure UV_Vis UV-Vis Data (Aromatic System Confirmation) Proposed_Structure->UV_Vis Corroboration Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Consistent Data

Caption: Logical flow for integrating spectroscopic data to confirm a molecular structure.

Conclusion

The robust characterization of novel nicotinonitrile derivatives is a multi-faceted process that relies on the strategic application and interpretation of data from a suite of spectroscopic techniques. NMR spectroscopy provides the foundational structural framework, while FTIR confirms the presence of key functional groups, particularly the defining nitrile moiety. Mass spectrometry validates the molecular weight and elemental composition, and UV-Vis spectroscopy offers complementary information about the electronic structure. By integrating the evidence from each of these methods, researchers and drug development professionals can achieve a high degree of confidence in their structural assignments, a critical step in the journey from a novel molecule to a potential therapeutic agent.

References

A Comparative Guide to the Biological Activity of 6-(Chloromethyl)nicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of analogs conceptually derived from 6-(chloromethyl)nicotinonitrile, with a focus on their anticancer and antimicrobial potential. By examining structure-activity relationships, this document aims to provide valuable insights for the design and development of novel therapeutic agents.

Introduction: The Versatility of the Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, and its derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities. The presence of the cyano group and the pyridine ring offers unique electronic properties and multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse molecular libraries. The chloromethyl group at the 6-position of the nicotinonitrile ring serves as a reactive handle, allowing for the introduction of various functional groups and the construction of more complex heterocyclic systems.

Anticancer Activity: Targeting the PIM-1 Kinase

A significant area of investigation for nicotinonitrile analogs has been their potential as anticancer agents. Many of these compounds have been shown to exert their cytotoxic effects through the inhibition of key cellular signaling pathways, with a particular focus on the PIM-1 kinase.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM-1 kinase is observed in various human cancers, making it an attractive target for cancer therapy. Inhibition of PIM-1 can disrupt downstream signaling pathways that promote cancer cell growth and survival.[1]

Comparative Cytotoxicity of Nicotinonitrile Analogs:

Compound IDModifications from Nicotinonitrile CoreCell LineIC50 (µM)Reference
Compound 7b Complex pyrazolo[3,4-b]pyridine derivativeMCF-73.58[2]
PC-33.60[2]
Compound 4k Complex pyrazolo[3,4-b]pyridine derivativePC-3Not Reported[2]
Compound 3 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrileBreast Cancer Cell LinesPotent[3]
Compound 6 2-amino-4-(4-methoxyphenyl)-6-(4-chlorophenyl)nicotinonitrileBreast Cancer Cell LinesLess Potent than 3[3]

Structure-Activity Relationship Insights:

From the available data, several structural features appear to influence the anticancer activity of nicotinonitrile derivatives:

  • Substituents at the 2- and 6-positions: The nature of the groups at these positions significantly impacts activity. The presence of an amino group at the 2-position and aryl groups at the 4- and 6-positions are common features in active compounds.[3][4]

  • Electronic Properties of Aryl Groups: The substitution pattern on the aryl rings can modulate the electronic properties of the molecule and its interaction with the target enzyme. For example, the presence of a chloro group in Compound 3 appears to contribute to its higher potency compared to the methoxy group in Compound 6.[3]

  • Complex Heterocyclic Systems: The fusion of the nicotinonitrile core into larger heterocyclic systems, such as in Compound 7b and 4k, has yielded highly potent PIM-1 inhibitors.[2]

PIM-1 Kinase Inhibition:

Several nicotinonitrile derivatives have demonstrated potent inhibitory activity against PIM-1 kinase.

Compound IDPIM-1 Kinase IC50 (nM)Reference
Compound 7b 18.9[2]
Compound 4k 21.2[2]

These findings underscore the potential of the nicotinonitrile scaffold in the design of novel and potent PIM-1 kinase inhibitors for cancer therapy.

PIM-1 Signaling Pathway

The following diagram illustrates the central role of PIM-1 kinase in cell survival and proliferation, a key pathway targeted by many nicotinonitrile analogs.

PIM1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects Cytokines (IL-2, IL-3, IL-6) Cytokines (IL-2, IL-3, IL-6) JAK/STAT Pathway JAK/STAT Pathway Cytokines (IL-2, IL-3, IL-6)->JAK/STAT Pathway activate PIM-1 PIM-1 JAK/STAT Pathway->PIM-1 upregulates transcription Phosphorylation of substrates Phosphorylation of substrates PIM-1->Phosphorylation of substrates catalyzes Cell Cycle Progression Cell Cycle Progression Phosphorylation of substrates->Cell Cycle Progression Inhibition of Apoptosis Inhibition of Apoptosis Phosphorylation of substrates->Inhibition of Apoptosis Transcriptional Activation Transcriptional Activation Phosphorylation of substrates->Transcriptional Activation caption PIM-1 Signaling Pathway

Caption: PIM-1 Signaling Pathway

Antimicrobial Activity

In addition to their anticancer properties, nicotinonitrile derivatives have also been explored for their antimicrobial activity. The structural diversity achievable from the nicotinonitrile scaffold allows for the development of compounds with activity against a range of bacterial and fungal pathogens.

For example, a study on 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile demonstrated high inhibitory activity against various microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] Another study reported the synthesis of bis[2-amino-6-(aryl)nicotinonitrile] derivatives and their evaluation for antimicrobial activity.[4]

Comparative Antimicrobial Activity:

Compound TypeTarget OrganismsActivityReference
6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrileBacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus flavus, Chrysosporium keratinophilumHigh[1]
bis[2-amino-6-(aryl)nicotinonitrile] derivativesVarious bacteria and fungiModerate to good[4][5]

The antimicrobial potential of nicotinonitrile derivatives highlights their versatility as a scaffold for the development of a broad range of therapeutic agents.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_4h Incubate for 2-4 hours to allow formazan formation add_mtt->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance end End read_absorbance->end caption MTT Assay Workflow

References

A Comparative Guide to Analytical Techniques for the Structural Elucidation of 6-(Chloromethyl)nicotinonitrile Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed comparison of the primary analytical techniques for the structural elucidation of 6-(chloromethyl)nicotinonitrile and its derivatives. As a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, the precise structural confirmation of this compound and its subsequent products is a matter of utmost importance, directly impacting product efficacy, safety, and regulatory compliance. This document is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of methodologies grounded in experimental data and field-proven insights.

The Imperative of Structural Verification

This compound is a bifunctional molecule featuring a reactive chloromethyl group and a nitrile moiety on a pyridine ring. This reactivity makes it a versatile synthetic intermediate but also susceptible to side reactions, rearrangements, and the formation of isomeric impurities. An unverified or misidentified structure can lead to catastrophic failures in a development pipeline, including loss of biological activity, unexpected toxicity, and significant delays. Therefore, a robust, multi-faceted analytical approach is not merely best practice; it is a necessity.

A Comparative Analysis of Core Analytical Methodologies

The structural elucidation of a novel or modified this compound derivative is a puzzle solved by assembling evidence from multiple spectroscopic and chromatographic techniques. No single method provides a complete picture. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography forms the bedrock of modern structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful and informative technique for determining the precise atomic connectivity and stereochemistry of a molecule in solution. It provides a detailed map of the carbon-hydrogen framework.

Expertise & Experience: Decoding the Signals For the parent compound, this compound, a standard ¹H NMR spectrum provides clear, diagnostic signals: three distinct aromatic protons on the pyridine ring and a singlet for the two protons of the chloromethyl group. The chemical shift of this singlet is significantly downfield due to the deshielding effect of the adjacent chlorine atom. For its derivatives, changes in these chemical shifts and the appearance of new signals provide direct evidence of chemical transformation.

To achieve unambiguous assignments, especially in more complex derivatives, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, definitively linking adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, confirming C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, allowing the entire molecular skeleton to be pieced together.

Trustworthiness: A Self-Validating System The internal consistency of NMR data provides a high degree of confidence. The integration (area) of each ¹H signal must correspond to the number of protons it represents. The observed coupling constants (J-values) between protons must be chemically logical and consistent with the proposed connectivity. Any deviation from these principles signals a structural inconsistency or the presence of an unexpected species.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the solvent's deuterium signal and perform magnetic field shimming to optimize resolution.

    • Acquire the spectrum using a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Use a wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds).

    • Acquire a significantly larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the raw data (FID). Phase and baseline correct the resulting spectra and calibrate the chemical shift axis using the residual solvent signal as an internal reference[1].

Mass Spectrometry (MS): The Molecular Scale

MS is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers crucial structural clues.

Expertise & Experience: Interpreting Mass and Isotopes For any derivative of this compound, high-resolution mass spectrometry (HRMS) is essential. It provides a mass measurement with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the compound's elemental formula.

A key diagnostic feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[2][3] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum, where the M+2 peak has about one-third the intensity of the molecular ion peak.[2][3] The presence of this pattern is definitive proof that a chlorine atom is present in the molecule. Fragmentation patterns, often induced by techniques like Electron Ionization (EI), can reveal the loss of specific groups (e.g., a chlorine radical or a CH₂Cl fragment), further corroborating the proposed structure.[4][5]

Trustworthiness: A Self-Validating System The combination of an accurate mass measurement from HRMS and the correct isotopic pattern for any halogen atoms provides a powerful, self-validating confirmation of the elemental composition. The observed fragmentation must be chemically plausible and consistent with the structure determined by NMR.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Create a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Select an appropriate ionization technique. Electrospray Ionization (ESI) is a "soft" technique ideal for observing the intact molecular ion with minimal fragmentation.

  • Data Acquisition: Infuse the sample into the source and acquire the spectrum in the appropriate polarity mode (positive or negative) over a relevant mass range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition from the accurate mass and compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse technique for separating components in a mixture and is the primary method for determining the purity of a synthesized compound.[6][7]

Expertise & Experience: Method Development for Pyridines For analyzing this compound and its derivatives, reversed-phase HPLC is the method of choice. A C18 stationary phase is typically used. The mobile phase usually consists of a gradient mixture of water and an organic solvent (acetonitrile or methanol).

Causality Behind Choices: Pyridine-containing molecules can exhibit poor peak shape (tailing) on silica-based columns due to interactions with residual silanol groups. To counteract this, a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, is added to both mobile phase components. This ensures the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. A Diode Array Detector (DAD) is highly recommended as it not only quantifies the analyte but can also assess peak purity by comparing UV-Vis spectra across the peak.

Trustworthiness: A Self-Validating System Purity is determined by the area percentage of the main peak relative to all other peaks. The DAD provides a secondary check; a spectrally pure peak will exhibit identical UV-Vis spectra across its entire width. Any spectral inconsistencies suggest the presence of a co-eluting impurity.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column thermostat, and a DAD.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might run from 10% B to 95% B over 20 minutes to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: Monitor at a wavelength appropriate for the pyridine chromophore (e.g., 265 nm) and collect spectral data from 200-400 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection: Inject 5-10 µL of the sample solution.

X-ray Crystallography: The Final Arbiter

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. It generates a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom.[8][9][10]

Expertise & Experience: The Path to Absolute Structure The greatest challenge is often growing a single crystal of sufficient size and quality.[11] Once obtained, the crystal is mounted and cooled to low temperature (to minimize thermal vibrations) and irradiated with X-rays. The resulting diffraction pattern is measured and computationally analyzed to generate an electron density map, from which the atomic positions are determined.[12] This technique provides absolute confirmation of connectivity, configuration, and conformation in the solid state.

Trustworthiness: A Self-Validating System The quality of a crystal structure is judged by statistical parameters like the R-factor, which measures the agreement between the experimental diffraction data and the final structural model. A low R-factor (<5%) indicates a highly reliable structure. The resulting bond lengths and angles must also conform to established chemical principles.

Data Summary and Integrated Workflow

TechniqueInformation ProvidedStrengthsLimitationsSpecific Role for this compound Products
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.Unparalleled structural detail in solution; non-destructive.Lower sensitivity; requires relatively pure sample (>95%).Primary tool for determining the core molecular structure and identifying isomers.[13]
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic information.Extremely high sensitivity; small sample required.Provides little direct connectivity data; can be destructive.Confirms molecular formula and definitively proves the presence of chlorine via its isotopic pattern.[3][4]
HPLC Purity, number of components in a mixture, quantification.Excellent separation power; highly quantitative and reproducible.Provides no direct structural information (unless coupled to MS).Essential for assessing sample purity before other analyses and for monitoring reaction progress.[6][14]
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry.Unambiguous and definitive structural proof.[10][12]Requires a suitable single crystal; not for amorphous solids or liquids.The "gold standard" for final, absolute structural confirmation if the material is crystalline.
Logical Elucidation Workflow

The following diagram illustrates the logical flow of analysis for a newly synthesized derivative of this compound.

Structural_Elucidation_Workflow start Synthesized Product hplc_purity HPLC Purity Analysis start->hplc_purity end_node Confirmed Structure purification Chromatographic Purification hplc_purity->purification < 98% Pure spectroscopy NMR & HRMS Analysis hplc_purity->spectroscopy ≥ 98% Pure purification->hplc_purity Re-analyze structure_proposal Propose Structure spectroscopy->structure_proposal Consistent Data structure_proposal->end_node If Non-Crystalline (High Confidence) crystallography X-ray Crystallography structure_proposal->crystallography If Crystalline crystallography->end_node Definitive Proof

Caption: Integrated workflow for the purification and structural elucidation of novel compounds.

Conclusion

The structural elucidation of this compound products is a systematic process that relies on the convergence of evidence from orthogonal analytical techniques. HPLC serves as the crucial gatekeeper, ensuring sample purity. NMR and HRMS work in concert to define the molecular formula and atomic connectivity, leading to a proposed structure. Finally, where applicable, X-ray crystallography provides the ultimate, unambiguous confirmation. By adhering to this integrated workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further development.

References

A Senior Application Scientist's Comparative Guide to Catalytic Systems for Reactions of 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-(Chloromethyl)nicotinonitrile

In the landscape of modern medicinal chemistry and drug development, the nicotinonitrile scaffold is a privileged structure, appearing in a multitude of biologically active compounds. This compound, in particular, serves as a highly versatile and reactive building block. Its strategic value lies in the presence of a benzylic-type chloride, an electrophilic handle ripe for functionalization, attached to an electron-deficient pyridine ring. This unique electronic arrangement allows for a diverse array of chemical transformations, primarily through transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions.

This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound. We will delve into the mechanistic underpinnings of these reactions, compare the performance of palladium, nickel, and copper-based systems, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors. The objective is to move beyond mere procedural descriptions and offer a causal understanding of why certain catalysts and conditions are chosen, thereby enabling logical troubleshooting and optimization.

Chapter 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis remains the gold standard for many carbon-carbon and carbon-heteroatom bond-forming reactions due to its broad functional group tolerance and predictable reactivity.[1] While much of the literature on nicotinonitrile derivatives focuses on the coupling of aryl halides (like 6-bromonicotinonitrile), the principles are adaptable to the C(sp³)-Cl bond of this compound, which often requires specific ligand and catalyst choices to achieve high efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For a benzylic chloride like this compound, the oxidative addition step to the Pd(0) center is typically faster than for the analogous aryl chloride, but can be complicated by side reactions like β-hydride elimination if the coupling partner allows.

Catalyst System Comparison: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the palladium catalyst and promote the crucial reductive elimination step.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Key Insights & Rationale
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-100ModerateA classic, reliable catalyst. However, ligand dissociation can lead to catalyst decomposition at high temperatures. Best for simple arylboronic acids.
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane80-90Good-ExcellentThe dppf ligand offers greater stability and efficiency, often leading to higher yields and broader substrate scope.[2][3] The stronger base (Cs₂CO₃) facilitates the transmetalation step.
PXPd2K₂CO₃MethanolRT-60ExcellentThis air-stable palladacycle has shown exceptional activity and regioselectivity in couplings of related chloronicotinamides, suggesting high potential for this substrate.[4]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl amines via Buchwald-Hartwig amination is a transformative reaction in pharmaceutical synthesis.[5][6] When applied to this compound, it allows for the direct installation of primary and secondary amines, creating key intermediates for a variety of drug candidates.

Catalyst System Comparison: Success in this reaction hinges on the use of specialized ligands that facilitate the C-N reductive elimination, a historically challenging step.

Pre-catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Key Insights & Rationale
Pd₂(dba)₃ / XantPhosCs₂CO₃Toluene110Good-ExcellentXantPhos, with its wide bite angle, is highly effective in promoting C-N bond formation and preventing β-hydride elimination.[3] This system is a robust choice for a wide range of amines.
t-Bu-XPhos PalladacycleK₃PO₄Dioxane80-100ExcellentBuchwald's generation of palladacycle pre-catalysts are highly active, requiring lower catalyst loadings and milder conditions.[7] The bulky, electron-rich XPhos ligand is crucial for coupling hindered amines.[2][8]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for installing alkynes, which are versatile functional groups for further elaboration or as components of conjugated systems.[9] The reaction typically employs a dual catalytic system of palladium and copper(I).[10]

Catalyst System Comparison: Both traditional copper co-catalyzed and modern copper-free systems can be effective, with the choice often depending on the sensitivity of the substrates.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ / CuIEt₃NTHFRT-50ExcellentThe classic Sonogashira conditions are highly effective for many substrates.[3] The amine base is crucial for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.[10]
[DTBNpP]Pd(crotyl)ClTMPDMSORTExcellentThis modern, air-stable pre-catalyst facilitates a copper-free Sonogashira at room temperature, which is advantageous for sensitive substrates and simplifies purification by avoiding copper contamination.[11]

Chapter 2: Nickel-Catalyzed Reactions: A Cost-Effective Alternative

Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium, particularly for the activation of traditionally less reactive C-Cl and C-O bonds.[12][13] For an activated substrate like this compound, nickel catalysis can offer exceptional reactivity, often under milder conditions.

Catalyst System Comparison: Bipyridine and terpyridine-based ligands are commonly employed in nickel catalysis, stabilizing the various oxidation states of nickel throughout the catalytic cycle.[14][15]

Catalyst/LigandReductantSolventTemp (°C)Reaction TypeKey Insights & Rationale
NiCl₂ / dtbbpyZnDMF50-80Cross-electrophile CouplingNickel excels at cross-electrophile coupling (reacting two different electrophiles), a transformation that is challenging for palladium. This allows for coupling with alkyl bromides.[16]
Ni(cod)₂ / tpyMnDMART-60Reductive CouplingTerpyridine (tpy) ligated nickel systems are potent for C-H activation and reductive cross-coupling reactions, offering novel pathways for functionalization.[14]

Chapter 3: Cyanation Reactions: The Direct Route to Nitriles

The conversion of the chloromethyl group to a cyanomethyl group is a highly valuable transformation, as the resulting 6-(cyanomethyl)nicotinonitrile is a precursor to carboxylic acids, amides, and other important functional groups. This can be achieved through direct nucleophilic substitution or via transition-metal catalysis.

Catalyst System Comparison:

Reagent/CatalystSolventTemp (°C)ApproachKey Insights & Rationale
NaCN or KCNDMSO or DMF60-80Sₙ2 SubstitutionThe classic, straightforward approach. The polar aprotic solvent is key to solvating the cation and liberating a "naked," highly nucleophilic cyanide anion. Caution must be exercised due to the high toxicity of cyanide salts.
K₄[Fe(CN)₆] / Pd(OAc)₂Dioxane/H₂O100Pd-Catalyzed CyanationThis method uses a less toxic cyanide source. The palladium catalyst facilitates the reaction, often with broader substrate scope and better functional group tolerance than direct substitution.[3]
Cu(I) saltsAcetonitrile80-120Cu-Catalyzed CyanationCopper catalysts can be effective for cyanation reactions. In some cases, acetonitrile itself can serve as the cyanide source via C-H activation, though this is more common for C(sp2)-H bonds.[17]

Mechanistic Insights & Visualizations

Understanding the underlying catalytic cycles is crucial for rational optimization. The fundamental steps of oxidative addition, transmetalation/ligand exchange, and reductive elimination are common to most palladium-catalyzed cross-coupling reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd0 Pd(0)L₂ OA_Complex R-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation_Complex R-Pd(II)(R')L₂ OA_Complex->Transmetalation_Complex Transmetalation Halide_out Cl⁻ OA_Complex->Halide_out Transmetalation_Complex->Pd0 Reductive Elimination Product R-R' Transmetalation_Complex->Product Substrate R-Cl (this compound) Substrate->OA_Complex Boronic R'-B(OR)₂ Base Base (e.g., K₂CO₃) Boronic->Base Borate [R'-B(OR)₂(OH)]⁻ Base->Borate Borate->Transmetalation_Complex Buchwald_Hartwig Pd0 Pd(0)L OA_Complex R-Pd(II)(Cl)L Pd0->OA_Complex Oxidative Addition Amine_Complex [R-Pd(II)(HNR'₂)L]⁺Cl⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex R-Pd(II)(NR'₂)L Amine_Complex->Amido_Complex Deprotonation BaseH [Base-H]⁺ Amine_Complex->BaseH Amido_Complex->Pd0 Reductive Elimination Product R-NR'₂ Amido_Complex->Product Substrate R-Cl (this compound) Substrate->OA_Complex Amine HNR'₂ Amine->Amine_Complex Base Base Base->Amine_Complex

References

A Comparative Guide to the X-ray Crystallographic Analysis of 6-(Chloromethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a senior application scientist's perspective on the structural elucidation of 6-(chloromethyl)nicotinonitrile derivatives, a class of compounds holding potential in various therapeutic areas. We will delve into the unparalleled insights provided by single-crystal X-ray diffraction (XRD), while objectively comparing its capabilities with other cornerstone analytical techniques. This document is designed not as a rigid protocol, but as a comprehensive guide to inform experimental design and data interpretation.

The Imperative of Unambiguous Structural Confirmation

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous characterization. For substituted nicotinonitriles, seemingly minor changes in their architecture can lead to profound differences in biological activity and physicochemical properties.[1] Therefore, the unambiguous confirmation of atomic connectivity, stereochemistry, and intermolecular interactions is not merely a quality control step but a fundamental necessity for rational drug design.

While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential information about a molecule's constitution, single-crystal X-ray diffraction remains the gold standard for revealing the precise three-dimensional arrangement of atoms in the solid state.[2]

X-ray Crystallography: An Unrivaled Glimpse into the Molecular World

Single-crystal X-ray diffraction provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice. This technique can definitively establish bond lengths, bond angles, and torsion angles, offering unequivocal proof of a compound's identity and conformation. For this compound derivatives, this is particularly crucial for understanding the orientation of the chloromethyl group relative to the pyridine ring, a feature that can significantly influence receptor binding and reactivity.

Strengths of X-ray Crystallography:
  • Unambiguous Structure Determination: Provides a complete and precise 3D model of the molecule.

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.

  • Intermolecular Interactions: Reveals how molecules pack in the solid state, providing insights into hydrogen bonding, π-π stacking, and other non-covalent interactions that can influence solubility and stability.[3][4]

  • High Precision: Bond lengths and angles can be determined with very high accuracy.

Limitations:
  • Requires High-Quality Crystals: The primary bottleneck of this technique is the need to grow single crystals of sufficient size and quality, which can be challenging and time-consuming.[2][5]

  • Solid-State Conformation: The determined structure represents the molecule's conformation in the crystal lattice, which may not be the same as its conformation in solution.

  • Static Picture: Provides a time-averaged structure and does not give direct information about molecular dynamics in the way that NMR can.[1][6]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

The choice of analytical technique should be guided by the specific questions being asked. For the comprehensive characterization of this compound derivatives, a multi-technique approach is often the most powerful.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (XRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute stereochemistry.Unambiguous structural determination; provides solid-state packing information.Requires high-quality single crystals; provides a static picture of the molecule.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOE), dynamic processes in solution.Provides structural information in solution, which is often more biologically relevant; does not require crystallization.[1][6]Structure is inferred from correlations, not directly imaged; can be complex to interpret for larger molecules.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C-Cl, aromatic C-H).Quick and simple method for confirming the presence of key functional groups.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula and can provide clues about the molecule's structure through fragmentation.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Experimental Protocol: From Powder to Structure

The following is a detailed, self-validating protocol for the X-ray crystallographic analysis of a representative this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Crystallization – The Art and Science

The success of a crystallographic analysis hinges on the quality of the single crystal. For small organic molecules like this compound derivatives, several techniques can be employed.[5][7][8]

Objective: To obtain well-ordered, single crystals of at least 0.1 mm in each dimension.

Recommended Technique: Slow Evaporation

  • Rationale: This is often the simplest and most effective method for obtaining high-quality crystals of small organic molecules.[8] By slowly increasing the concentration of the solute past its saturation point, the molecules have sufficient time to arrange themselves into a well-ordered crystal lattice.

Step-by-Step Protocol:

  • Solvent Selection:

    • Action: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

    • Causality: A solvent in which the compound is too soluble will not allow for precipitation, while a solvent in which it is insoluble will prevent it from dissolving in the first place. Moderate solubility is key.

  • Solution Preparation:

    • Action: Prepare a near-saturated solution of the this compound derivative in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtration through a small cotton plug in a Pasteur pipette.

    • Causality: Undissolved particles can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Crystallization Vessel:

    • Action: Transfer the filtered solution to a small, clean vial with a narrow opening (e.g., a 2 mL glass vial).

    • Causality: A narrow opening restricts the rate of solvent evaporation, promoting slower crystal growth, which generally leads to higher quality crystals.

  • Incubation:

    • Action: Cover the vial with a cap that has a small pinhole or with parafilm with a few needle-pricked holes. Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber).

    • Causality: Slowing down evaporation is critical. Vibrations can disturb the delicate process of crystal growth, leading to defects in the crystal lattice.

  • Monitoring:

    • Action: Observe the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.

    • Causality: Patience is a virtue in crystallization. Once suitable crystals have formed, they should be harvested promptly to prevent them from redissolving or becoming too large and intergrown.

Part 2: X-ray Diffraction Data Collection and Structure Refinement

Objective: To obtain a high-quality diffraction pattern and refine a 3D model of the molecule.

Step-by-Step Protocol:

  • Crystal Mounting:

    • Action: Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

    • Causality: The crystal must be held securely in the X-ray beam and be able to be rotated to collect data from all angles. The cryoprotectant prevents the formation of ice crystals when the sample is cooled.

  • Data Collection:

    • Action: Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

    • Causality: Cooling the crystal reduces thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Data Processing:

    • Action: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Causality: This step converts the 2D images into a 3D dataset that represents the reciprocal lattice of the crystal.

  • Structure Solution and Refinement:

    • Action: Use specialized software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density and refine the atomic positions and thermal parameters against the experimental data.

    • Causality: The phase problem is the central challenge in crystallography. Once solved, the electron density map reveals the positions of the atoms. Refinement is an iterative process of improving the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.

Visualizing the Process and the Product

To better illustrate the workflow and the insights gained from X-ray crystallography, the following diagrams are provided.

Caption: Workflow for X-ray Crystallographic Analysis.

G cluster_0 Hypothetical Intermolecular Interactions of a this compound Derivative C1 Cl C2 C C2->C1 C3 C C2->C3 H1 H C2->H1 H2 H C2->H2 C4 C C3->C4 C5 N C4->C5 H3 H C4->H3 C6 C C5->C6 H5 H C5->H5 C7 C C6->C7 C8 N C6->C8 C7->C3 H4 H C7->H4

Caption: Key interactions revealed by crystallography.

Quantitative Data Summary

The following table presents hypothetical but realistic crystallographic data for a representative this compound derivative, illustrating the type of precise information that can be obtained.

Parameter Value Significance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5°The dimensions of the repeating unit of the crystal.
Bond Length (C-Cl) 1.78 ÅProvides precise information on covalent bonding.
Bond Angle (Cl-C-C) 110.5°Defines the geometry around the chloromethyl group.
Torsion Angle (N-C-C-Cl) 85.2°Describes the conformation of the chloromethyl group relative to the pyridine ring.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction stands as an indispensable tool. While other spectroscopic methods provide crucial and complementary information, XRD offers an unparalleled, high-resolution view of the molecule's three-dimensional architecture and its interactions in the solid state. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions in their analytical workflows, ultimately accelerating the path from synthesis to application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. 6-(Chloromethyl)nicotinonitrile (CAS No. 83640-36-2) is a valuable intermediate in synthetic chemistry, but its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the proper management of this compound waste, ensuring regulatory compliance and the safety of laboratory personnel and the environment. Adherence to these procedures is not merely a suggestion but a cornerstone of professional laboratory practice.

Hazard Profile and Regulatory Imperative

Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's inherent risks. This compound is classified as a hazardous substance, and its management is governed by strict federal and local regulations. The primary causality for these stringent controls stems from its toxicological and ecotoxicological profile.

Key Hazards:

  • Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: It is a known irritant, causing serious irritation to the eyes, skin, and respiratory system.[1][2][3]

  • Environmental Hazard: As a halogenated organic compound, it is classified as harmful to aquatic life, and its release into the environment must be avoided.[2]

Due to these properties, this compound waste is categorized as Hazardous Chemical Waste . It must be handled in accordance with the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR Parts 261.3 and any applicable state and local regulations.[1] The only acceptable final disposal route is through an approved and licensed hazardous waste treatment and disposal facility.[2][3][4]

ParameterValue / InstructionCitation
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H402 (Harmful to aquatic life)[1][2][4]
Primary Disposal Route Dispose of contents/container to an approved hazardous waste disposal plant.[2][3][4]
Prohibited Disposal Methods Do not dispose of down the drain, in regular trash, or by intentional evaporation. Discharge into the environment must be avoided.[2][5]
Waste Classification Hazardous Chemical Waste (Halogenated Organic Compound)[6][7][8]
Recommended Final Disposal Incineration at a permitted high-temperature hazardous waste incineration facility.[7][9]
Container Type for Waste Chemically resistant, leak-proof container with a secure screw-top cap (e.g., High-Density Polyethylene - HDPE).[10][11]

Step-by-Step Protocol for Safe Disposal

The following protocol provides a self-validating system for the safe segregation, containment, and preparation of this compound waste for collection. Following these steps methodically is critical to preventing exposure and ensuring regulatory compliance.

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any waste handling procedures, the following minimum PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side shields or a face shield.[1][4]

  • Lab Coat: A standard laboratory coat to prevent skin contact.[1]

Causality: The multi-route toxicity of this compound (dermal, oral, inhalation) makes a comprehensive barrier essential. All waste handling must be conducted within a certified chemical fume hood to mitigate the risk of inhaling aerosolized dust particles.[1]

Waste Segregation and Containment Workflow

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams. The following diagram illustrates the decision-making process for segregating different forms of this compound waste.

G Diagram 1: Waste Segregation and Containment Workflow cluster_solid Solid Waste cluster_sharps Contaminated Labware & Debris cluster_liquid Liquid Waste (Decontamination Rinsate) start Waste Generation (this compound) solid_waste Residual Powder, Contaminated Weigh Boats, Used TLC Plates start->solid_waste Solid Residue sharps Contaminated Needles, Pipette Tips, Glassware start->sharps Sharps/Glass disposables Contaminated Gloves, Papers, Absorbent Pads start->disposables Disposables rinsate Solvent Rinsate from Cleaning Glassware (e.g., Acetone, Ethanol) start->rinsate Cleaning solid_container CONTAINER A: 'Solid Halogenated Organic Waste' solid_waste->solid_container Use spatula/brush. Avoid creating dust. sharps_container CONTAINER B: 'Contaminated Sharps Waste' sharps->sharps_container disposables->solid_container Place in solid waste liquid_container CONTAINER C: 'Halogenated Organic Solvent Waste' rinsate->liquid_container Triple rinse glassware. Collect ALL rinsate.

Caption: Waste Segregation and Containment Workflow.

Methodology:

  • Solid Waste:

    • Carefully collect any residual solid this compound, contaminated weigh boats, or other contaminated solids using a spatula and brush.

    • Place this material directly into a designated, clearly labeled "Solid Halogenated Organic Waste" container. The key is to minimize dust generation during this transfer.[1]

  • Contaminated Labware and Debris:

    • Disposables: All disposable items, such as gloves and absorbent pads, that are contaminated with the compound must be treated as hazardous waste. Place them in the same solid waste container.[11]

    • Sharps: Contaminated needles, syringes, or broken glass must be placed in a dedicated, puncture-proof "Contaminated Sharps Waste" container that is also labeled with the chemical contaminant.

  • Decontamination Rinsate (Liquid Waste):

    • When cleaning non-disposable glassware, triple rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.[11] Do not pour this rinsate down the drain, as this constitutes an illegal and environmentally harmful discharge.

Container Management and Labeling

Proper containment is a non-negotiable aspect of safety and compliance.

  • Container Integrity: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full chemical name of the contents (e.g., "this compound"). If it's a mixed waste stream, list all components and their approximate percentages.

  • Closure: Keep waste containers closed at all times except when actively adding waste.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of generation, for the temporary storage of hazardous waste. This SAA must be under the control of the laboratory personnel.

  • Location: Store the sealed waste containers in your lab's designated SAA.

  • Secondary Containment: The SAA should have secondary containment (e.g., a tray or bin) capable of holding the contents of the largest container in the event of a leak.

  • Incompatibilities: Ensure the waste is stored away from incompatible materials.[12]

Arranging for Final Disposal
  • Contact EHS: Once your waste container is full, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal coordinator.

  • Follow Institutional Procedures: Adhere strictly to their instructions for scheduling a waste pickup, completing any required waste manifest documentation, and preparing the container for transport.

Emergency Procedures for Small Spills

In the event of a small spill within a controlled laboratory environment:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in section 2.1.

  • Contain and Absorb: Cover the spill with a chemical absorbent material.

  • Collect Waste: Carefully sweep or vacuum the absorbed material and place it into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical's hazards and meticulously following a structured disposal protocol—from segregation and containment to final removal by certified professionals—researchers can ensure they are protecting themselves, their colleagues, and the wider community. This diligence is not peripheral to our work; it is fundamental to it.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery, our work inherently involves handling novel and reactive chemical entities. 6-(Chloromethyl)nicotinonitrile is one such compound, a valuable building block whose utility is matched by its potential hazards. The presence of a chloromethyl group, a reactive electrophile, demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of chemical causality and laboratory best practices. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific confidence.

Hazard Analysis: Understanding the "Why"

This compound is classified as a hazardous substance. Its primary risks stem from its irritant properties and its nature as a potential alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules, including biological macromolecules like DNA, which necessitates stringent handling protocols.

The hazards are officially communicated through the Globally Harmonized System (GHS).[1][2][3]

Hazard Category GHS Classification & Statements
Acute Toxicity Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[1]
Skin Irritation Warning: H315 (Causes skin irritation).[1][2][3]
Eye Irritation Warning: H319 (Causes serious eye irritation).[1][2][3]
Respiratory Irritation Warning: H335 (May cause respiratory irritation).[1][2][3]

Given these hazards, all handling procedures must be designed to prevent inhalation of dust, and any direct contact with skin or eyes.

The Hierarchy of Controls: A Foundational Safety Principle

Before discussing PPE, we must acknowledge the hierarchy of controls, a framework established by safety organizations like OSHA to provide the most effective means of hazard mitigation.[4][5] PPE is the final, crucial barrier, but it should always be used in conjunction with more effective upstream controls.

  • Elimination/Substitution: (Not applicable for this topic)

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. For this compound, a certified chemical fume hood is mandatory for all manipulations.[6] This includes weighing, transfers, and reaction setup. The fume hood contains airborne particles and vapors, protecting the user from respiratory exposure.

  • Administrative Controls: These are procedural controls, such as standard operating procedures (SOPs), safety training, and clear labeling. Your institution's Chemical Hygiene Plan is a key administrative control.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. It is your last line of defense should engineering and administrative controls fail.

Core PPE Protocol for this compound

The following is a detailed breakdown of the required PPE. The guiding principle is complete barrier protection.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum.[7]

  • Best Practice/Required for Transfers: Due to the severe irritation risk, chemical splash goggles are strongly recommended.[1] They provide a full seal around the eyes, offering superior protection from airborne dust and accidental splashes.

  • High-Risk Operations: When handling larger quantities (>5g) or performing vigorous reactions where there is a splash or explosion hazard, a full face shield must be worn over chemical splash goggles.[7][8][9]

Hand Protection

Because the compound is harmful upon skin contact, robust hand protection is non-negotiable.[1][6] A single pair of gloves is insufficient due to the risk of microscopic pinholes and contamination during removal.

  • Required Protocol: Double-Gloving:

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A second nitrile glove of a different color. This color difference provides an immediate visual indicator if the outer glove is breached.

  • Causality: Double-gloving provides a redundant barrier. If the outer glove becomes contaminated, it can be removed and replaced without exposing the inner glove, and thus your skin, to the chemical. Nitrile gloves offer good general resistance to a variety of chemicals for incidental contact.[7][10] Always check the manufacturer's compatibility data for extended use.

  • Immediate Disposal: If the outer glove is knowingly contaminated, remove both gloves immediately, wash your hands, and don a fresh set. Never reuse disposable gloves.[7]

Body Protection
  • Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned.[10] This protects your skin and personal clothing from contamination.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.[10]

  • Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[7] Fabrics like cotton are preferable to synthetics, which can melt and fuse to the skin in a fire.

Respiratory Protection

When used inside a certified chemical fume hood, additional respiratory protection is typically not required. However, it may be necessary under specific circumstances:

  • Spill Cleanup: In the event of a large spill outside of a fume hood.

  • Engineering Control Failure: If a fume hood is not operating correctly.

  • Procedure-Specific Requirement: If a risk assessment for a specific, high-volume procedure determines it is necessary.

In such cases, a respirator is required. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation, training, and annual fit-testing.[8] A typical choice would be an N95 respirator for particulates or a half-mask respirator with appropriate cartridges.

Operational Plans: Putting Safety into Practice

Workflow for Donning and Doffing PPE

Correctly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves (Clean) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Protocol: Weighing this compound
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a powder containment hood. Decontaminate the balance surface before starting.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Tare Weigh Paper: Place a piece of creased weigh paper on the balance and tare the mass.

  • Transfer Compound: Using a clean spatula, carefully transfer a small amount of this compound from the reagent bottle to the weigh paper. Do this slowly to avoid creating airborne dust. Keep the reagent bottle as low as possible.

  • Close and Clean: Securely cap the main reagent bottle. Using a tissue dampened with 70% ethanol, carefully wipe the spatula and any surfaces that may have been contaminated. Dispose of the tissue in the designated solid hazardous waste container.

  • Complete Task: Transfer the weighed compound to your reaction vessel.

  • Disposal: Dispose of the weigh paper in the solid hazardous waste container.

  • Doff PPE: Follow the doffing sequence, disposing of all disposable PPE into the hazardous waste stream. Wash hands thoroughly with soap and water.

Spill and Disposal Management

Emergency Plan: Spill Response

Immediate and correct action during a spill is vital.

Spill_Response Spill Spill Occurs! Alert Alert colleagues and secure the area Spill->Alert Assess Assess spill size Is it manageable? Alert->Assess Evacuate Evacuate Area Call EHS Assess->Evacuate No PPE Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Assess->PPE Yes Contain Cover with absorbent material (e.g., vermiculite) PPE->Contain Decon Apply decontaminating solution (e.g., mild basic solution or soap and water) Contain->Decon Collect Collect all materials into a labeled hazardous waste bag Decon->Collect FinalClean Wipe area with 70% ethanol Collect->FinalClean Report Report incident to supervisor FinalClean->Report

Caption: Step-by-step spill response workflow.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.[2][11]

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any other contaminated disposable items. Collect these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[2]

  • Sharps/Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) with the rinsate collected as hazardous liquid waste. The glassware can then be washed. If broken, it must be disposed of in a designated sharps container.

Always follow your institution's and local regulations for hazardous waste disposal.[2]

By integrating this comprehensive safety framework into your daily operations, you can effectively mitigate the risks associated with this compound. This proactive and informed approach to PPE and handling is fundamental to maintaining a safe laboratory environment and ensuring the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.